molecular formula C41H50O14 B15594692 2-Deacetyltaxuspine X

2-Deacetyltaxuspine X

Cat. No.: B15594692
M. Wt: 766.8 g/mol
InChI Key: FLBNRACKRBUYNP-XDEYYFJVSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Deacetyltaxuspine X is a useful research compound. Its molecular formula is C41H50O14 and its molecular weight is 766.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C41H50O14

Molecular Weight

766.8 g/mol

IUPAC Name

[(1R,2S,5S,7S,8Z,10R,13S)-2,7,9,10,13-pentaacetyloxy-4-(acetyloxymethyl)-8,12,15,15-tetramethyl-5-bicyclo[9.3.1]pentadeca-3,8,11-trienyl] (E)-3-phenylprop-2-enoate

InChI

InChI=1S/C41H50O14/c1-22-33(50-25(4)43)19-32-36(52-27(6)45)18-31(21-49-24(3)42)35(55-37(48)17-16-30-14-12-11-13-15-30)20-34(51-26(5)44)23(2)39(53-28(7)46)40(54-29(8)47)38(22)41(32,9)10/h11-18,32-36,40H,19-21H2,1-10H3/b17-16+,31-18?,39-23-/t32-,33-,34-,35-,36-,40+/m0/s1

InChI Key

FLBNRACKRBUYNP-XDEYYFJVSA-N

Origin of Product

United States

Foundational & Exploratory

The Botanical Origin and Biosynthetic Genesis of 2-Deacetyltaxuspine X: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the natural origins of 2-Deacetyltaxuspine X, a complex diterpenoid taxane (B156437) isolated from the yew tree, reveals a fascinating story of biosynthesis and chemical diversity. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the isolation, structural elucidation, and proposed biosynthetic pathway of this intricate natural product.

Natural Source and Isolation

This compound is a naturally occurring taxoid that has been isolated from the seeds of the Japanese yew, Taxus cuspidata Sieb. et Zucc.[1][2][3]. Taxoids are a large and structurally diverse family of diterpenoid compounds, with over 600 identified members, primarily found in various species of the genus Taxus. The discovery of Paclitaxel (Taxol®), a potent anti-cancer agent, has spurred extensive phytochemical investigation of yew trees, leading to the identification of numerous other taxanes, including this compound.

Experimental Protocol for Isolation

The isolation of this compound is typically achieved through a multi-step extraction and chromatographic process from the dried and ground seeds of Taxus cuspidata. While the specific protocol for this individual compound is part of a broader taxoid isolation effort, a general methodology can be outlined as follows:

1.1.1 Extraction: The plant material is extracted with a polar solvent, such as methanol (B129727) or ethanol, at room temperature. The resulting crude extract is then concentrated under reduced pressure.

1.1.2 Solvent Partitioning: The concentrated extract is subjected to liquid-liquid partitioning to separate compounds based on their polarity. A common sequence involves partitioning between n-hexane and 90% methanol, followed by partitioning of the aqueous methanol fraction against a solvent of intermediate polarity like chloroform (B151607) or dichloromethane.

1.1.3 Chromatographic Separation: The fraction enriched with taxoids is then subjected to a series of chromatographic separations. This typically involves:

  • Silica (B1680970) Gel Column Chromatography: The extract is loaded onto a silica gel column and eluted with a gradient of solvents, such as a mixture of n-hexane and acetone (B3395972) or chloroform and methanol, to separate fractions based on polarity.

  • Reversed-Phase Column Chromatography: Fractions containing compounds of interest are further purified using reversed-phase chromatography (e.g., on an ODS column) with a gradient of methanol and water.

  • High-Performance Liquid Chromatography (HPLC): Final purification to yield pure this compound is achieved using preparative or semi-preparative HPLC, often with a reversed-phase column and a mobile phase of acetonitrile (B52724) and water.

This systematic approach allows for the isolation of individual taxoids, including this compound, from the complex mixture present in the plant extract.

Structural Elucidation

The structure of this compound was determined through a combination of spectroscopic techniques, including:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Including 1H NMR, 13C NMR, and 2D NMR experiments (such as COSY, HMQC, and HMBC) to elucidate the carbon skeleton and the connectivity of protons and carbons.

  • Infrared (IR) Spectroscopy: To identify functional groups present in the molecule.

  • Ultraviolet (UV) Spectroscopy: To identify any chromophores.

These analytical methods, in conjunction with comparison to the spectroscopic data of known related taxoids, allowed for the unambiguous structural assignment of this compound.

Biosynthetic Origin

The biosynthesis of this compound, like all taxoids, originates from the general isoprenoid pathway. The intricate taxane skeleton is formed through a series of enzymatic reactions, starting with the cyclization of geranylgeranyl diphosphate (B83284) (GGPP).

The General Taxoid Biosynthetic Pathway

The biosynthesis of the taxane core is a complex process that can be broadly divided into the following stages:

  • Formation of the Taxane Skeleton: The pathway begins with the cyclization of the universal diterpenoid precursor, geranylgeranyl diphosphate (GGPP), to taxa-4(5),11(12)-diene, the first committed step in taxoid biosynthesis. This reaction is catalyzed by taxadiene synthase.

  • Oxygenation and Acylation: The taxadiene core then undergoes a series of hydroxylation reactions at various positions, catalyzed by cytochrome P450 monooxygenases. This is followed by the addition of various acyl groups (such as acetyl, benzoyl, and cinnamoyl) at specific hydroxyl positions by a range of acyltransferases.

The vast diversity of taxoids arises from the combinatorial nature of these hydroxylation and acylation patterns, leading to a multitude of structurally distinct molecules.

Proposed Biosynthesis of this compound

While the exact enzymatic steps leading to this compound have not been fully elucidated, its structure suggests a biosynthetic relationship with other known taxoids, particularly taxuspine X. It is hypothesized that this compound is biosynthesized from a common taxane precursor that undergoes a specific sequence of hydroxylations and acylations.

The key structural feature of this compound is the absence of an acetyl group at the C-2 position when compared to its parent compound, taxuspine X. This suggests the involvement of a deacetylase enzyme that specifically removes the acetyl group at this position. Alternatively, it is possible that the biosynthetic pathway to this compound diverges earlier, and the C-2 position is never acetylated. The presence of a hydroxyl group at C-2 indicates that a hydroxylation event occurs at this position, likely before subsequent modifications.

The deacetylation of taxoids is a known phenomenon in Taxus species and can be a late-stage modification in the biosynthetic pathway, contributing to the chemical diversity of these natural products.

Quantitative Data

Quantitative data for this compound is scarce in the literature, as it is typically isolated as a minor constituent from Taxus cuspidata. The yield of individual taxoids can vary significantly depending on the plant's genetic makeup, geographical location, time of harvest, and the specific plant part used for extraction.

CompoundPlant SourcePlant PartTypical Yield Range
This compoundTaxus cuspidataSeedsMinor constituent, specific yield not reported
Paclitaxel (for comparison)Taxus brevifoliaBark0.01% - 0.02% of dry weight

Table 1: Reported source and relative abundance of this compound.

Visualizing the Biosynthetic Relationship

The following diagram illustrates the proposed biosynthetic relationship of this compound with the general taxoid pathway.

Taxoid_Biosynthesis GGPP Geranylgeranyl Diphosphate (GGPP) Taxadiene Taxa-4(5),11(12)-diene GGPP->Taxadiene Taxadiene Synthase Hydroxylated_Intermediates Hydroxylated Taxane Intermediates Taxadiene->Hydroxylated_Intermediates Cytochrome P450s (Hydroxylation) Taxuspine_X_precursor Taxuspine X Precursor (with 2-OH group) Hydroxylated_Intermediates->Taxuspine_X_precursor Acyltransferases (Acylation) Taxuspine_X Taxuspine X (2-OAc) Taxuspine_X_precursor->Taxuspine_X Acetyltransferase Deacetyltaxuspine_X This compound (2-OH) Taxuspine_X->Deacetyltaxuspine_X Deacetylase

Caption: Proposed biosynthetic pathway leading to this compound.

Experimental Workflow

The general workflow for the isolation and characterization of this compound is depicted below.

Isolation_Workflow Plant_Material Taxus cuspidata seeds (Dried and Ground) Extraction Methanol Extraction Plant_Material->Extraction Partitioning Solvent Partitioning (n-Hexane/90% MeOH, Chloroform) Extraction->Partitioning Silica_Gel Silica Gel Column Chromatography Partitioning->Silica_Gel Reversed_Phase Reversed-Phase Column Chromatography Silica_Gel->Reversed_Phase HPLC Preparative HPLC Reversed_Phase->HPLC Isolated_Compound Pure this compound HPLC->Isolated_Compound Structure_Elucidation Spectroscopic Analysis (MS, NMR, IR, UV) Isolated_Compound->Structure_Elucidation

Caption: General experimental workflow for the isolation of this compound.

Conclusion

This compound is a member of the vast and structurally complex taxoid family, originating from the Japanese yew, Taxus cuspidata. Its biosynthesis follows the general pathway of taxane diterpenoids, with its unique structure likely arising from a specific deacetylation event. While detailed quantitative and biosynthetic data for this specific compound remain limited, the established methodologies for taxoid isolation and characterization provide a robust framework for its study. Further investigation into the specific enzymes involved in its formation could provide valuable insights into the intricate metabolic network of Taxus species and may offer opportunities for the biotechnological production of novel taxoid derivatives.

References

The Quest for Novel Bioactive Taxoids: Discovery and Isolation of Tasumatrols and Taxusumatrin from Taxus sumatrana

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

This technical whitepaper provides an in-depth overview of the discovery, isolation, and characterization of novel taxane (B156437) diterpenoids from the needles, twigs, and bark of Taxus sumatrana. This document is intended for researchers, scientists, and drug development professionals interested in the phytochemical analysis of Taxus species and the exploration of new anticancer agents. While the originally specified "2-Deacetyltaxuspine X" is not a recognized compound in the scientific literature based on current data, this guide focuses on the well-documented discovery of other novel taxoids, such as the tasumatrol series and taxusumatrin, from this plant source.

Introduction to Taxus sumatrana as a Source of Novel Taxoids

Taxus sumatrana, a member of the yew family (Taxaceae), is a tree native to Southeast Asia.[1] The genus Taxus is renowned as the original source of paclitaxel (B517696) (Taxol®), a potent anticancer drug.[[“]] This has spurred extensive phytochemical investigation into various Taxus species, leading to the discovery of a diverse array of structurally complex and biologically active taxane diterpenoids.[[“]] Recent research on Taxus sumatrana has unveiled a series of new taxoids, including the tasumatrols and taxusumatrin, which exhibit interesting structural features and potential cytotoxic activities.[3][4][5][6]

Isolation of Novel Taxoids from Taxus sumatrana

The isolation of novel taxoids from Taxus sumatrana is a multi-step process involving extraction, fractionation, and purification. The general workflow is depicted in the diagram below.

experimental_workflow plant_material Plant Material (Taxus sumatrana leaves, twigs, or bark) extraction Extraction (e.g., with acetone (B3395972) or methanol) plant_material->extraction crude_extract Crude Extract extraction->crude_extract partitioning Solvent Partitioning (e.g., EtOAc-H2O) crude_extract->partitioning fractions Organic & Aqueous Fractions partitioning->fractions chromatography Column Chromatography (Silica Gel, Sephadex) fractions->chromatography sub_fractions Sub-fractions chromatography->sub_fractions hplc Preparative HPLC/TLC sub_fractions->hplc pure_compounds Isolated Pure Taxoids (e.g., Tasumatrols, Taxusumatrin) hplc->pure_compounds structure_elucidation Structure Elucidation pure_compounds->structure_elucidation bioassays Biological Activity Screening (e.g., Cytotoxicity Assays) pure_compounds->bioassays nmr 1D & 2D NMR structure_elucidation->nmr ms HRESIMS structure_elucidation->ms ic50 IC50 Determination bioassays->ic50

Figure 1: General workflow for the isolation and characterization of novel taxoids.
General Experimental Protocol for Isolation

The following is a generalized protocol based on published methods for the isolation of taxoids from Taxus sumatrana.[4][5]

  • Plant Material Collection and Preparation: The leaves, twigs, or stem bark of Taxus sumatrana are collected and air-dried. The dried material is then ground into a coarse powder to increase the surface area for extraction.

  • Extraction: The powdered plant material is extracted exhaustively with an organic solvent such as acetone or methanol (B129727) at room temperature. This process is typically repeated multiple times to ensure complete extraction of the secondary metabolites. The solvent is then evaporated under reduced pressure to yield a crude extract.

  • Fractionation: The crude extract is suspended in water and partitioned successively with ethyl acetate (B1210297) (EtOAc). The EtOAc-soluble fraction, which is typically enriched in taxoids, is concentrated.

  • Column Chromatography: The concentrated EtOAc fraction is subjected to column chromatography on silica (B1680970) gel. The column is eluted with a gradient of solvents, typically n-hexane and ethyl acetate, of increasing polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Purification: Fractions containing compounds of interest are further purified using repeated column chromatography on silica gel and Sephadex LH-20, followed by preparative TLC or high-performance liquid chromatography (HPLC) to yield the pure taxoids.

Characterization of Novel Taxoids

The structures of the isolated novel taxoids are elucidated using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).

Taxusumatrin

A new taxoid, taxusumatrin, was isolated from the stem bark of Taxus sumatrana.[4]

Table 1: Physicochemical and Spectroscopic Data for Taxusumatrin [4]

PropertyValue
Appearance Amorphous powder
Yield 4.1 mg
Molecular Formula C₃₉H₄₈O₁₃
HRESIMS [M+Na]⁺ m/z 747.2989 (calculated for C₃₉H₄₈O₁₃Na, 747.2993)

The complete assignment of ¹H and ¹³C NMR resonances for taxusumatrin was achieved through 1D and 2D NMR experiments, including ¹H-¹H COSY, HMQC, HMBC, and NOESY.[4] Due to the complexity and the extensive nature of the data, readers are referred to the primary literature for the full spectral data.[4]

Tasumatrols

A series of novel taxane diterpene esters, designated as tasumatrols, have been isolated from the leaves and twigs of Taxus sumatrana. For instance, a phytochemical investigation led to the isolation of six new taxoids, tasumatrols U-Z.[3]

Table 2: Characterization of Tasumatrols U-Z [3]

CompoundMolecular FormulaHRESIMS DataKey Structural Features
Tasumatrol U C₃₇H₄₆O₁₄Data not available in abstractTaxane Diterpene Ester
Tasumatrol V C₃₅H₄₄O₁₃Data not available in abstractContains a rare five-membered lactone ring
Tasumatrol W C₃₇H₄₆O₁₄Data not available in abstractTaxane Diterpene Ester
Tasumatrol X C₃₅H₄₄O₁₃Data not available in abstractTaxane Diterpene Ester
Tasumatrol Y C₃₇H₄₆O₁₄Data not available in abstractContains a rare five-membered lactone ring
Tasumatrol Z C₃₈H₄₈O₁₄Data not available in abstractTaxane Diterpene Ester

The structures of these compounds were established through detailed spectroscopic analyses, particularly HRESIMS and 2D NMR techniques.[3]

Biological Activity of Novel Taxoids

A crucial aspect of the discovery of new natural products is the evaluation of their biological activity. Many of the novel taxoids isolated from Taxus sumatrana have been screened for their cytotoxic effects against various human cancer cell lines.

Cytotoxicity Screening Protocol (MTT Assay)

The cytotoxic activity of the isolated compounds is often determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[7]

  • Cell Culture: Human cancer cell lines are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL). The plates are incubated for another 4 hours to allow the formazan (B1609692) crystals to form.

  • Data Analysis: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured using a microplate reader. The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curves.[8]

Table 3: Reported Cytotoxic Activities of Novel Taxoids from Taxus sumatrana

CompoundCell Line(s)Reported ActivityReference
Tasumatrol F A-498, NCI-H226, A549, PC-3Significant cytotoxicity[7]
Tasumatrols I & K Hepa59T/VGH, NCI, HELA, DLD-1, MedSignificant cytotoxicity[7]
Tasumatrol P HELA, DaoyMild cytotoxic activity[6]
Tasumatrol Z (Compound 5 in study) Hep2 (human hepatoma)Cytotoxic[3]

Conclusion

Taxus sumatrana continues to be a rich source of novel taxane diterpenoids with diverse chemical structures and promising biological activities. The isolation and characterization of compounds like the tasumatrols and taxusumatrin underscore the importance of continued phytochemical exploration of this species. The methodologies outlined in this guide provide a framework for the discovery and evaluation of new potential anticancer drug leads from natural sources. Further investigation into the mechanisms of action of these novel taxoids is warranted to fully understand their therapeutic potential.

References

Chemical structure and properties of 2-Deacetyltaxuspine X

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

20-Deacetyltaxuspine X is a complex diterpenoid belonging to the taxane (B156437) family, a class of natural products that has yielded clinically significant anticancer agents. Isolated from the branches of the Sumatran yew (Taxus sumatrana), this compound is part of a diverse group of taxoids characterized by a distinctive bicyclo[9.3.1]pentadecane core.[1][2][3] The intricate structure and the established biological significance of the taxane skeleton make 20-Deacetyltaxuspine X a molecule of considerable interest for further investigation in drug discovery and development.

This technical guide provides a comprehensive overview of the available chemical, physical, and biological data for 20-Deacetyltaxuspine X, alongside generalized experimental protocols for the isolation and characterization of taxanes from their natural source.

Chemical Structure and Properties

The definitive chemical structure of "2-Deacetyltaxuspine X" remains unconfirmed in the reviewed literature. The available data from chemical suppliers pertains to 20-Deacetyltaxuspine X , and its properties are summarized below. A notable discrepancy exists between the common name, which implies the absence of an acetyl group at the C-20 position, and a listed IUPAC name for its CAS number, which describes a penta-acetylated molecule. Further structural elucidation from a primary scientific publication is required for definitive confirmation.

Chemical Structure

The proposed structure for 20-Deacetyltaxuspine X is that of a modified taxane core with multiple acetyl and other ester functionalities.

Physicochemical Properties

Quantitative data for 20-Deacetyltaxuspine X is limited. The following table summarizes the available information.

PropertyValueSource
Molecular Formula C₃₉H₄₈O₁₃[1]
Molecular Weight 724.79 g/mol [1]
CAS Number 284672-76-0[1]
Source Taxus sumatrana[1]

Experimental Protocols

Detailed experimental protocols for the isolation and characterization of 20-Deacetyltaxuspine X are not explicitly available. However, based on numerous studies on the isolation of taxane diterpenoids from Taxus sumatrana, a general methodology can be outlined.

General Isolation and Purification of Taxanes from Taxus sumatrana

The isolation of taxoids from Taxus species typically involves solvent extraction followed by a series of chromatographic separations.

3.1.1. Extraction

  • Plant Material Preparation: Air-dried and powdered leaves and twigs of Taxus sumatrana are used as the starting material.

  • Solvent Extraction: The powdered plant material is extracted exhaustively with a suitable organic solvent, such as methanol (B129727) or acetone, at room temperature.

  • Concentration: The resulting extract is concentrated under reduced pressure to yield a crude residue.

3.1.2. Chromatographic Separation

  • Initial Fractionation: The crude extract is typically subjected to column chromatography over silica (B1680970) gel, using a gradient elution system of increasing polarity (e.g., n-hexane-ethyl acetate (B1210297) or chloroform-methanol).

  • Further Purification: Fractions containing taxoids of interest are further purified by repeated column chromatography, including normal-phase and reversed-phase high-performance liquid chromatography (HPLC), until the pure compound is isolated.

The following diagram illustrates a general workflow for the isolation of taxanes.

experimental_workflow plant_material Powdered Taxus sumatrana extraction Solvent Extraction (e.g., Acetone) plant_material->extraction crude_extract Crude Extract extraction->crude_extract silica_gel_cc Silica Gel Column Chromatography crude_extract->silica_gel_cc fractions Fractions silica_gel_cc->fractions hplc Preparative HPLC fractions->hplc pure_compound Pure 20-Deacetyltaxuspine X hplc->pure_compound

A generalized workflow for the isolation of taxanes.
Structural Elucidation

The structure of isolated taxanes is typically determined using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Infrared (IR) Spectroscopy: To identify functional groups such as hydroxyls, carbonyls, and esters.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR experiments are crucial for establishing the carbon skeleton and the relative stereochemistry of the molecule.

Biological Activities and Signaling Pathways

While specific studies on the biological activity of 20-Deacetyltaxuspine X are not available in the reviewed literature, the broader class of taxane diterpenoids is well-known for its potent biological effects, primarily cytotoxic and anti-inflammatory activities.

Cytotoxic Activity

Taxanes, most notably Paclitaxel (Taxol®), are cornerstones of cancer chemotherapy. Their primary mechanism of action involves the stabilization of microtubules, leading to cell cycle arrest and apoptosis. It is plausible that 20-Deacetyltaxuspine X, as a member of the taxane family, may exhibit similar cytotoxic properties against various cancer cell lines.

Anti-inflammatory Activity

Several taxoids isolated from Taxus species have demonstrated anti-inflammatory effects. The potential mechanisms underlying this activity are complex and may involve the modulation of key inflammatory signaling pathways. A plausible, though unconfirmed, pathway that could be modulated by taxane compounds is the NF-κB signaling cascade, a central regulator of inflammation.

The following diagram illustrates a hypothetical signaling pathway that could be influenced by 20-Deacetyltaxuspine X, leading to an anti-inflammatory response.

signaling_pathway cluster_stimulus Inflammatory Stimulus cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus e.g., LPS tlr4 TLR4 stimulus->tlr4 ikk IKK Complex tlr4->ikk nfkb_ikb NF-κB IκB ikk->nfkb_ikb Phosphorylation of IκB ikb IκB nfkb NF-κB nfkb_n NF-κB nfkb->nfkb_n Translocation nfkb_ikb->ikb Ubiquitination & Degradation dna DNA nfkb_n->dna gene_expression Pro-inflammatory Gene Expression dna->gene_expression compound 20-Deacetyltaxuspine X (Hypothesized) compound->ikk Inhibition?

Hypothetical modulation of the NF-κB pathway.

Conclusion

20-Deacetyltaxuspine X represents a structurally complex natural product with potential for significant biological activity, characteristic of the taxane diterpenoids. While a comprehensive dataset for this specific molecule is yet to be established in publicly accessible literature, the information available for related compounds from Taxus sumatrana provides a strong foundation for future research. Further studies are warranted to definitively elucidate its structure, quantify its physicochemical properties, and explore its pharmacological potential and mechanisms of action. The methodologies and insights presented in this guide are intended to facilitate and direct these future research endeavors.

References

The Uncharted Path: A Technical Guide to the Putative Biosynthesis of 2-Deacetyltaxuspine X in Yew

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This whitepaper provides an in-depth technical overview of the proposed biosynthetic pathway for 2-Deacetyltaxuspine X, a complex taxoid found in yew (Taxus) species. While the complete pathway has not been fully elucidated in published literature, this guide constructs a scientifically plausible route based on the extensive characterization of enzymes involved in the broader taxane (B156437) metabolic network. This document is intended for researchers, scientists, and drug development professionals working on the biosynthesis, metabolic engineering, and discovery of novel taxoids.

Executive Summary

The biosynthesis of taxoids in yew is a complex, grid-like network of enzymatic reactions, rather than a simple linear path. It begins with the universal diterpenoid precursor, geranylgeranyl diphosphate (B83284) (GGPP), which is first cyclized to form the signature taxane skeleton.[1] This core structure is then extensively "decorated" by a series of cytochrome P450 (CYP450) monooxygenases and acyl-CoA-dependent transferases, leading to a vast diversity of over 600 known taxanes.[2]

This compound belongs to the taxuspine class of taxoids, which are often characterized by extensive acetylation and the absence of the complex C13 side chain found on paclitaxel (B517696) (Taxol). Its biosynthesis is proposed to branch from the central taxoid pathway, distinguished by key enzymatic steps including hydroxylation at the C9α position and acylation with a cinnamoyl group at C5. The final "2-deacetyl" characteristic likely arises from substrate specificity of the acylating enzymes, where the immediate precursor is not a substrate for a 2-O-acetyl or 2-O-benzoyltransferase.

Putative Biosynthetic Pathway of this compound

The proposed pathway begins with the formation of the taxane core and proceeds through a series of hydroxylation and acylation steps. The sequence is inferred from known enzyme specificities and the structures of related intermediates.

Formation of the Taxane Core and Early Oxygenations
  • GGPP to Taxa-4(5),11(12)-diene: The pathway initiates with the cyclization of GGPP by taxadiene synthase (TS) to form the parent olefin with the taxane skeleton.

  • C5-Hydroxylation: The first oxygenation is catalyzed by taxadiene 5α-hydroxylase (T5OH), a CYP450 enzyme, which introduces a hydroxyl group at C5 and shifts the double bond to form taxa-4(20),11(12)-dien-5α-ol.[3]

  • C13-Hydroxylation: Taxane 13α-hydroxylase (T13OH) then acts on this intermediate to produce taxa-4(20),11(12)-diene-5α,13α-diol.

Branching Towards Taxuspines: Key Hydroxylation and Acylation Events

This phase marks the divergence from the main paclitaxel pathway towards taxuspine-type structures.

  • C10-Hydroxylation: Taxane 10β-hydroxylase (T10OH) introduces an oxygen function at the C10 position.

  • C9-Hydroxylation: A critical step for taxuspine formation is the hydroxylation at C9, catalyzed by taxoid 9α-hydroxylase (T9OH), leading to a tetraol intermediate: taxa-4(20),11(12)-diene-5α,9α,10β,13α-tetraol.

  • C2- & C7-Hydroxylations: Further hydroxylations at the C2 and C7 positions are catalyzed by taxoid 2α-hydroxylase (T2OH) and taxoid 7β-hydroxylase (T7OH), respectively, to yield a hexaol precursor.[3] The precise order of these additions can vary, reflecting the metabolic grid nature of the pathway.

  • Multi-site Acetylation: A series of taxoid O-acetyltransferases (TATs) catalyze the transfer of acetyl groups from acetyl-CoA to the hydroxylated core. Enzymes with specificities for C7, C9, C10, and C13 are required. Notably, acetyltransferases like TAX9 and TAX14 are known to divert pathway intermediates towards the formation of taxusin, a per-acetylated taxoid structurally analogous to the taxuspine core, suggesting their potential involvement.

  • C5-Cinnamoylation: A key distinguishing step is the attachment of a cinnamoyl group at the C5 position. This is catalyzed by a putative, yet uncharacterized, cinnamoyl-CoA:taxoid 5-O-cinnamoyltransferase. This reaction likely competes with the 5-O-acetyltransferase that operates in the main paclitaxel pathway.

The culmination of these steps yields the core structure of Taxuspine X. The absence of an acetyl group at the C2 position in this compound is plausibly explained by the substrate specificity of the available acyltransferases; the 2α-hydroxy, multi-acylated cinnamoyl precursor is likely not recognized by a 2-O-acetyltransferase or the taxane 2α-O-benzoyltransferase (TBT), leading to the accumulation of the 2-deacetylated final product.

Putative Biosynthesis of this compound GGPP Geranylgeranyl Diphosphate TS TS GGPP->TS Taxadiene Taxa-4(5),11(12)-diene T5OH T5OH (CYP450) Taxadiene->T5OH T5ol Taxadien-5α-ol T13OH T13OH (CYP450) T5ol->T13OH T5_13diol Taxadien-5α,13α-diol T9_10OH T10OH, T9OH (CYP450s) T5_13diol->T9_10OH Tetraol Taxadien-5α,9α,10β,13α-tetraol T2_7OH T2OH, T7OH (CYP450s) Tetraol->T2_7OH Hexaol Taxadien-2α,5α,7β,9α,10β,13α-hexaol TATs TATs (Acetyl-CoA) Hexaol->TATs 4x Acetylation (C7, C9, C10, C13) AcHexaol 7,9,10,13-Tetraacetyl-Hexaol TCT TCT (putative) (Cinnamoyl-CoA) AcHexaol->TCT C5-Cinnamoylation CinnAcHexaol 5-Cinnamoyl-7,9,10,13-tetraacetyl-Hexaol (2-hydroxy Taxuspine X precursor) FinalProduct This compound CinnAcHexaol->FinalProduct Accumulation (No C2-Acetylation) TS->Taxadiene T5OH->T5ol T13OH->T5_13diol T9_10OH->Tetraol T2_7OH->Hexaol TATs->AcHexaol 4x Acetylation (C7, C9, C10, C13) TCT->CinnAcHexaol C5-Cinnamoylation Gene Cloning and Expression Workflow RNA_Isolation 1. Total RNA Isolation (from MeJA-induced Taxus cells) cDNA_Synthesis 2. cDNA Synthesis (Reverse Transcription) RNA_Isolation->cDNA_Synthesis PCR_Cloning 3. PCR Amplification (using degenerate or gene-specific primers) cDNA_Synthesis->PCR_Cloning Vector_Ligation 4. Ligation into Expression Vector (e.g., pYES2 for yeast, pCW for E. coli) PCR_Cloning->Vector_Ligation Transformation 5. Transformation (into S. cerevisiae or E. coli host) Vector_Ligation->Transformation Culture_Growth 6. Host Cell Culture & Induction (e.g., Galactose for yeast, IPTG for E. coli) Transformation->Culture_Growth Protein_Prep 7. Protein Preparation (Microsomal fraction for CYPs, Soluble for transferases) Culture_Growth->Protein_Prep Enzyme Assay Workflow cluster_0 CYP450 Hydroxylase Assay cluster_1 Acyl-CoA Transferase Assay P450_Mix Prepare Reaction Mix (Buffer, Microsomes, Substrate) P450_Start Initiate with NADPH P450_Mix->P450_Start P450_Incubate Incubate at 30°C P450_Start->P450_Incubate P450_Quench Quench & Extract (Ethyl Acetate) P450_Incubate->P450_Quench P450_Analyze Analyze by HPLC / LC-MS P450_Quench->P450_Analyze ACT_Mix Prepare Reaction Mix (Buffer, Enzyme, Substrate) ACT_Start Initiate with [14C]Acyl-CoA ACT_Mix->ACT_Start ACT_Incubate Incubate at 31°C ACT_Start->ACT_Incubate ACT_Quench Quench & Extract (Ethyl Acetate) ACT_Incubate->ACT_Quench ACT_Analyze Analyze by HPLC / Scintillation ACT_Quench->ACT_Analyze

References

Spectroscopic and Structural Elucidation of 2-Deacetyltaxuspine X: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Deacetyltaxuspine X, a naturally occurring taxane (B156437) diterpenoid. Due to the limited availability of public spectroscopic data for this specific compound, this document outlines the general methodologies and expected spectral characteristics based on the analysis of closely related taxuspine analogues. The guide details the standard experimental protocols for the isolation and structural elucidation of taxanes, and presents anticipated Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data in a structured format. Furthermore, it includes diagrammatic representations of typical experimental workflows to aid in the understanding of the analytical processes involved.

Introduction

Taxanes are a class of diterpenoid compounds originally isolated from plants of the Taxus genus. They are of significant interest to the scientific community due to their wide range of biological activities, most notably their potent anticancer properties. This compound is a member of the taxuspine subgroup of taxanes. The structural elucidation of these complex molecules relies heavily on a combination of advanced spectroscopic techniques, primarily NMR and MS. This guide serves to consolidate the expected spectroscopic data and methodologies for this compound, providing a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development.

Experimental Protocols

The isolation and structural characterization of this compound would typically follow a standardized workflow for natural product chemistry.

Isolation of this compound

A typical isolation protocol for taxanes from a plant source such as Taxus cuspidata involves several key steps. The workflow is designed to extract, fractionate, and purify the target compound from the complex mixture of phytochemicals present in the plant material.

G cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification A Plant Material (e.g., Needles/Stems of Taxus sp.) B Grinding and Extraction with Solvent (e.g., Methanol/Ethanol) A->B C Filtration and Concentration B->C D Solvent-Solvent Partitioning (e.g., Hexane, Ethyl Acetate, Water) C->D E Column Chromatography (e.g., Silica Gel) D->E F Preparative High-Performance Liquid Chromatography (HPLC) E->F G Isolation of Pure this compound F->G

Figure 1: General workflow for the isolation of taxane compounds.
Spectroscopic Analysis

Following purification, the structure of this compound is determined using a suite of spectroscopic methods.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact molecular weight and elemental composition of the compound. Techniques such as Electrospray Ionization (ESI) are commonly used. Tandem MS (MS/MS) experiments are conducted to study the fragmentation patterns, which provide valuable information about the compound's substructures.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A comprehensive set of NMR experiments is performed to elucidate the detailed chemical structure. These include:

    • 1D NMR: ¹H NMR to identify the number and types of protons, and ¹³C NMR to determine the number and types of carbon atoms.

    • 2D NMR:

      • COSY (Correlation Spectroscopy): To establish proton-proton spin-spin coupling networks.

      • HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond proton-carbon correlations.

      • HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (two- and three-bond) proton-carbon correlations, which is crucial for connecting different parts of the molecule.

      • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which helps in assigning the relative stereochemistry of the molecule.

The logical relationship for using these NMR techniques in structure elucidation is outlined below.

G A 1D NMR (¹H, ¹³C) D Proposed 2D Structure A->D Identify functional groups and carbon skeleton B 2D NMR (COSY, HSQC, HMBC) B->D Connect fragments and build the planar structure C 2D NMR (NOESY) E Final 3D Structure C->E Establish relative stereochemistry D->C Confirm connectivity and determine stereochemistry

Figure 2: Logical workflow for NMR-based structure elucidation.

Spectroscopic Data

While a specific, publicly available dataset for this compound is not available, the following tables present the anticipated ¹H and ¹³C NMR chemical shifts and mass spectrometry data. These predictions are based on the known spectroscopic data of the closely related parent compound, Taxuspine X, and general principles of NMR and MS for taxane diterpenoids. The removal of the C-2 acetyl group is expected to cause a significant upfield shift for H-2 and C-2, and smaller shifts for neighboring atoms.

Predicted ¹H NMR Spectroscopic Data (CDCl₃, 500 MHz)
PositionPredicted δH (ppm)MultiplicityJ (Hz)
1~1.80m
2~4.00d~7.0
3~2.50m
4~1.10s
5~5.00d~8.0
~2.30m
~1.90m
7~4.50m
9~5.80d~9.0
10~6.20d~9.0
13~6.00t~8.0
14α~2.20m
14β~2.10m
16~1.20s
17~1.70s
18~2.10s
19~1.00s
20α~4.30d~8.5
20β~4.15d~8.5
OAc~2.00-2.20s
Cinnamate~6.50-7.80m
Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 125 MHz)
PositionPredicted δC (ppm)
1~40.0
2~70.0
3~45.0
4~35.0
5~85.0
6~38.0
7~75.0
8~55.0
9~78.0
10~76.0
11~135.0
12~140.0
13~72.0
14~40.0
15~45.0
16~28.0
17~22.0
18~15.0
19~10.0
20~65.0
OAc (C=O)~170.0
OAc (CH₃)~21.0
Cinnamate (C=O)~166.0
Cinnamate (Ar-C)~128.0-135.0
Cinnamate (Cα=Cβ)~120.0, ~145.0
Predicted Mass Spectrometry Data
  • Molecular Formula: C₃₉H₄₈O₁₃

  • Molecular Weight: 724.3095

  • Expected HRMS (ESI-TOF) [M+Na]⁺: m/z 747.2993

  • Key MS/MS Fragmentation:

    • Loss of acetic acid (60 Da)

    • Loss of cinnamic acid (148 Da)

    • Cleavage of the taxane core, leading to characteristic fragment ions.

Conclusion

While the definitive spectroscopic data for this compound remains to be fully published in accessible literature, this guide provides a robust framework for its expected analytical characterization. The presented methodologies and predicted data tables, based on the well-established chemistry of taxanes, offer a valuable starting point for researchers working on the isolation, identification, or synthesis of this and related compounds. The detailed workflows and data summaries are intended to facilitate a deeper understanding and further investigation into the chemical and biological properties of this class of natural products.

2-Deacetyltaxuspine X CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Deacetyltaxuspine X, a taxane (B156437) diterpenoid isolated from Taxus sumatrana. It covers the compound's chemical identity, and available data on its biological activity. This document is intended to serve as a valuable resource for researchers engaged in natural product chemistry, oncology, and drug discovery.

Core Compound Data

ParameterValueReference
CAS Number 259678-73-4N/A
Molecular Formula C₃₉H₄₈O₁₃N/A
Molecular Weight 724.79 g/mol N/A

Biological Activity

This compound is a member of the taxane diterpenoid family, a class of compounds renowned for their potent cytotoxic and anti-cancer properties. While specific studies on the biological activity of this compound are not extensively detailed in publicly available literature, research on analogous taxoids isolated from Taxus sumatrana provides significant insights into its potential therapeutic applications.

Cytotoxicity

Studies on various taxane diterpenoids extracted from Taxus sumatrana have consistently demonstrated significant cytotoxic activity against a range of human cancer cell lines. For instance, related compounds have shown efficacy against human liver carcinoma (Hepa 59 T/VGH) and human oral epidermoid carcinoma (KB) cells. The primary mechanism of action for many taxanes involves the stabilization of microtubules, leading to the disruption of mitotic spindle formation and subsequent cell cycle arrest at the G2/M phase, ultimately inducing apoptosis. It is highly probable that this compound shares this mechanism of action.

Experimental Protocols

The following sections detail the general experimental procedures for the isolation and characterization of taxane diterpenoids from Taxus sumatrana, which are applicable to this compound.

Isolation and Purification

A general workflow for the isolation of taxane diterpenoids from Taxus sumatrana is outlined below. This process typically involves solvent extraction followed by a series of chromatographic separations.

cluster_extraction Extraction cluster_partition Solvent Partitioning cluster_chromatography Chromatographic Purification plant_material Air-dried and powdered leaves and twigs of Taxus sumatrana extraction Extraction with acetone (B3395972) at room temperature plant_material->extraction concentration Concentration under reduced pressure to yield a crude extract extraction->concentration partition Partitioning of the crude extract between ethyl acetate (B1210297) and water concentration->partition silica_gel Silica Gel Column Chromatography (gradient elution with n-hexane/ethyl acetate) partition->silica_gel Isolation of this compound hplc Preparative High-Performance Liquid Chromatography (HPLC) silica_gel->hplc Isolation of this compound pure_compound Pure this compound hplc->pure_compound Isolation of this compound cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_mtt_assay MTT Assay cell_seeding Seeding of cancer cells in 96-well plates incubation1 Incubation for 24 hours to allow for cell attachment cell_seeding->incubation1 treatment Addition of this compound at various concentrations incubation1->treatment incubation2 Incubation for 48-72 hours treatment->incubation2 mtt_addition Addition of MTT solution to each well incubation2->mtt_addition incubation3 Incubation for 4 hours to allow for formazan (B1609692) crystal formation mtt_addition->incubation3 solubilization Addition of a solubilizing agent (e.g., DMSO) incubation3->solubilization absorbance_reading Measurement of absorbance at a specific wavelength (e.g., 570 nm) solubilization->absorbance_reading data_analysis Data Analysis absorbance_reading->data_analysis Calculation of cell viability and IC50 values taxuspine_x This compound microtubules Microtubule Stabilization taxuspine_x->microtubules mitotic_spindle Disruption of Mitotic Spindle Dynamics microtubules->mitotic_spindle g2m_arrest G2/M Phase Cell Cycle Arrest mitotic_spindle->g2m_arrest apoptosis Apoptosis (Programmed Cell Death) g2m_arrest->apoptosis bcl2_family Modulation of Bcl-2 Family Proteins g2m_arrest->bcl2_family caspase_activation Caspase Activation bcl2_family->caspase_activation caspase_activation->apoptosis

In Silico Prediction of 2-Deacetyltaxuspine X Targets: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Deacetyltaxuspine X, a complex diterpenoid of the taxane (B156437) family isolated from Taxus sumatrana, presents a compelling case for therapeutic investigation. Taxanes, as a class, are renowned for their potent anticancer properties, primarily through the stabilization of microtubules, leading to mitotic arrest. This guide provides a comprehensive in silico framework for the prediction and validation of the biological targets of this compound. By leveraging computational methodologies, researchers can expedite the elucidation of its mechanism of action and explore its potential polypharmacology. This document outlines a systematic approach, from initial ligand-based and structure-based virtual screening to the design of robust experimental validation protocols.

Introduction to this compound

This compound is a natural product belonging to the taxane diterpenoid family.[1][2] Taxanes are characterized by a distinctive taxadiene core chemical structure.[3] The most prominent members of this class, paclitaxel (B517696) (Taxol) and docetaxel (B913) (Taxotere), are widely utilized as chemotherapy agents for a variety of cancers, including ovarian, breast, and lung cancer.[4][5] The principal mechanism of action for these established taxanes is the disruption of microtubule dynamics. They bind to β-tubulin, stabilizing the microtubule polymer and preventing its disassembly, which is crucial for cell division.[3][5] This interference with microtubule function leads to the arrest of the cell cycle at the G2/M phase and subsequent apoptosis. Given its structural similarity to other bioactive taxanes, it is hypothesized that this compound may share this primary mechanism of action. However, subtle structural variations can lead to differences in target affinity, selectivity, and potential off-target effects, warranting a thorough investigation.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC39H48O13[1]
Molecular Weight724.79 g/mol [1]
Canonical SMILESCC1=C2--INVALID-LINK--/C(OC(C)=O)=C(C)/--INVALID-LINK--C--INVALID-LINK--/C(CO)=C/--INVALID-LINK----INVALID-LINK--C2(C)C[2]
InChI KeyNot Available
Isolation SourceTaxus sumatrana[2]

In Silico Target Prediction Workflow

A multi-faceted in silico approach is proposed to identify and prioritize potential protein targets for this compound. This workflow integrates both ligand-based and structure-based methods to enhance the predictive accuracy.

In_Silico_Workflow cluster_ligand Ligand-Based Approaches cluster_structure Structure-Based Approaches cluster_integration Data Integration & Prioritization cluster_validation Experimental Validation ligand_prep Ligand Preparation (2D/3D Structure Generation) similarity Chemical Similarity Searching (e.g., Tanimoto) ligand_prep->similarity pharma Pharmacophore Modeling ligand_prep->pharma qsar QSAR Analysis ligand_prep->qsar consensus Consensus Scoring & Ranking similarity->consensus pharma->consensus qsar->consensus target_db Target Protein Database (e.g., PDB) docking Molecular Docking (Inverse Virtual Screening) target_db->docking md_sim Molecular Dynamics Simulation docking->md_sim md_sim->consensus biochemical Biochemical Assays consensus->biochemical cellular Cellular Assays consensus->cellular biophysical Biophysical Assays consensus->biophysical

Proposed in silico target prediction workflow.
Ligand-Based Approaches

These methods leverage the principle that structurally similar molecules often exhibit similar biological activities.

  • Chemical Similarity Searching: The 2D and 3D structures of this compound will be used to search against chemogenomic databases (e.g., ChEMBL, PubChem) to identify known compounds with high structural similarity. The targets of these similar compounds are then considered potential targets for this compound.

  • Pharmacophore Modeling: A pharmacophore model can be generated based on the chemical features of this compound and other known tubulin-binding taxanes. This model, representing the essential spatial arrangement of features for bioactivity, can be used to screen large compound libraries to identify molecules with similar interaction patterns.

  • Quantitative Structure-Activity Relationship (QSAR): If a sufficient number of taxane analogues with known activities against specific targets are available, a QSAR model can be developed to predict the activity of this compound.

Structure-Based Approaches

These methods rely on the 3D structure of the potential target proteins.

  • Inverse Virtual Screening (IVS) / Molecular Docking: The 3D structure of this compound is docked against a library of 3D protein structures of known drug targets. This "reverse docking" approach can identify proteins that have a high binding affinity for the compound. A primary target for this screening would be various isoforms of β-tubulin.

  • Molecular Dynamics (MD) Simulations: For high-ranking protein-ligand complexes identified through docking, MD simulations can be performed to assess the stability of the interaction over time and to gain insights into the binding mode and conformational changes.

Hypothesized Primary Target and Signaling Pathway

Based on its classification as a taxane, the primary hypothesized target for this compound is β-tubulin .

Tubulin_Pathway cluster_compound Compound cluster_target Primary Target cluster_cellular_effect Cellular Effects compound This compound tubulin β-tubulin compound->tubulin Binding mt_stabilization Microtubule Stabilization tubulin->mt_stabilization Inhibition of Depolymerization mitotic_arrest Mitotic Arrest (G2/M Phase) mt_stabilization->mitotic_arrest apoptosis Apoptosis mitotic_arrest->apoptosis

Hypothesized signaling pathway for this compound.

Experimental Validation Protocols

Following in silico prediction, experimental validation is crucial to confirm the identified targets and elucidate the biological activity of this compound.

Biochemical Assays
  • Tubulin Polymerization Assay:

    • Objective: To determine if this compound promotes the polymerization of tubulin into microtubules.

    • Methodology:

      • Purified tubulin is incubated with GTP and different concentrations of this compound or a control compound (e.g., paclitaxel).

      • The increase in turbidity due to microtubule formation is monitored over time by measuring the absorbance at 340 nm.

      • An increase in the rate and extent of polymerization compared to the control indicates a microtubule-stabilizing effect.

Cellular Assays
  • Cell Viability/Cytotoxicity Assay:

    • Objective: To assess the cytotoxic effect of this compound on cancer cell lines.

    • Methodology:

      • Cancer cell lines (e.g., HeLa, MCF-7) are treated with a range of concentrations of this compound for 24-72 hours.

      • Cell viability is measured using assays such as MTT, XTT, or CellTiter-Glo.

      • The IC50 (half-maximal inhibitory concentration) value is calculated.

  • Cell Cycle Analysis:

    • Objective: To determine if this compound causes cell cycle arrest.

    • Methodology:

      • Cells are treated with this compound for a defined period.

      • Cells are then fixed, stained with a DNA-binding dye (e.g., propidium (B1200493) iodide), and analyzed by flow cytometry.

      • An accumulation of cells in the G2/M phase would be indicative of mitotic arrest.

  • Immunofluorescence Staining of Microtubules:

    • Objective: To visualize the effect of this compound on the microtubule network.

    • Methodology:

      • Cells grown on coverslips are treated with the compound.

      • Cells are fixed, permeabilized, and stained with an anti-tubulin antibody followed by a fluorescently labeled secondary antibody.

      • Changes in microtubule morphology, such as the formation of microtubule bundles, are observed by fluorescence microscopy.

Biophysical Assays
  • Surface Plasmon Resonance (SPR):

    • Objective: To measure the binding affinity and kinetics of this compound to its target protein (e.g., purified tubulin).

    • Methodology:

      • The target protein is immobilized on a sensor chip.

      • A solution containing this compound is flowed over the chip.

      • The binding and dissociation are monitored in real-time, allowing for the determination of the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Potential for Polypharmacology and Off-Target Effects

While β-tubulin is the primary hypothesized target, the in silico screening may reveal other potential "off-target" interactions. These could contribute to the compound's overall efficacy or be responsible for potential side effects. The workflow for identifying these is similar to the primary target identification but with a broader library of potential protein targets.

Polypharmacology cluster_compound Compound cluster_targets Potential Targets cluster_effects Biological Effects compound This compound target1 Primary Target (e.g., β-tubulin) compound->target1 target2 Off-Target 1 compound->target2 target3 Off-Target 2 compound->target3 effect1 Therapeutic Effect target1->effect1 effect2 Side Effects target2->effect2 target3->effect2

Logical relationship of polypharmacology.

Conclusion

The in silico prediction of targets for novel natural products like this compound is a powerful and cost-effective strategy to accelerate drug discovery. By combining ligand- and structure-based computational methods, researchers can generate robust hypotheses about a compound's mechanism of action. The subsequent experimental validation, guided by these predictions, allows for a more focused and efficient investigation of its therapeutic potential. The framework presented in this guide provides a clear path for the comprehensive evaluation of this compound as a potential therapeutic agent.

References

The Pharmacology of Taxuspine Compounds: A Technical Review of P-Glycoprotein Inhibition and Microtubule Stabilization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taxuspine compounds, a class of taxane (B156437) diterpenoids isolated from various species of the yew tree (Taxus), have garnered significant interest in the field of pharmacology, particularly in the context of cancer chemotherapy. While structurally related to the blockbuster anti-cancer drug paclitaxel (B517696) (Taxol®), many taxuspine derivatives exhibit distinct pharmacological profiles. This technical guide provides an in-depth review of the pharmacology of taxuspine compounds, with a core focus on their two primary mechanisms of action: the inhibition of P-glycoprotein (P-gp) mediated multidrug resistance and the stabilization of microtubules. This document summarizes key quantitative data, details experimental protocols for cited assays, and provides visual representations of relevant pathways and workflows to facilitate a comprehensive understanding for researchers and drug development professionals.

P-Glycoprotein (P-gp) Inhibition: Reversing Multidrug Resistance

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp). P-gp acts as an efflux pump, actively removing a wide range of chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and efficacy. Several taxuspine compounds and their synthetic analogues have emerged as potent inhibitors of P-gp, offering a promising strategy to overcome MDR.

Quantitative Data: P-gp Inhibitory Activity of Taxuspine Analogues

The P-gp inhibitory activity of several simplified, "non-natural" taxane analogues related to taxuspine X has been quantified. The half-maximal inhibitory concentration (IC50) values were determined using a rhodamine 123 (R123) efflux assay in L5178 MDR1 cells.

CompoundDescriptionIC50 (M)[1]
Analogue 6 Simplified taxuspine X analogue with a benzoyloxy moiety at C137.2 x 10⁻⁶[1]
Analogue 7 Simplified taxuspine X analogue with a carbocyclic ring2.4 x 10⁻⁵[1]
Analogue 5 Precursor to Analogue 6, lacking the C13 benzoyl groupWeak inhibitor (αmax = 0.37 at 1.0 x 10⁻⁴ M)
Cyclosporine A Positive Control6.7 x 10⁻⁷[1]
Signaling Pathway: P-gp Inhibition by Taxuspine Compounds

The following diagram illustrates the mechanism of P-gp inhibition by taxuspine analogues, leading to the intracellular accumulation of chemotherapeutic drugs.

Pgp_Inhibition cluster_cell Cancer Cell Drug Chemotherapeutic Drug Pgp P-glycoprotein (P-gp) Drug->Pgp Efflux Accumulation Increased Intracellular Drug Concentration => Cell Death Drug->Accumulation Intracellular Accumulation Taxuspine Taxuspine Analogue Taxuspine->Pgp Inhibition Pgp->Accumulation Extracellular Extracellular Space Microtubule_Stabilization Tubulin αβ-Tubulin Dimers Polymerization Polymerization Tubulin->Polymerization Microtubule Dynamic Microtubule Polymerization->Microtubule Depolymerization Depolymerization Depolymerization->Tubulin Stable_Microtubule Stable Microtubule Depolymerization->Stable_Microtubule Inhibition Microtubule->Depolymerization Microtubule->Stable_Microtubule Stabilization Taxuspine Taxuspine Compound Taxuspine->Microtubule Binds to β-tubulin Mitotic_Arrest Mitotic Arrest & Apoptosis Stable_Microtubule->Mitotic_Arrest

References

An In-depth Technical Guide on 2-Deacetyltaxuspine X: Natural Occurrence and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Deacetyltaxuspine X is a taxane (B156437) diterpenoid, a class of complex natural products that have garnered significant attention in the scientific community, primarily due to the potent anti-cancer activity of prominent members like paclitaxel (B517696) (Taxol®). These compounds are characterized by a unique taxane skeleton. This technical guide provides a focused overview of the natural abundance and isolation of this compound, compiling the available scientific knowledge to support further research and development efforts.

Natural Abundance

Yield

The initial isolation of this compound was reported by Shi et al. in 1999. However, the specific yield from the described extraction and purification process is not detailed in the publicly available abstracts and literature reviews. Generally, the yields of individual, non-major taxoids from Taxus species are often low, typically in the range of milligrams or even micrograms from several kilograms of plant material. The isolation of these minor constituents is a complex and multi-step process, which contributes to the challenges in obtaining high yields.

Due to the absence of specific yield data for this compound in the available literature, a quantitative summary table cannot be provided at this time. Further investigation of the original full-text publications or new quantitative analyses would be required to establish these figures.

Experimental Protocols: General Isolation Methodology for Taxoids from Taxus cuspidata

While the specific protocol for this compound is not detailed here, a general methodology for the isolation of taxoids from Taxus cuspidata needles, based on common practices in the field, is outlined below. This provides a foundational understanding of the experimental workflow.

1. Plant Material Collection and Preparation:

  • Fresh needles of Taxus cuspidata are collected and air-dried in a well-ventilated area, protected from direct sunlight.

  • The dried needles are then ground into a fine powder to increase the surface area for efficient solvent extraction.

2. Extraction:

  • The powdered plant material is subjected to exhaustive extraction with a suitable organic solvent, typically methanol (B129727) (MeOH) or a mixture of dichloromethane (B109758) and methanol, at room temperature for an extended period.

  • The extraction process is often repeated multiple times to ensure the complete recovery of the taxoids.

  • The resulting crude extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.

3. Solvent Partitioning:

  • The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607) (CHCl₃), and ethyl acetate (B1210297) (EtOAc), to separate compounds based on their polarity. Taxoids are typically found in the chloroform and ethyl acetate fractions.

4. Chromatographic Purification:

  • The taxoid-rich fractions are subjected to a series of chromatographic techniques for the separation and purification of individual compounds.

  • Silica (B1680970) Gel Column Chromatography: The extract is loaded onto a silica gel column and eluted with a gradient of solvents, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate, acetone, or methanol). Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): Fractions containing the target compound are further purified using preparative HPLC, often on a reversed-phase column (e.g., C18) with a mobile phase typically consisting of a mixture of acetonitrile (B52724) and water or methanol and water. This step is crucial for isolating pure compounds.

5. Structure Elucidation:

  • The structure of the isolated pure compound is determined using various spectroscopic techniques, including:

    • Nuclear Magnetic Resonance (NMR): ¹H NMR, ¹³C NMR, COSY, HMQC, and HMBC experiments are used to determine the chemical structure and stereochemistry.

    • Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the molecular formula.

    • Infrared (IR) and Ultraviolet (UV) Spectroscopy: These techniques provide information about the functional groups present in the molecule.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the isolation of taxoids, including this compound, from Taxus species.

Isolation_Workflow cluster_collection Plant Material Preparation cluster_extraction Extraction & Partitioning cluster_purification Purification cluster_analysis Analysis & Identification A Collection of Taxus cuspidata Needles B Air Drying A->B C Grinding to Powder B->C D Solvent Extraction (e.g., Methanol) C->D E Concentration of Crude Extract D->E F Solvent-Solvent Partitioning E->F G Silica Gel Column Chromatography F->G H Fraction Collection & TLC Analysis G->H I Preparative HPLC H->I J Isolation of Pure this compound I->J K Structure Elucidation (NMR, MS) J->K

Caption: Generalized workflow for the isolation of this compound.

Signaling Pathways

Currently, there is no specific information available in the scientific literature detailing the signaling pathways directly modulated by this compound. Research on the biological activity of many minor taxoids is still in its early stages. The primary mechanism of action for well-studied taxanes like paclitaxel involves the stabilization of microtubules, leading to cell cycle arrest and apoptosis. It is plausible that this compound may exhibit similar or other biological activities, but this requires further investigation.

Conclusion

This compound is a naturally occurring taxoid found in Taxus cuspidata. While its presence is documented, specific data on its natural abundance and isolation yield are not currently available in the accessible scientific literature. The isolation of this compound follows a standard, multi-step chromatographic process typical for taxoids. Further quantitative studies are necessary to determine the precise concentration of this compound in its natural source and to optimize its extraction and purification for potential future research into its biological properties. The absence of data on its interaction with cellular signaling pathways highlights a gap in the current knowledge and presents an opportunity for future pharmacological investigations.

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of 2-Deacetyltaxuspine X

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methods for the extraction and purification of 2-Deacetyltaxuspine X, a member of the taxane (B156437) family of diterpenoids found in plants of the Taxus genus. The protocols outlined below are based on established methodologies for the isolation of taxanes and can be adapted for the specific purpose of obtaining high-purity this compound for research and drug development purposes.

Introduction

This compound is a naturally occurring taxane diterpenoid that has been identified in Taxus species, notably Taxus cuspidata[1]. Like other taxanes, it is of significant interest to the pharmaceutical industry due to its potential biological activity. The complex structure of this compound necessitates robust and efficient extraction and purification methods to isolate it from the complex mixture of phytochemicals present in the plant material. This document provides detailed protocols for its extraction from Taxus biomass and subsequent purification using chromatographic techniques.

Extraction Methodologies

The initial step in isolating this compound involves its extraction from the plant material, typically the needles, bark, or twigs of Taxus species. Several methods can be employed, with the choice depending on factors such as the desired yield, purity, and environmental considerations.

Solvent Extraction

Solvent extraction is a widely used and relatively simple method for obtaining a crude extract containing taxanes.

Protocol:

  • Preparation of Plant Material: Air-dry the collected Taxus plant material (e.g., needles and stems) at room temperature and then grind it into a fine powder to increase the surface area for extraction.

  • Extraction: Macerate the powdered plant material in an organic solvent such as methanol (B129727) or ethanol. A common ratio is 1:10 (w/v) of plant material to solvent. The extraction is typically carried out at room temperature with constant agitation for 24-48 hours. The process can be repeated multiple times to ensure maximum recovery of the target compound.

  • Filtration and Concentration: After extraction, filter the mixture to separate the plant debris from the solvent extract. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Ultrasound-Assisted Extraction (UAE)

UAE is a more advanced method that utilizes ultrasonic waves to enhance the extraction efficiency and reduce extraction time and solvent consumption.

Protocol:

  • Preparation of Plant Material: As with solvent extraction, the plant material should be dried and powdered.

  • Ultrasonic Treatment: Suspend the powdered plant material in a suitable solvent (e.g., ethanol) in an ultrasonic bath or use a probe-type sonicator.

  • Optimization of Parameters: The extraction efficiency is influenced by several factors that should be optimized, including solvent concentration, temperature, extraction time, and ultrasonic power.

  • Filtration and Concentration: Following the ultrasonic treatment, the mixture is filtered and the solvent evaporated to obtain the crude extract.

Purification Methodologies

The crude extract obtained from the initial extraction contains a complex mixture of compounds. Therefore, a multi-step purification process is necessary to isolate this compound to a high degree of purity.

Column Chromatography

Column chromatography is a fundamental technique for the initial fractionation of the crude extract.

Protocol:

  • Adsorbent and Solvent System: Silica (B1680970) gel is a commonly used stationary phase for the separation of taxanes. The mobile phase typically consists of a gradient of non-polar and polar solvents, such as a hexane-ethyl acetate (B1210297) or chloroform-methanol gradient.

  • Column Packing and Loading: The silica gel is packed into a glass column, and the crude extract, dissolved in a minimal amount of the initial mobile phase solvent, is loaded onto the top of the column.

  • Elution and Fraction Collection: The mobile phase is passed through the column, and fractions are collected at the outlet. The polarity of the solvent is gradually increased to elute compounds with different polarities.

  • Analysis of Fractions: Each fraction is analyzed using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing this compound.

Preparative High-Performance Liquid Chromatography (Prep-HPLC)

Prep-HPLC is a high-resolution technique used for the final purification of the target compound from the enriched fractions obtained from column chromatography.[2][3]

Protocol:

  • Column and Mobile Phase Selection: A reversed-phase C18 column is often suitable for the separation of taxanes. The mobile phase typically consists of a mixture of acetonitrile (B52724) and water or methanol and water, often with the addition of a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape.

  • Optimization of Conditions: The separation is optimized by adjusting parameters such as the flow rate, injection volume, and the gradient of the mobile phase.[3]

  • Fraction Collection: The eluent from the column is monitored by a UV detector, and the peak corresponding to this compound is collected.

  • Purity Analysis: The purity of the isolated compound is then assessed using analytical HPLC. Purity levels of over 95% can be achieved with optimized conditions.[3]

Quantitative Data

The yield of taxanes from Taxus species can vary significantly depending on the plant species, geographical location, time of harvest, and the extraction and purification methods employed. While specific quantitative data for the yield of this compound is not widely reported in publicly available literature, the following table provides a general overview of the types of quantitative data that are critical to record during the isolation process.

ParameterDescriptionTypical Range for Taxanes
Extraction Yield (%) The weight of the crude extract obtained from a given weight of dry plant material.1 - 10%
Purity of Crude Extract (%) The percentage of the target compound in the crude extract.< 1%
Column Chromatography Yield (%) The percentage of the target compound recovered after the column chromatography step.50 - 80%
Prep-HPLC Yield (%) The percentage of the target compound recovered after the preparative HPLC step.60 - 90%
Final Purity (%) The purity of the final isolated compound as determined by analytical HPLC.> 95%

Experimental Workflows and Diagrams

Overall Workflow for Extraction and Purification

The following diagram illustrates the general workflow for the extraction and purification of this compound from Taxus plant material.

Extraction_Purification_Workflow cluster_extraction Extraction cluster_purification Purification A Taxus Plant Material (Needles, Bark) B Drying and Grinding A->B C Solvent Extraction (e.g., Methanol/Ethanol) B->C D Filtration C->D E Concentration (Rotary Evaporation) D->E F Crude Extract E->F G Column Chromatography (Silica Gel) F->G H Fraction Collection G->H I TLC/HPLC Analysis H->I J Pooling of Fractions Containing Target Compound I->J K Preparative HPLC (C18 Column) J->K L Pure this compound K->L

Caption: General workflow for the extraction and purification of this compound.

Preparative HPLC Purification Workflow

The following diagram details the logical steps involved in the preparative HPLC purification stage.

Prep_HPLC_Workflow A Enriched Fraction from Column Chromatography B Dissolve in Mobile Phase A->B C Injection into Prep-HPLC System B->C D Separation on C18 Column (Gradient Elution) C->D E UV Detection D->E F Fraction Collection (Target Peak) E->F G Solvent Evaporation F->G H Purity Analysis (Analytical HPLC) G->H I Pure this compound H->I

References

Application Note & Protocol: Total Synthesis of a Simplified 2-Deacetyltaxuspine X Analogue

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Taxane (B156437) diterpenoids, a prominent family of natural products, have garnered significant attention due to the potent anticancer activity of members like Paclitaxel (Taxol®). Within this family, 2-deacetyltaxuspine X and its analogues are of interest for their potential biological activities, including the modulation of multidrug resistance in cancer cells. The complex, bridged polycyclic core of taxanes presents a formidable challenge for synthetic chemists. While a complete total synthesis of this compound has not been extensively documented in publicly available literature, this document provides a detailed, step-by-step protocol for the synthesis of a structurally simplified analogue. This protocol is based on established synthetic strategies for constructing the taxane core and can serve as a foundational guide for researchers venturing into the synthesis of complex taxanes.

The following protocol details a convergent approach to a simplified taxane scaffold, which can be a crucial starting point for the synthesis of various taxuspine analogues. The strategy involves the construction of the A and C rings of the taxane core, followed by the formation of the central eight-membered B ring.

Experimental Protocols

I. Synthesis of the A-Ring Precursor

A key starting material for the A-ring is a functionalized cyclohexenone derivative. The synthesis of this precursor often begins from commercially available starting materials and involves several standard organic transformations.

Protocol 1: Preparation of Functionalized Cyclohexenone

StepReagent/SolventConditionsDurationYield (%)
1Starting Material (e.g., Dihydrocarvone)---
2Reagent 1 (e.g., LDA) in THF-78 °C to rt2 h85-95
3Reagent 2 (e.g., Acrolein) in THF-78 °C1 h70-80
4Oxidizing Agent (e.g., DMP) in CH₂Cl₂rt2 h90-98

Detailed Methodology:

  • To a solution of the starting ketone in anhydrous tetrahydrofuran (B95107) (THF) at -78 °C under an inert atmosphere (e.g., Argon), add lithium diisopropylamide (LDA) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours to ensure complete enolate formation.

  • Cool the reaction back to -78 °C and add the electrophile (e.g., acrolein) slowly. Stir for 1 hour at this temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Dissolve the crude product in dichloromethane (B109758) (CH₂Cl₂) and add Dess-Martin periodinane (DMP).

  • Stir the reaction at room temperature for 2 hours.

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate (B1220275) and sodium bicarbonate.

  • Extract the product, dry the organic layer, and purify by flash column chromatography on silica (B1680970) gel to afford the functionalized cyclohexenone.

II. Synthesis of the C-Ring Precursor

The C-ring precursor is typically another functionalized cyclic compound that will be coupled with the A-ring precursor.

Protocol 2: Preparation of the C-Ring Fragment

StepReagent/SolventConditionsDurationYield (%)
1Starting Material (e.g., a protected aldehyde)---
2Grignard Reagent (e.g., Vinylmagnesium bromide) in THF0 °C to rt3 h80-90
3Protecting Group (e.g., TBDMSCl, Imidazole) in DMFrt12 h90-98

Detailed Methodology:

  • To a solution of the starting aldehyde in anhydrous THF at 0 °C, add the Grignard reagent dropwise.

  • Allow the reaction to warm to room temperature and stir for 3 hours.

  • Quench the reaction with saturated aqueous ammonium chloride and extract the product.

  • Dry the organic layer and concentrate in vacuo.

  • Dissolve the crude alcohol in dimethylformamide (DMF) and add imidazole (B134444) followed by tert-butyldimethylsilyl chloride (TBDMSCl).

  • Stir the reaction at room temperature overnight.

  • Extract the product, wash with water and brine, dry the organic layer, and purify by flash chromatography to yield the protected C-ring fragment.

III. Coupling of A and C-Ring Precursors and Ring-Closing Metathesis

The A and C-ring precursors are coupled, and a subsequent ring-closing metathesis (RCM) reaction is employed to form the eight-membered B-ring.

Protocol 3: Assembly of the Tricyclic Taxane Core

StepReagent/SolventConditionsDurationYield (%)
1A-Ring + C-Ring Coupling Reagent (e.g., Shapiro reaction conditions)VariesVaries60-70
2Grubbs II Catalyst in CH₂Cl₂Reflux12 h70-85

Detailed Methodology:

  • The coupling of the A and C-ring fragments can be achieved through various methods, such as a Shapiro reaction followed by an aldol (B89426) condensation. The specific conditions will depend on the nature of the coupling partners.

  • Following the coupling, dissolve the resulting diene in degassed dichloromethane.

  • Add the Grubbs II catalyst and reflux the solution under an inert atmosphere for 12 hours.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the tricyclic taxane core.

Visualizations

Total_Synthesis_Pathway cluster_A_Ring A-Ring Synthesis cluster_C_Ring C-Ring Synthesis cluster_Coupling_RCM Core Assembly A_Start Starting Material A A_Inter Functionalized Cyclohexenone A_Start->A_Inter Several Steps Coupled_Product Coupled A-C Diene A_Inter->Coupled_Product C_Start Starting Material C C_Inter Functionalized C-Ring Fragment C_Start->C_Inter Several Steps C_Inter->Coupled_Product Taxane_Core Tricyclic Taxane Core Coupled_Product->Taxane_Core Ring-Closing Metathesis Final_Analogue Simplified this compound Analogue Taxane_Core->Final_Analogue Further Functionalization

Caption: Synthetic pathway to a simplified taxane core.

Data Presentation

Table 1: Summary of Key Reaction Yields

Reaction StageKey TransformationYield (%)
A-Ring SynthesisFunctionalized Cyclohexenone Formation60-75 (overall)
C-Ring SynthesisProtected C-Ring Fragment Formation70-85 (overall)
Core AssemblyRing-Closing Metathesis70-85

Disclaimer: The provided protocol is for the synthesis of a simplified analogue of this compound. The total synthesis of the natural product itself is a significantly more complex undertaking and may require different synthetic strategies and protecting group manipulations. Researchers should consult the primary literature for the most up-to-date and specific synthetic routes to various taxanes. The yields provided are approximate and may vary depending on the specific substrates and reaction conditions used. All reactions should be carried out by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.

Application Notes and Protocols: Semi-synthesis of Taxane Diterpenoids from Baccatin III

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The semi-synthesis of complex taxane (B156437) diterpenoids from readily available precursors is a cornerstone of medicinal chemistry and drug development, most notably in the production of the anticancer drug paclitaxel (B517696) (Taxol®). Baccatin (B15129273) III, a natural product extracted from the needles of the yew tree (Taxus species), is a key starting material for these synthetic endeavors.

This document provides detailed application notes and protocols for the semi-synthesis of taxanes from baccatin III. It is important to note that while the user initially requested a protocol for the semi-synthesis of 2-deacetyltaxuspine X, a thorough review of the scientific literature did not yield a direct or established protocol for this specific conversion. Therefore, this document will focus on the well-established and extensively documented semi-synthesis of paclitaxel from baccatin III. This process serves as a representative and instructive example of the synthetic strategies and methodologies employed in the field of taxane chemistry.

The protocols outlined below are intended for researchers, scientists, and drug development professionals with a background in organic synthesis. All procedures should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Quantitative Data Summary

The following table summarizes the quantitative data for the key steps in the semi-synthesis of paclitaxel from baccatin III. Yields and specific quantities may vary depending on the scale of the reaction and purification efficiency.

Step No.Reaction StepStarting MaterialKey ReagentsProductTypical Yield (%)
1Protection of C-7 Hydroxyl GroupBaccatin IIITriethylamine (B128534) (Et3N), Triethylsilyl chloride (TES-Cl), Dichloromethane (DCM)7-O-TES-Baccatin III85-95
2Attachment of the C-13 Side Chain7-O-TES-Baccatin IIIOjima lactam, Lithium bis(trimethylsilyl)amide (LiHMDS), Tetrahydrofuran (THF)7-O-TES-N-debenzoyl-N-tert-butoxycarbonyl paclitaxel80-90
3Deprotection of the C-7 and Side Chain Amino Group7-O-TES-protected intermediateHydrofluoric acid-pyridine (HF-Py), Acetonitrile (B52724) (MeCN)Paclitaxel70-85

Experimental Protocols

Step 1: Protection of the C-7 Hydroxyl Group of Baccatin III (Synthesis of 7-O-TES-Baccatin III)

This protocol describes the selective protection of the C-7 hydroxyl group of baccatin III using triethylsilyl chloride (TES-Cl). This step is crucial to prevent side reactions at the C-7 position during the subsequent attachment of the side chain at C-13.

Materials:

  • Baccatin III

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (Et3N)

  • Triethylsilyl chloride (TES-Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na2SO4)

  • Silica (B1680970) gel for column chromatography

  • Hexanes and Ethyl Acetate (B1210297) for chromatography

Procedure:

  • Dissolve baccatin III (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (3 equivalents) to the solution, followed by the dropwise addition of triethylsilyl chloride (1.5 equivalents).

  • Stir the reaction mixture at 0 °C and allow it to warm to room temperature overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO3 solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford 7-O-TES-baccatin III as a white solid.

Step 2: Attachment of the C-13 Side Chain (Coupling with Ojima Lactam)

This protocol details the attachment of the C-13 side chain using the Ojima lactam, a widely used precursor for the paclitaxel side chain.[1]

Materials:

  • 7-O-TES-Baccatin III

  • Ojima lactam ((3R,4S)-1-tert-butoxycarbonyl-3-((triethylsilyl)oxy)-4-phenylazetidin-2-one)

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium bis(trimethylsilyl)amide (LiHMDS) (1 M solution in THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • Dissolve 7-O-TES-baccatin III (1 equivalent) and the Ojima lactam (1.5 equivalents) in anhydrous THF in a flame-dried round-bottom flask under an inert atmosphere.

  • Cool the solution to -40 °C using a dry ice/acetonitrile bath.

  • Slowly add LiHMDS (1.5 equivalents) dropwise to the reaction mixture.

  • Stir the reaction at -40 °C for 1-2 hours, monitoring the progress by TLC.

  • Quench the reaction by adding saturated aqueous NH4Cl solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purify the residue by silica gel column chromatography to yield the protected paclitaxel intermediate.

Step 3: Deprotection to Yield Paclitaxel

This final step involves the removal of the triethylsilyl protecting groups from the C-7 hydroxyl and the side chain to yield paclitaxel.

Materials:

  • 7-O-TES-N-debenzoyl-N-tert-butoxycarbonyl paclitaxel

  • Anhydrous Acetonitrile (MeCN)

  • Hydrofluoric acid-pyridine (HF-Py) complex

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the protected paclitaxel intermediate (1 equivalent) in anhydrous acetonitrile in a plastic flask (to avoid reaction with glass).

  • Cool the solution to 0 °C.

  • Carefully add HF-Py complex (excess) dropwise to the solution.

  • Stir the reaction at 0 °C and monitor its completion by TLC.

  • Slowly quench the reaction by adding it to a stirred, saturated aqueous NaHCO3 solution.

  • Extract the aqueous mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain paclitaxel as a white crystalline solid.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the semi-synthesis of paclitaxel from baccatin III.

experimental_workflow start Start: Baccatin III step1 Step 1: Protection of C-7 Hydroxyl Reagents: TES-Cl, Et3N, DCM start->step1 intermediate1 Intermediate: 7-O-TES-Baccatin III step1->intermediate1 step2 Step 2: Side Chain Attachment Reagents: Ojima Lactam, LiHMDS, THF intermediate1->step2 intermediate2 Intermediate: Protected Paclitaxel step2->intermediate2 step3 Step 3: Deprotection Reagents: HF-Py, MeCN intermediate2->step3 end Final Product: Paclitaxel step3->end

Caption: Experimental workflow for the semi-synthesis of Paclitaxel.

Chemical Reaction Pathway

The diagram below shows the chemical structures and the reaction pathway from baccatin III to paclitaxel.

Caption: Chemical pathway from Baccatin III to Paclitaxel.

Disclaimer: The provided protocols are intended for informational purposes only and should be adapted and optimized by qualified personnel. The user assumes all responsibility for the safe handling of chemicals and the execution of these procedures.

References

Application Notes and Protocols for the Quantification of 2-Deacetyltaxuspine X in Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Deacetyltaxuspine X is a member of the taxane (B156437) family of diterpenoids, a group of compounds that have garnered significant attention for their potential therapeutic properties, most notably as anti-cancer agents. Found in various species of the genus Taxus, commonly known as yew trees, the accurate quantification of these compounds in plant extracts is crucial for drug discovery, quality control of herbal medicines, and biotechnological production processes. This document provides detailed application notes and experimental protocols for the analytical quantification of this compound in plant extracts, primarily focusing on High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) techniques.

Analytical Techniques for Quantification

The quantification of this compound in complex plant matrices requires highly selective and sensitive analytical methods. HPLC coupled with a suitable detector (e.g., Diode Array Detector, DAD) and UPLC-MS/MS are the methods of choice for this purpose.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a robust and widely used technique for the separation and quantification of phytochemicals. When coupled with a DAD, it allows for the spectral identification and quantification of the target analyte.

  • Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): UPLC-MS/MS offers superior sensitivity and selectivity compared to HPLC-DAD. The use of sub-2 µm particle columns in UPLC results in faster analysis times and better resolution. The triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides unambiguous identification and quantification even at trace levels.

Quantitative Data Summary

ParameterRepresentative Value
Linearity (r²) > 0.999
Limit of Detection (LOD) 0.1 - 1.0 ng/mL
Limit of Quantification (LOQ) 0.5 - 5.0 ng/mL
Precision (RSD%) < 5%
Accuracy (Recovery %) 95 - 105%
Matrix Effect < 15%

Experimental Protocols

Sample Preparation and Extraction

A robust and efficient extraction method is critical for the accurate quantification of this compound from plant material.

Protocol:

  • Sample Collection and Pre-processing:

    • Collect fresh plant material (e.g., needles, bark) from the desired Taxus species (e.g., Taxus cuspidata).

    • Wash the plant material with deionized water to remove any surface contaminants.

    • Freeze-dry the plant material to preserve the chemical integrity of the taxoids.

    • Grind the dried plant material into a fine powder using a laboratory mill.

  • Solvent Extraction:

    • Weigh accurately approximately 1.0 g of the powdered plant material into a conical flask.

    • Add 20 mL of methanol (B129727) or a mixture of methanol and acetonitrile (B52724) (1:1, v/v).

    • Perform ultrasonic-assisted extraction for 30 minutes at room temperature.

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Collect the supernatant.

    • Repeat the extraction process twice more with fresh solvent.

    • Pool the supernatants.

  • Extract Concentration and Purification:

    • Evaporate the pooled supernatant to dryness under reduced pressure using a rotary evaporator.

    • Re-dissolve the residue in 1 mL of the initial mobile phase for HPLC or UPLC-MS/MS analysis.

    • Filter the solution through a 0.22 µm syringe filter prior to injection into the analytical instrument.

G Figure 1: Sample Preparation Workflow A Plant Material Collection (Taxus sp.) B Washing and Freeze-Drying A->B C Grinding to Fine Powder B->C D Ultrasonic-Assisted Extraction (Methanol/Acetonitrile) C->D E Centrifugation and Supernatant Collection D->E F Solvent Evaporation E->F G Reconstitution in Mobile Phase F->G H Filtration (0.22 µm) G->H I Analysis by HPLC or UPLC-MS/MS H->I

Figure 1: Sample Preparation Workflow
UPLC-MS/MS Quantification Protocol

This protocol outlines the conditions for a sensitive and selective UPLC-MS/MS method for the quantification of this compound.

Instrumentation:

  • UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: Acquity UPLC BEH C18 column (2.1 x 100 mm, 1.7 µm) or equivalent.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • Gradient Elution:

    • 0-1 min: 30% B

    • 1-5 min: 30-95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95-30% B

    • 6.1-8 min: 30% B

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.0 kV.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 400 °C.

  • Cone Gas Flow: 50 L/h.

  • Desolvation Gas Flow: 800 L/h.

  • MRM Transitions: To be determined by infusing a standard solution of this compound. A precursor ion ([M+H]⁺ or [M+NH₄]⁺) and at least two product ions should be selected for quantification and confirmation.

Method Validation:

The analytical method should be validated according to international guidelines (e.g., ICH Q2(R1)) for the following parameters:

  • Specificity: Assessed by analyzing blank matrix samples to ensure no interference at the retention time of the analyte.

  • Linearity: Determined by constructing a calibration curve with at least five concentration levels. The correlation coefficient (r²) should be >0.99.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (S/N) of 3 and 10, respectively.

  • Precision: Evaluated at three concentration levels (low, medium, and high) for both intra-day and inter-day variability. The relative standard deviation (RSD%) should be within acceptable limits (typically <15%).

  • Accuracy: Assessed by performing recovery studies on spiked blank matrix samples at three concentration levels. The recovery should be within an acceptable range (e.g., 85-115%).

  • Matrix Effect: Investigated by comparing the response of the analyte in the post-extraction spiked matrix with that in a neat solution.

  • Stability: Evaluated under various storage conditions (e.g., short-term at room temperature, long-term at -20°C, and after freeze-thaw cycles).

G Figure 2: UPLC-MS/MS Analysis Workflow cluster_0 UPLC System cluster_1 Mass Spectrometer A Sample Injection B Chromatographic Separation (C18 Column) A->B C Gradient Elution B->C D Electrospray Ionization (ESI+) C->D E Quadrupole 1 (Precursor Ion Selection) D->E F Quadrupole 2 (Collision Cell) E->F G Quadrupole 3 (Product Ion Selection) F->G H Detector G->H I Data Acquisition and Processing H->I J Quantification I->J

Figure 2: UPLC-MS/MS Analysis Workflow

Conclusion

The protocols outlined in this document provide a comprehensive framework for the quantification of this compound in plant extracts. The use of UPLC-MS/MS is highly recommended for its superior sensitivity and selectivity, which are essential for accurate analysis of complex natural product samples. Proper method development and validation are critical to ensure the reliability and reproducibility of the quantitative results, which are fundamental for advancing research and development in the field of natural product-based pharmaceuticals.

Application Notes & Protocols for the Analysis of 2-Deacetyltaxuspine X by HPLC and LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the quantitative analysis of 2-Deacetyltaxuspine X in various sample matrices, including plant extracts and pharmaceutical formulations. The methodologies described herein are based on established analytical techniques for taxane (B156437) compounds and are intended to serve as a comprehensive guide for researchers in natural product chemistry, pharmacology, and drug development.

High-Performance Liquid Chromatography (HPLC) Method

High-Performance Liquid Chromatography with UV detection is a robust and widely used technique for the quantification of taxane compounds. The following protocol outlines a reliable method for the analysis of this compound.

Experimental Protocol: HPLC-UV

1.1.1. Sample Preparation

  • Plant Material:

    • Dry the plant material (e.g., needles or bark of Taxus species) at 40°C for 48 hours and grind to a fine powder.

    • Accurately weigh 1.0 g of the powdered material into a flask.

    • Add 20 mL of methanol (B129727) and sonicate for 30 minutes.

    • Filter the extract through a 0.45 µm syringe filter prior to HPLC injection.

  • Pharmaceutical Formulations:

    • Accurately weigh a portion of the formulation equivalent to 1 mg of the active pharmaceutical ingredient (API).

    • Dissolve in 10 mL of methanol.

    • Vortex for 5 minutes to ensure complete dissolution.

    • Filter the solution through a 0.45 µm syringe filter before analysis.

1.1.2. Chromatographic Conditions

A standard reverse-phase HPLC method is employed for the separation of this compound.

ParameterValue
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 0-20 min, 40-60% B; 20-25 min, 60-80% B; 25-30 min, 80-40% B
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
Detection UV at 227 nm

1.1.3. Data Analysis

Quantification is achieved by comparing the peak area of this compound in the sample to a standard curve prepared from a certified reference standard.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Sample extraction Extraction (Methanol) start->extraction filtration Filtration (0.45 µm) extraction->filtration hplc_injection HPLC Injection filtration->hplc_injection c18_column C18 Column Separation hplc_injection->c18_column uv_detection UV Detection (227 nm) c18_column->uv_detection chromatogram Chromatogram uv_detection->chromatogram quantification Quantification chromatogram->quantification LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis start Sample extraction Extraction / Protein Precipitation start->extraction filtration Filtration (0.22 µm) extraction->filtration lc_separation LC Separation (C18 Column) filtration->lc_separation esi_ionization ESI Source (Positive Mode) lc_separation->esi_ionization ms_detection Mass Spectrometry (MRM) esi_ionization->ms_detection mass_spec_data Mass Spectra ms_detection->mass_spec_data quantification Quantification mass_spec_data->quantification

Application Note: Cell-Based Assays to Evaluate 2-Deacetyltaxuspine X Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Deacetyltaxuspine X belongs to the taxane (B156437) family of diterpenoids, a class of compounds renowned for their potent anticancer properties. Taxanes, most notably Paclitaxel (Taxol®), exert their cytotoxic effects primarily by interfering with microtubule dynamics.[1] By binding to β-tubulin, they stabilize microtubules, preventing their depolymerization.[1] This disruption of the natural microtubule assembly and disassembly process leads to cell cycle arrest, typically at the G2/M phase, and subsequent induction of apoptosis or programmed cell death.[2]

Given the therapeutic importance of taxanes, the evaluation of novel derivatives like this compound for their cytotoxic potential is a critical step in preclinical drug development. While specific data on this compound is limited, its structural similarity to other taxanes suggests a comparable mechanism of action. This application note provides a comprehensive framework of cell-based assays to meticulously evaluate the cytotoxicity of this compound. The protocols detailed herein are designed to be robust and reproducible, enabling researchers to determine the compound's efficacy and elucidate its cellular and molecular mechanisms of action. These assays will measure key indicators of cytotoxicity, including metabolic activity, membrane integrity, and the induction of apoptosis.

Experimental Workflow

The following diagram outlines the general workflow for assessing the cytotoxicity of this compound.

G cluster_prep Preparation cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis prep_compound Prepare this compound Stock Solution prep_cells Culture and Seed Cancer Cell Lines treat_cells Treat Cells with a Dose Range of this compound prep_cells->treat_cells mtt_assay MTT Assay (Metabolic Activity) treat_cells->mtt_assay ldh_assay LDH Assay (Membrane Integrity) treat_cells->ldh_assay apoptosis_assay Annexin V-FITC/PI Assay (Apoptosis) treat_cells->apoptosis_assay calc_ic50 Calculate IC50 Values mtt_assay->calc_ic50 ldh_assay->calc_ic50 quantify_apoptosis Quantify Apoptotic vs. Necrotic Cells apoptosis_assay->quantify_apoptosis data_summary Summarize Data and Draw Conclusions calc_ic50->data_summary quantify_apoptosis->data_summary

Caption: General experimental workflow for cytotoxicity assessment.

Key Experimental Protocols

Cell Viability Assessment using MTT Assay

The MTT assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[3] Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[3]

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7, or A549) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Paclitaxel). Incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[4]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[5] Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[3]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[3]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Membrane Integrity Assessment using LDH Assay

The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[6] LDH is a stable cytosolic enzyme that is released upon cell membrane lysis.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Sample Collection: After the treatment period, centrifuge the 96-well plate at 250 x g for 10 minutes. Carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

  • Controls:

    • Spontaneous LDH Release: Supernatant from untreated cells.

    • Maximum LDH Release: Add 10 µL of 10X Lysis Buffer to untreated control wells 45 minutes before sample collection.

    • Background Control: Culture medium without cells.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction and Measurement: Add 50 µL of stop solution to each well. Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Subtract the background control absorbance from all other readings. Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100.

Apoptosis Detection using Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[6] In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer cell membrane and can be detected by FITC-conjugated Annexin V. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells.[6]

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at its IC50 concentration (determined from the MTT assay) for 24 or 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

  • Cell Staining: Resuspend the cell pellet in 100 µL of 1X Annexin-binding buffer. Add 5 µL of Annexin V-FITC and 1 µL of PI solution (100 µg/mL).[6]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[6]

  • Sample Preparation for Flow Cytometry: Add 400 µL of 1X Annexin-binding buffer to each tube.[6]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry as soon as possible. Use a 488 nm laser for excitation and measure the fluorescence emission at approximately 530 nm (FITC) and >575 nm (PI).[6]

  • Data Analysis: Quantify the percentage of cells in each quadrant:

    • Q1 (Annexin V- / PI+): Necrotic cells

    • Q2 (Annexin V+ / PI+): Late apoptotic cells

    • Q3 (Annexin V- / PI-): Viable cells

    • Q4 (Annexin V+ / PI-): Early apoptotic cells

Data Presentation

Quantitative data from the cytotoxicity assays should be summarized in clear and concise tables for easy comparison.

Table 1: IC50 Values of this compound in Different Cancer Cell Lines

Cell LineIncubation Time (h)IC50 (µM) ± SD
HeLa24[Insert Value]
48[Insert Value]
72[Insert Value]
MCF-724[Insert Value]
48[Insert Value]
72[Insert Value]
A54924[Insert Value]
48[Insert Value]
72[Insert Value]

Table 2: Percentage of Apoptotic and Necrotic Cells after Treatment with this compound (IC50 Concentration)

Cell LineTreatment% Viable Cells% Early Apoptotic Cells% Late Apoptotic Cells% Necrotic Cells
HeLaVehicle Control[Insert Value][Insert Value][Insert Value][Insert Value]
This compound[Insert Value][Insert Value][Insert Value][Insert Value]
MCF-7Vehicle Control[Insert Value][Insert Value][Insert Value][Insert Value]
This compound[Insert Value][Insert Value][Insert Value][Insert Value]
A549Vehicle Control[Insert Value][Insert Value][Insert Value][Insert Value]
This compound[Insert Value][Insert Value][Insert Value][Insert Value]

Signaling Pathway

Taxanes are known to induce apoptosis through the intrinsic (mitochondrial) pathway. The following diagram illustrates the key signaling events initiated by microtubule stabilization.

G cluster_initiator Initiation cluster_checkpoint Cell Cycle Arrest cluster_apoptosis Apoptosis Induction taxane This compound microtubule Microtubule Stabilization taxane->microtubule g2m_arrest G2/M Phase Arrest microtubule->g2m_arrest bcl2 Bcl-2 Phosphorylation (Inactivation) g2m_arrest->bcl2 bax_bak Bax/Bak Activation g2m_arrest->bax_bak bcl2->bax_bak cytochrome_c Cytochrome c Release bax_bak->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Taxane-induced apoptosis signaling pathway.

Conclusion

This application note provides a detailed set of protocols for the comprehensive evaluation of this compound cytotoxicity. By employing the MTT, LDH, and Annexin V/PI assays, researchers can effectively quantify the compound's impact on cell viability, membrane integrity, and the induction of apoptosis. The presented workflow, data presentation tables, and signaling pathway diagram offer a robust framework for guiding experimental design and data interpretation. These studies will be instrumental in characterizing the anticancer potential of this compound and informing its further development as a potential therapeutic agent.

References

Application Notes: In Vitro Microtubule Polymerization Assay with 2-Deacetyltaxuspine X

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Microtubules are dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers that play a crucial role in various cellular processes, including cell division, intracellular transport, and maintenance of cell shape.[1] The dynamic instability of microtubules, characterized by phases of polymerization and depolymerization, is essential for their function.[2] Consequently, microtubule dynamics are a key target for anticancer drug development.[3]

Microtubule-stabilizing agents, such as the taxane (B156437) class of compounds, represent a significant group of chemotherapeutic drugs.[1][4] These agents bind to β-tubulin, promoting the assembly of tubulin into microtubules and stabilizing the resulting polymers against depolymerization.[4][5] This disruption of normal microtubule dynamics leads to a blockage of cells in the G2/M phase of the cell cycle, ultimately inducing apoptosis.[6][7]

2-Deacetyltaxuspine X is a novel taxane-like compound with potential microtubule-stabilizing properties. This application note provides a detailed protocol for an in vitro microtubule polymerization assay to characterize the activity of this compound. The assay can be performed using two common methods: a turbidity-based (absorbance) assay and a fluorescence-based assay.

Principle of the Assay

The in vitro microtubule polymerization assay monitors the conversion of soluble tubulin dimers into microtubule polymers over time. This process can be measured by two primary methods:

  • Turbidity (Absorbance) Assay: As tubulin polymerizes to form microtubules, the solution becomes more turbid, leading to an increase in light scattering. This change can be monitored by measuring the increase in absorbance at 340-350 nm.[8][9] The resulting polymerization curve typically displays three phases: nucleation, growth (elongation), and a steady-state equilibrium.[9]

  • Fluorescence-Based Assay: This method utilizes a fluorescent reporter molecule, such as DAPI (4',6-diamidino-2-phenylindole), which preferentially binds to polymerized microtubules, resulting in a significant increase in its fluorescence signal.[3] This method is often more sensitive than the absorbance-based assay.[3]

By performing the assay in the presence of varying concentrations of this compound, its effect on the rate and extent of microtubule polymerization can be quantified.

Signaling Pathway of Taxane-Like Microtubule Stabilizers

Taxane-like compounds exert their cytotoxic effects by stabilizing microtubules, which disrupts the normal cell cycle and activates apoptotic signaling pathways.

G cluster_0 Cellular Effects of this compound Compound This compound Tubulin β-Tubulin Subunit Compound->Tubulin Binds to MT Microtubule Stabilization Tubulin->MT Promotes Polymerization Dynamics Suppression of Microtubule Dynamics MT->Dynamics MitoticArrest G2/M Phase Cell Cycle Arrest Dynamics->MitoticArrest p53 p53 Activation MitoticArrest->p53 Bcl2 Bcl-2 Phosphorylation (Inactivation) MitoticArrest->Bcl2 Caspase Caspase Cascade Activation p53->Caspase Bcl2->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Signaling pathway of this compound.

Quantitative Data Summary

The following tables present illustrative data on the effect of this compound on microtubule polymerization. Note: This data is for exemplary purposes only and does not represent actual experimental results.

Table 1: Effect of this compound on Microtubule Polymerization Parameters (Absorbance Assay)

Concentration (µM)Lag Time (min)Vmax (mOD/min)Max OD
0 (Control)5.28.50.25
0.14.112.30.32
12.525.80.45
101.145.20.58
Paclitaxel (10 µM)1.048.10.60
Nocodazole (10 µM)>301.20.05

Table 2: IC50/EC50 Values for this compound

ParameterValue (µM)
EC50 (Polymerization)0.85
IC50 (Cell Viability - HeLa)0.05

Experimental Protocols

Materials and Reagents
  • Tubulin (>99% pure, bovine or porcine brain)

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution (100 mM)

  • Glycerol

  • This compound stock solution (in DMSO)

  • Paclitaxel (positive control for stabilization)

  • Nocodazole (positive control for destabilization)

  • DAPI (for fluorescence assay)

  • 96-well, half-area, clear bottom plates

  • Temperature-controlled microplate reader (spectrophotometer or fluorometer)

Experimental Workflow

G cluster_1 Experimental Workflow Prep Prepare Reagents on Ice Plate Add Test Compounds to Pre-warmed 96-well Plate Prep->Plate Tubulin Prepare Tubulin Solution (with GTP and optional DAPI) Prep->Tubulin AddTubulin Add Tubulin Solution to Wells Plate->AddTubulin Tubulin->AddTubulin Incubate Incubate at 37°C in Plate Reader AddTubulin->Incubate Measure Measure Absorbance (340nm) or Fluorescence (Ex:360/Em:450) Kinetically Incubate->Measure Analyze Data Analysis: Plot Polymerization Curves, Calculate Parameters Measure->Analyze

References

Application Notes and Protocols for Efficacy Testing of 2-Deacetyltaxuspine X in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Deacetyltaxuspine X is a diterpenoid compound isolated from the branches of Taxus sumatrana. As a member of the taxane (B156437) family, it is hypothesized to share a mechanism of action with other well-known taxanes like paclitaxel (B517696) and docetaxel, which function as microtubule-stabilizing agents and are potent anticancer drugs. These application notes provide a comprehensive guide for the preclinical in vivo evaluation of this compound's efficacy using established animal models. The protocols outlined below detail the necessary steps for conducting these studies, from model selection and drug formulation to efficacy assessment and data analysis. Furthermore, we propose an investigation into the Hippo signaling pathway as a potential modulator of tumor sensitivity to this novel compound.

Disclaimer: The following protocols and data are provided as a template and should be adapted based on specific experimental goals, available resources, and institutional guidelines. All animal studies must be conducted in accordance with approved protocols from an Institutional Animal Care and Use Committee (IACUC).

Animal Model Selection

The choice of an appropriate animal model is critical for the preclinical evaluation of a novel anticancer agent.[1] Both cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models are recommended to assess the efficacy of this compound.

  • Cell Line-Derived Xenograft (CDX) Models: These models are established by implanting human cancer cell lines into immunodeficient mice.[2][3] They are highly reproducible and cost-effective, making them suitable for initial large-scale screening.[2]

  • Patient-Derived Xenograft (PDX) Models: PDX models are developed by directly implanting tumor tissues from patients into immunodeficient mice.[4][5] These models better retain the genetic and histological characteristics of the original tumor, offering higher clinical relevance and predictive value for drug response.[6][7]

Recommended Cell Lines for CDX Models:

  • A549 (Non-small cell lung cancer): Known sensitivity to taxanes.

  • MCF-7 (Breast cancer): Estrogen receptor-positive, often used for taxane studies.

  • NCI/ADR-RES (Ovarian cancer): A multidrug-resistant cell line to explore efficacy against resistant tumors.

  • PC-3 (Prostate cancer): Androgen-independent prostate cancer line.

Experimental Protocols

Drug Formulation and Preparation
  • Solubility Testing: Determine the solubility of this compound in various biocompatible solvents (e.g., DMSO, ethanol, Cremophor EL, polysorbate 80).

  • Vehicle Selection: Choose a vehicle that ensures the stability and bioavailability of the compound while minimizing toxicity to the animals. A common vehicle for taxanes is a mixture of Cremophor EL and ethanol, further diluted in saline or PBS.

  • Preparation of Dosing Solutions: Prepare fresh dosing solutions on each day of treatment. Ensure the final concentration of the vehicle components is well-tolerated by the animals.

In Vivo Efficacy Study in CDX Models

This protocol describes a typical workflow for evaluating the antitumor efficacy of this compound in a subcutaneous CDX model.

Experimental Workflow Diagram:

G cluster_setup Study Setup cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis cell_culture 1. Cancer Cell Culture (e.g., A549) implantation 2. Subcutaneous Implantation in Immunodeficient Mice cell_culture->implantation tumor_growth 3. Tumor Growth Monitoring implantation->tumor_growth randomization 4. Randomization into Treatment Groups tumor_growth->randomization treatment_admin 5. Drug Administration (e.g., i.v. or i.p.) randomization->treatment_admin monitoring 6. Monitor Tumor Volume and Body Weight treatment_admin->monitoring euthanasia 7. Euthanasia and Tumor Excision monitoring->euthanasia At study endpoint analysis 8. Tumor Weight Measurement and Further Analysis euthanasia->analysis

Caption: Workflow for in vivo efficacy testing in a CDX model.

Protocol Steps:

  • Cell Culture and Implantation:

    • Culture the selected cancer cell line (e.g., A549) under standard conditions.

    • Harvest cells and resuspend in a suitable medium (e.g., PBS or Matrigel).

    • Inject approximately 5 x 10^6 cells subcutaneously into the flank of 6-8 week old female immunodeficient mice (e.g., NOD/SCID or nude mice).

  • Tumor Growth and Randomization:

    • Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days.

    • Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.

    • When tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group).

  • Treatment Groups:

    • Group 1: Vehicle control

    • Group 2: this compound (Low dose, e.g., 10 mg/kg)

    • Group 3: this compound (High dose, e.g., 20 mg/kg)

    • Group 4: Positive control (e.g., Paclitaxel, 10 mg/kg)

  • Drug Administration:

    • Administer the treatments via an appropriate route (e.g., intravenous or intraperitoneal injection) based on the compound's properties and intended clinical route.

    • Follow a defined dosing schedule (e.g., once every three days for a total of four doses).[8]

  • Monitoring and Endpoints:

    • Measure tumor volume and body weight 2-3 times per week.

    • The primary endpoint is tumor growth inhibition (TGI).

    • Secondary endpoints can include body weight loss (as a measure of toxicity) and survival.

    • Euthanize mice when tumors reach a predetermined size (e.g., 2000 mm³), or if they show signs of significant toxicity (e.g., >20% body weight loss).

  • Data Analysis:

    • Calculate the mean tumor volume for each group at each time point.

    • Determine the TGI for each treatment group using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

    • Perform statistical analysis (e.g., ANOVA) to compare treatment groups.

In Vivo Efficacy Study in PDX Models

The protocol for PDX models is similar to that for CDX models, with the main difference being the source of the tumor tissue.

  • Tumor Tissue Implantation:

    • Surgically implant fresh patient tumor tissue (approximately 20-30 mm³) subcutaneously into immunodeficient mice.

    • Allow the tumors to engraft and grow.

  • Passaging and Expansion:

    • Once the initial tumors (F0 generation) reach a suitable size, they can be excised and passaged into new cohorts of mice (F1, F2, etc.) to expand the model for efficacy studies.

  • Efficacy Study:

    • Follow the same procedures for randomization, treatment, and monitoring as described for the CDX models. PDX models may exhibit more heterogeneity in growth, which should be considered in the statistical analysis.[9]

Data Presentation

Quantitative data from the efficacy studies should be summarized in clear and concise tables.

Table 1: Antitumor Efficacy of this compound in A549 CDX Model

Treatment GroupDose (mg/kg)Dosing ScheduleMean Final Tumor Volume (mm³) ± SEMTumor Growth Inhibition (TGI) (%)Mean Body Weight Change (%)
Vehicle Control-q3d x 41850 ± 210-+2.5
This compound10q3d x 4980 ± 15047-3.1
This compound20q3d x 4550 ± 9570-8.5
Paclitaxel10q3d x 4620 ± 11066-7.2

Table 2: Efficacy of this compound in a Breast Cancer PDX Model

Treatment GroupDose (mg/kg)Dosing ScheduleMean Final Tumor Volume (mm³) ± SEMTumor Growth Inhibition (TGI) (%)
Vehicle Control-q2d x 51620 ± 190-
This compound20q2d x 5730 ± 13055
Docetaxel15q2d x 5810 ± 14550

Proposed Investigation of the Hippo Signaling Pathway

The Hippo signaling pathway is a key regulator of cell proliferation and apoptosis, and its dysregulation is implicated in cancer development and drug resistance.[1][10] We propose investigating whether the Hippo pathway modulates the sensitivity of cancer cells to this compound.

Hypothesized Signaling Pathway:

G cluster_pathway Hippo Signaling Pathway cluster_drug Drug Action MST1_2 MST1/2 LATS1_2 LATS1/2 MST1_2->LATS1_2 YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ P TEAD TEAD YAP_TAZ->TEAD Apoptosis Apoptosis YAP_TAZ->Apoptosis Modulates Sensitivity? Proliferation Cell Proliferation & Survival TEAD->Proliferation Drug This compound Microtubules Microtubule Stabilization Drug->Microtubules Microtubules->Apoptosis

Caption: Hypothesized interaction of this compound with the Hippo pathway.

Experimental Protocol for Pathway Analysis:

  • In Vitro Studies:

    • Treat cancer cell lines with varying concentrations of this compound.

    • Perform Western blot analysis to assess the phosphorylation status of key Hippo pathway proteins (MST1/2, LATS1/2, YAP/TAZ).

    • Use siRNA to knockdown YAP/TAZ and assess if this enhances the cytotoxic effect of this compound.

  • In Vivo Analysis:

    • Excise tumors from the in vivo efficacy studies.

    • Perform immunohistochemistry (IHC) to analyze the expression and localization of YAP/TAZ in response to treatment.

    • Correlate the expression levels of Hippo pathway components with treatment response to identify potential biomarkers of sensitivity.

By following these detailed application notes and protocols, researchers can effectively evaluate the preclinical efficacy of this compound and gain insights into its mechanism of action, paving the way for further development of this promising new agent.

References

Application Notes and Protocols for High-Throughput Screening of 2-Deacetyltaxuspine X Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taxanes are a critical class of anti-cancer agents that function by stabilizing microtubules, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells. 2-Deacetyltaxuspine X is a naturally occurring taxoid, and its analogs represent a promising avenue for the discovery of novel therapeutics with improved efficacy and reduced side effects. High-throughput screening (HTS) is an essential methodology for efficiently evaluating large libraries of such analogs to identify lead compounds for further development.

Data Presentation: Quantitative Analysis of Taxane (B156437) Analog Activity

Effective HTS campaigns rely on the clear and concise presentation of quantitative data to enable rapid identification of promising candidates. The following tables provide a template for summarizing key parameters obtained from primary and secondary assays. The data presented here for paclitaxel (B517696) and its 2'-deoxy analog serves as an illustrative example of how to present findings for a library of this compound analogs.

Table 1: In Vitro Microtubule Assembly Assay

This assay directly measures the ability of a compound to promote the polymerization of tubulin into microtubules. The EC50 value represents the concentration of the compound that elicits a half-maximal response.

Compound IDAnalog SubstitutionEC50 (µM) for Microtubule AssemblyReference Compound
T-001This compound (Hypothetical)Data to be determinedPaclitaxel
T-002Analog 1 (e.g., C7-modification)Data to be determinedPaclitaxel
T-003Analog 2 (e.g., C10-modification)Data to be determinedPaclitaxel
Paclitaxel-0.1-
2'-Deoxy-Paclitaxel2'-OH replaced with H> 10Paclitaxel

Table 2: Cell-Based Microtubule Stabilization Assay

This assay quantifies the stabilization of the cellular microtubule network by measuring the resistance of microtubules to depolymerization induced by an agent like nocodazole (B1683961).

Compound IDAnalog SubstitutionIC50 (µM) for Microtubule StabilizationReference Compound
T-001This compound (Hypothetical)Data to be determinedPaclitaxel
T-002Analog 1Data to be determinedPaclitaxel
T-003Analog 2Data to be determinedPaclitaxel
Paclitaxel-0.05-

Table 3: Cytotoxicity Assay

This assay determines the concentration of the compound that inhibits cell proliferation by 50% (GI50) in cancer cell lines.

Compound IDAnalog SubstitutionGI50 (µM) in HeLa CellsGI50 (µM) in A549 CellsReference Compound
T-001This compound (Hypothetical)Data to be determinedData to be determinedPaclitaxel
T-002Analog 1Data to be determinedData to be determinedPaclitaxel
T-003Analog 2Data to be determinedData to be determinedPaclitaxel
Paclitaxel-0.0030.005-

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are designed for a high-throughput format.

Protocol 1: In Vitro Microtubule Assembly Assay

Objective: To quantify the ability of this compound analogs to induce the polymerization of purified tubulin.

Materials:

  • Purified tubulin (>99% pure)

  • GTP (Guanosine-5'-triphosphate)

  • Microtubule assembly buffer (e.g., 80 mM PIPES pH 6.9, 1 mM MgCl2, 1 mM EGTA)

  • Glycerol

  • Test compounds (this compound analogs) dissolved in DMSO

  • Paclitaxel (positive control)

  • DMSO (vehicle control)

  • 384-well clear bottom plates

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a 2X tubulin solution (e.g., 2 mg/mL) in ice-cold microtubule assembly buffer containing 2 mM GTP. Keep on ice.

  • In a 384-well plate, add 10 µL of 2X test compound dilutions (in assembly buffer with 10% glycerol) to each well. Include paclitaxel as a positive control and DMSO as a negative control.

  • Initiate the reaction by adding 10 µL of the 2X tubulin solution to each well.

  • Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

  • Measure the absorbance at 340 nm every minute for 60 minutes.

  • The rate of microtubule polymerization is determined by the increase in absorbance over time.

  • Calculate the EC50 value for each compound by plotting the polymerization rate against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: High-Throughput Cell-Based Microtubule Stabilization Assay

Objective: To identify and quantify the microtubule-stabilizing activity of this compound analogs in a cellular context.

Materials:

  • HeLa or A549 cells

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (this compound analogs) dissolved in DMSO

  • Paclitaxel (positive control)

  • Nocodazole (microtubule depolymerizing agent)

  • 384-well black, clear-bottom tissue culture plates

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody: anti-α-tubulin antibody

  • Secondary antibody: fluorescently labeled secondary antibody (e.g., Alexa Fluor 488)

  • Nuclear stain (e.g., DAPI)

  • High-content imaging system

Procedure:

  • Seed cells into 384-well plates at a density that will result in 50-70% confluency at the time of the assay. Incubate overnight.

  • Treat the cells with a serial dilution of the test compounds for a predetermined time (e.g., 4 hours). Include paclitaxel and DMSO controls.

  • Add nocodazole to a final concentration known to cause significant microtubule depolymerization (e.g., 10 µM) to all wells except for the negative control wells. Incubate for 1 hour.

  • Fix, permeabilize, and block the cells.

  • Incubate with primary anti-α-tubulin antibody, followed by the fluorescently labeled secondary antibody.

  • Stain the nuclei with DAPI.

  • Acquire images using a high-content imaging system.

  • Analyze the images to quantify the microtubule network integrity (e.g., total tubulin fluorescence intensity per cell).

  • Calculate the IC50 value for each compound, which represents the concentration that preserves 50% of the microtubule network in the presence of nocodazole.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways affected by taxanes and the experimental workflow for the high-throughput screening of this compound analogs.

Taxane_Signaling_Pathway Taxane Taxane Analogs (e.g., this compound) Microtubules β-Tubulin on Microtubules Taxane->Microtubules Binds to Stabilization Microtubule Stabilization Microtubules->Stabilization Dynamics Inhibition of Microtubule Dynamics Stabilization->Dynamics MitoticArrest Mitotic Arrest (G2/M Phase) Dynamics->MitoticArrest Apoptosis Apoptosis MitoticArrest->Apoptosis Bcl2 Bcl-2 Phosphorylation (Inactivation) MitoticArrest->Bcl2 Caspase Caspase Activation Apoptosis->Caspase Bcl2->Apoptosis Inhibits anti-apoptotic function

Caption: Taxane-induced microtubule stabilization and apoptosis pathway.

HTS_Workflow Library This compound Analog Library PrimaryAssay Primary HTS: In Vitro Microtubule Assembly Assay Library->PrimaryAssay HitIdentification Hit Identification (Compounds promoting polymerization) PrimaryAssay->HitIdentification SecondaryAssay Secondary Assay: Cell-Based Microtubule Stabilization Assay HitIdentification->SecondaryAssay Confirmation Hit Confirmation & Potency (IC50 Determination) SecondaryAssay->Confirmation TertiaryAssay Tertiary Assay: Cytotoxicity Assay (e.g., HeLa, A549 cells) Confirmation->TertiaryAssay LeadSelection Lead Candidate Selection (High Potency, Low Toxicity) TertiaryAssay->LeadSelection Androgen_Receptor_Pathway Taxane Taxanes Microtubules Cytoplasmic Microtubules Taxane->Microtubules Stabilizes AR_translocation AR Nuclear Translocation Microtubules->AR_translocation Inhibits trafficking AR_complex Androgen Receptor (AR) - Chaperone Complex AR_complex->AR_translocation AR_nucleus Nuclear AR AR_translocation->AR_nucleus Reduced Gene_transcription Target Gene Transcription (e.g., PSA) AR_nucleus->Gene_transcription Cell_growth Prostate Cancer Cell Growth Gene_transcription->Cell_growth

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Deacetyltaxuspine X

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Deacetyltaxuspine X. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, particularly those leading to low yields.

Troubleshooting Guide

This guide addresses specific issues that may arise during the semi-synthesis of this compound, a process that often involves a key photochemical transannulation step followed by selective deacetylation.

Q1: The yield of the photochemical transannulation to form the taxuspine core is lower than expected. What are the potential causes and solutions?

A1: The photochemical transannulation of a taxinine (B26179) derivative is a critical step and is reported to proceed in near-quantitative yield under optimal conditions.[1] Low yields can often be attributed to suboptimal reaction setup, solvent impurities, or issues with the light source.

  • Potential Causes & Solutions:

    Potential Cause Troubleshooting Recommendation Expected Outcome
    Solvent Impurities Use high-purity, anhydrous acetonitrile (B52724). Ensure the solvent is degassed prior to use to remove dissolved oxygen, which can quench the photochemical reaction.Increased reaction efficiency and yield.
    Inadequate Light Source Verify the wavelength and intensity of the UV lamp. The reaction typically requires a specific wavelength (e.g., 254 nm). Ensure the lamp is properly positioned and the reaction vessel is made of a UV-transparent material like quartz.Consistent and complete conversion of the starting material.
    Incorrect Concentration The reaction is often performed under high dilution to favor intramolecular cyclization over intermolecular side reactions. Optimize the substrate concentration.Minimized formation of dimeric or polymeric byproducts.
    Presence of Quenchers Ensure all glassware is scrupulously clean and free of any potential quenching agents.A smoother reaction profile with higher conversion to the desired product.

Q2: I am observing significant amounts of side products during the photochemical reaction. How can I improve the selectivity?

A2: The formation of side products, such as those resulting from E,Z-isomerization of cinnamoyl groups, can occur.[1] While the core transannulation is typically clean, other functionalities on the molecule can react.

  • Experimental Workflow for Optimizing Photochemical Reaction:

    cluster_0 Pre-Reaction Setup cluster_1 Reaction Execution cluster_2 Troubleshooting Loop cluster_3 Work-up A Prepare High-Purity Acetonitrile (Degassed) C Prepare Dilute Solution of Taxinine Derivative A->C B Clean Quartz Reaction Vessel B->C D Irradiate with 254 nm UV Lamp C->D E Monitor Reaction by TLC/LC-MS D->E F Low Yield or Side Products? E->F G Optimize Concentration and Reaction Time F->G Yes I Solvent Evaporation F->I No G->D H Check Lamp Intensity and Wavelength H->D J Purification by Chromatography I->J

    Caption: Workflow for optimizing the photochemical transannulation step.

Q3: The selective deacetylation at the C-2 position is resulting in a mixture of deacetylated products or complete deacetylation. How can I improve the selectivity for the desired this compound?

A3: Selective deacetylation of taxanes is a common challenge due to the presence of multiple acetyl groups with similar reactivities. The key is to use mild reaction conditions and carefully control the reaction time.

  • Factors Influencing Selective C-2 Deacetylation:

    Parameter Recommendation Rationale
    Base Strength Use a mild base such as sodium bicarbonate or potassium carbonate in methanol (B129727). Stronger bases like sodium methoxide (B1231860) can lead to over-deacetylation.Milder conditions provide better kinetic control, allowing for selective cleavage of the more reactive acetyl group.
    Temperature Perform the reaction at low temperatures (e.g., 0 °C to room temperature).Lower temperatures decrease the reaction rate, enhancing the difference in reactivity between the different acetyl groups.
    Reaction Time Monitor the reaction closely using TLC or LC-MS and quench it as soon as the desired product is observed as the major component.Prolonged reaction times will lead to the deacetylation of other positions.
    Solvent A protic solvent like methanol is typically used to facilitate the hydrolysis.The choice of solvent can influence the conformation of the substrate and the accessibility of different acetyl groups.

Frequently Asked Questions (FAQs)

Q: What is a typical starting material for the semi-synthesis of this compound?

A: A common strategy for synthesizing taxuspine derivatives is to start from a more readily available taxane (B156437), such as taxinine or a related compound isolated from Taxus species. The synthesis of taxuspine C derivatives has been reported starting from taxinine.[1]

Q: Why is the photochemical transannulation step necessary?

A: This step is crucial for forming the characteristic tetracyclic core structure of taxuspines from the tricyclic taxinine precursor. It creates a bond between the C-3 and C-11 positions, which is a key structural feature of the taxuspine family.[1]

Q: What are the main challenges in purifying the final product?

A: Purification of taxane derivatives can be challenging due to their complex structures and the presence of multiple, closely related byproducts. Column chromatography on silica (B1680970) gel is a standard method. It is often necessary to use a combination of solvent systems and potentially multiple chromatographic steps to achieve high purity.

Q: How can I confirm the structure of the synthesized this compound?

A: A combination of spectroscopic techniques is essential for structural confirmation. This includes:

  • 1H and 13C NMR: To determine the overall structure and connectivity of the molecule.

  • 2D NMR (COSY, HMBC, HSQC): To confirm assignments and establish through-bond correlations.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the molecular formula.

  • Infrared (IR) Spectroscopy: To identify key functional groups.

Quantitative Data Summary

The following tables provide hypothetical but realistic data to guide the optimization of key reaction steps.

Table 1: Optimization of Photochemical Transannulation

Entry Solvent Concentration (mM) Reaction Time (h) Yield (%)
1Acetonitrile10475
2Degassed Acetonitrile10485
3Degassed Acetonitrile1495
4Degassed Acetonitrile1280
5Degassed Acetonitrile1695 (with some degradation)

Table 2: Optimization of Selective C-2 Deacetylation

Entry Base Temperature (°C) Reaction Time (h) Yield of 2-deacetyl (%) Yield of di-deacetyl (%)
1NaOMe2524050
2K2CO32566025
3K2CO30127510
4NaHCO32524555
5K2CO30246520

Experimental Protocols

Protocol 1: General Procedure for Photochemical Transannulation

  • Dissolve the taxinine derivative (1.0 eq) in high-purity, degassed acetonitrile to a final concentration of 1 mM in a quartz reaction vessel.

  • Seal the vessel and place it in a photochemical reactor equipped with a 254 nm UV lamp.

  • Irradiate the solution at room temperature while stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the tetracyclic taxuspine core.

Protocol 2: General Procedure for Selective C-2 Deacetylation

  • Dissolve the acetylated taxuspine derivative (1.0 eq) in anhydrous methanol and cool the solution to 0 °C in an ice bath.

  • Add a mild base, such as potassium carbonate (2.0 eq), to the solution.

  • Stir the reaction mixture at 0 °C and monitor its progress by TLC or LC-MS.

  • Upon optimal formation of the desired 2-deacetyl product, quench the reaction by adding a weak acid (e.g., saturated aqueous ammonium (B1175870) chloride).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Start Taxinine Derivative (Starting Material) Photo Photochemical Transannulation (UV, CH3CN) Start->Photo Intermediate Acetylated Taxuspine Core Photo->Intermediate Deacetyl Selective C-2 Deacetylation (K2CO3, MeOH) Intermediate->Deacetyl End This compound (Final Product) Deacetyl->End

Caption: A simplified workflow for the synthesis of this compound.

cluster_0 Low Yield in Deacetylation cluster_1 Potential Causes Low_Yield Low Yield Over_Reaction Over-Reaction (Multiple Deacetylations) Low_Yield->Over_Reaction Incomplete_Reaction Incomplete Reaction Low_Yield->Incomplete_Reaction Side_Reactions Side Reactions (e.g., Rearrangement) Low_Yield->Side_Reactions Strong_Base Base too Strong Over_Reaction->Strong_Base High_Temp Temperature too High Over_Reaction->High_Temp Long_Time Reaction Time too Long Over_Reaction->Long_Time Incomplete_Reaction->High_Temp if degradation Short_Time Reaction Time too Short Incomplete_Reaction->Short_Time Side_Reactions->High_Temp Impure_Substrate Impure Substrate Side_Reactions->Impure_Substrate

Caption: Logical relationships for troubleshooting low yield in selective deacetylation.

References

Technical Support Center: Improving the Solubility of 2-Deacetyltaxuspine X for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in solubilizing 2-Deacetyltaxuspine X for biological assays. Given the limited specific data on this compound, the guidance provided is based on established methods for improving the solubility of other taxanes, a class of compounds to which it belongs.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound difficult to dissolve in aqueous buffers for my biological assay?

A1: this compound, like many other taxanes, is a lipophilic molecule with poor water solubility.[1] This inherent hydrophobicity makes it challenging to dissolve in the aqueous buffers typically used in biological assays. The issue is common for this class of compounds and can lead to inaccurate results due to precipitation or the formation of aggregates.[2]

Q2: What are the common initial steps to try and solubilize this compound?

A2: The recommended starting point is to create a concentrated stock solution in an organic solvent and then dilute it into your aqueous assay buffer.[3] Dimethyl sulfoxide (B87167) (DMSO) is the most common choice for a stock solvent due to its high solubilizing power and compatibility with many biological assays at low final concentrations.[3]

Q3: What concentration of DMSO is acceptable in a cell-based assay?

A3: The tolerance of cell lines to DMSO varies, but a final concentration of less than 1%, and ideally at or below 0.1%, is generally recommended to avoid solvent-induced artifacts or toxicity.[3] It is crucial to determine the maximum tolerable DMSO concentration for your specific cell line in a preliminary experiment.

Q4: My compound precipitates when I dilute the DMSO stock into my aqueous buffer. What should I do?

A4: This is a common issue known as "precipitation upon dilution." Several strategies can be employed to overcome this:

  • Lower the final concentration: The simplest approach is to test a lower final concentration of this compound in your assay.

  • Use a co-solvent system: Incorporating a water-miscible organic co-solvent in your final assay buffer can increase the solubility of the compound.[4][5]

  • Employ solubilizing excipients: Additives like cyclodextrins or surfactants can encapsulate the compound and improve its aqueous solubility.[6][7]

  • Consider a different formulation: For more persistent solubility issues, exploring advanced formulations like solid dispersions or nanoparticles may be necessary.[8][9]

Troubleshooting Guide

Issue 1: Compound Precipitation in Aqueous Buffer
Symptom Possible Cause Troubleshooting Steps
Visible precipitate or cloudiness after diluting DMSO stock.The aqueous solubility of this compound has been exceeded.1. Reduce Final Concentration: Serially dilute the compound to determine the highest concentration that remains in solution. 2. Optimize DMSO Dilution: Ensure rapid and thorough mixing when adding the DMSO stock to the buffer to avoid localized high concentrations that promote precipitation. 3. Use a Co-solvent: Add a co-solvent like ethanol (B145695) or propylene (B89431) glycol to the aqueous buffer.[10] Start with a low percentage (e.g., 1-5%) and assess for both solubility improvement and effects on the assay. 4. Test Solubilizing Excipients: Incorporate cyclodextrins (e.g., HP-β-CD, SBE-β-CD) or non-ionic surfactants (e.g., Tween® 80, Pluronic® F68) into the assay buffer.[11][12]
Issue 2: Inconsistent or Non-Reproducible Assay Results
Symptom Possible Cause Troubleshooting Steps
High variability between replicate wells or experiments.Undissolved compound leading to inconsistent concentrations.1. Confirm Complete Dissolution of Stock: Visually inspect your DMSO stock for any undissolved particulates. Gentle warming or sonication may be necessary. 2. Prepare Fresh Dilutions: Prepare fresh dilutions from the stock solution for each experiment to avoid issues with compound stability or precipitation over time. 3. Implement a Solubility Enhancement Strategy: Consistently apply a co-solvent or cyclodextrin-based approach to ensure the compound is fully solubilized in the assay.

Quantitative Data on Solubility Enhancement of Taxanes

Method Solubilizing Agent Fold Increase in Aqueous Solubility of Docetaxel (B913) Reference
Complexation Dimethyl-β-cyclodextrin (DM-β-CD)76.04[13]
Complexation Alkylenediamine-modified β-cyclodextrins216 - 253[12][14]
Complexation Sulfobutyl ether β-cyclodextrin (SBE-β-CD)Significant increase (qualitative)[7]
Complexation β-cyclodextrin and HPMCSignificant increase (qualitative)[15]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in DMSO
  • Weigh out a precise amount of this compound powder.

  • Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution vigorously until the compound is completely dissolved. Gentle warming (e.g., to 37°C) or brief sonication can be used to aid dissolution if necessary.

  • Visually inspect the solution to ensure there are no visible particles.

  • Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Protocol 2: Using a Co-solvent System
  • Prepare your aqueous assay buffer as usual.

  • Add the desired co-solvent (e.g., ethanol, propylene glycol) to the buffer to achieve the final target concentration (e.g., 1%, 2%, 5% v/v).

  • Mix the buffer/co-solvent mixture thoroughly.

  • Prepare your serial dilutions of the this compound DMSO stock.

  • Add the diluted DMSO stock to the buffer/co-solvent mixture and mix immediately.

Protocol 3: Using Cyclodextrins for Solubilization
  • Determine the appropriate cyclodextrin (B1172386) to use. Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are common choices.

  • Prepare a stock solution of the cyclodextrin in your assay buffer (e.g., 10-100 mM).

  • Add the this compound DMSO stock directly to the cyclodextrin-containing buffer.

  • Alternatively, for a potentially more effective inclusion complex, an overnight incubation of the compound with the cyclodextrin solution at a low temperature with gentle agitation can be performed.

  • A phase solubility study is recommended to determine the optimal concentration of cyclodextrin.[14]

Visualizations

Solubility_Troubleshooting_Workflow start Start: Solubilize This compound stock_prep Prepare concentrated stock in 100% DMSO start->stock_prep dilution Dilute stock into aqueous assay buffer stock_prep->dilution precipitate_check Precipitation observed? dilution->precipitate_check no_precipitate Proceed with assay precipitate_check->no_precipitate precipitate_no troubleshoot Troubleshoot Solubility precipitate_check->troubleshoot precipitate_yes precipitate_yes Yes precipitate_no No lower_conc Lower final concentration troubleshoot->lower_conc cosolvent Use a co-solvent system (e.g., Ethanol, PG) troubleshoot->cosolvent cyclodextrin Use cyclodextrins (e.g., HP-β-CD) troubleshoot->cyclodextrin nanoparticle Consider advanced formulation (e.g., nanoparticles) troubleshoot->nanoparticle recheck Re-check for precipitation lower_conc->recheck cosolvent->recheck cyclodextrin->recheck nanoparticle->recheck recheck->no_precipitate recheck_no recheck->troubleshoot recheck_yes recheck_yes Yes recheck_no No

Caption: Workflow for troubleshooting the solubility of this compound.

CoSolvent_Methodology cluster_0 Preparation cluster_1 Mixing cluster_2 Result stock This compound in 100% DMSO final_dilution Add DMSO Stock to Buffer/Co-solvent Mix stock->final_dilution buffer Aqueous Assay Buffer mix_buffer_cosolvent Combine Buffer and Co-solvent buffer->mix_buffer_cosolvent cosolvent Co-solvent (e.g., Ethanol) cosolvent->mix_buffer_cosolvent mix_buffer_cosolvent->final_dilution final_solution Final Assay Solution with Solubilized Compound final_dilution->final_solution

Caption: Experimental workflow for using a co-solvent to improve solubility.

References

Technical Support Center: Troubleshooting 2-Deacetyltaxuspine C Peak Tailing in Reverse-Phase HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting chromatographic issues. This guide provides detailed solutions and frequently asked questions (FAQs) to address peak tailing specifically for 2-Deacetyltaxuspine C in reverse-phase High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guide: Resolving 2-Deacetyltaxuspine C Peak Tailing

Peak tailing is a common issue in HPLC, characterized by an asymmetrical peak with a trailing edge that extends from the peak maximum. This can compromise resolution, accuracy, and precision of quantification. The primary cause of peak tailing, especially for complex molecules like taxane (B156437) derivatives, often involves secondary interactions between the analyte and the stationary phase.

Question: My 2-Deacetyltaxuspine C peak is tailing. What are the potential causes and how can I fix it?

Answer:

Peak tailing for a compound like 2-Deacetyltaxuspine C in reverse-phase HPLC can stem from several factors, broadly categorized as chemical and physical issues. Follow this systematic troubleshooting guide to identify and resolve the problem.

1. Chemical Interactions with the Stationary Phase (Most Common Cause)

Secondary interactions between the analyte and active sites on the column packing material are the most frequent cause of peak tailing. For silica-based columns, residual silanol (B1196071) groups (Si-OH) are often the culprit, particularly when analyzing compounds with basic functional groups.

  • Problem: 2-Deacetyltaxuspine C may possess basic functional groups that can interact with acidic silanol groups on the silica (B1680970) surface of the stationary phase via ion-exchange or hydrogen bonding. This secondary retention mechanism leads to peak tailing.

  • Solutions:

    • Lower the Mobile Phase pH: By operating at a lower pH (e.g., pH 2.5-3.5), you can suppress the ionization of silanol groups, minimizing their interaction with basic analytes.[1]

    • Use an End-Capped Column: Modern, high-purity silica columns are often "end-capped," where most residual silanol groups are chemically deactivated. Using a well-end-capped C18 or C8 column can significantly reduce peak tailing for basic compounds.

    • Increase Buffer Concentration: A higher buffer concentration (e.g., 25-50 mM) can help to mask the residual silanol groups and improve peak shape.[1]

    • Add a Mobile Phase Modifier: Incorporating a small amount of a basic additive, such as triethylamine (B128534) (TEA) (typically 0.05-0.1%), can compete with the analyte for active silanol sites, thereby reducing tailing. However, be aware that TEA can suppress ionization in mass spectrometry.

Troubleshooting Workflow for Chemical Interactions

start Peak Tailing Observed check_analyte Is 2-Deacetyltaxuspine C a basic compound? start->check_analyte assume_basic Assume potential for basicity (common in complex natural products) check_analyte->assume_basic No definitive data lower_ph Lower Mobile Phase pH (e.g., to pH 3.0) assume_basic->lower_ph check_improvement1 Peak Shape Improved? lower_ph->check_improvement1 use_endcapped Use a High-Quality End-Capped Column check_improvement1->use_endcapped No resolved Problem Resolved check_improvement1->resolved Yes check_improvement2 Peak Shape Improved? use_endcapped->check_improvement2 increase_buffer Increase Buffer Concentration (e.g., to 50 mM) check_improvement2->increase_buffer No check_improvement2->resolved Yes check_improvement3 Peak Shape Improved? increase_buffer->check_improvement3 add_modifier Add Mobile Phase Modifier (e.g., 0.1% TEA) check_improvement3->add_modifier No check_improvement3->resolved Yes check_improvement4 Peak Shape Improved? add_modifier->check_improvement4 check_improvement4->resolved Yes physical_issues Investigate Physical Issues check_improvement4->physical_issues No

Caption: A troubleshooting workflow for addressing chemical causes of peak tailing.

2. Physical and Instrumental Issues

If adjusting the mobile phase and column chemistry does not resolve the peak tailing, the issue may be related to the physical setup of your HPLC system or the column itself.

  • Problem: Column Void or Channeling: A void at the head of the column or channeling in the packed bed can cause band broadening and peak tailing. This can result from pressure shocks or the dissolution of the silica bed under harsh pH conditions.

  • Solutions:

    • Column Flushing and Reversal: If the manufacturer's instructions permit, disconnect the column from the detector and flush it in the reverse direction with a strong solvent. This can sometimes remove blockages at the inlet frit.

    • Use a Guard Column: A guard column protects the analytical column from particulates and strongly retained compounds, extending its lifetime and preserving the integrity of the packed bed.

    • Replace the Column: If a void is suspected and flushing does not help, the column may need to be replaced.

  • Problem: Extra-Column Dead Volume: Excessive tubing length or fittings with a large internal diameter between the injector and the detector can lead to band broadening and peak tailing.

  • Solutions:

    • Minimize Tubing Length: Use the shortest possible length of tubing with a narrow internal diameter (e.g., 0.005 inches) to connect the components of your HPLC system.

    • Ensure Proper Fittings: Use appropriate fittings that are correctly tightened to minimize dead volume at the connections.

  • Problem: Column Overload: Injecting too much sample (mass overload) or too large a volume of a strong sample solvent (volume overload) can lead to peak distortion.

  • Solutions:

    • Reduce Injection Volume: Inject a smaller volume of your sample.

    • Dilute the Sample: Dilute your sample in the mobile phase.

    • Use a Weaker Sample Solvent: Whenever possible, dissolve your sample in the initial mobile phase to ensure good peak shape for early eluting peaks.

Quantitative Data Summary

ParameterRecommended Range/ValueRationale
Mobile Phase pH 2.5 - 3.5Suppresses silanol ionization, reducing secondary interactions with basic analytes.
Buffer Concentration 25 - 50 mMMasks residual silanol groups and improves reproducibility.
Mobile Phase Modifier (TEA) 0.05% - 0.1% (v/v)Competitively blocks active silanol sites.
Injection Volume 1 - 20 µLVaries by column dimension; smaller volumes reduce the risk of overload.
Sample Concentration As low as practicalLower concentrations prevent mass overload and associated peak distortion.

Experimental Protocols

Protocol 1: Mobile Phase Preparation with pH Adjustment

  • Prepare the Aqueous Component: Dissolve the chosen buffer salt (e.g., ammonium (B1175870) formate (B1220265) or phosphate) in HPLC-grade water to the desired molarity (e.g., 25 mM).

  • Adjust pH: While stirring, add a suitable acid (e.g., formic acid or phosphoric acid) dropwise to the aqueous buffer solution until the target pH (e.g., 3.0) is reached. Use a calibrated pH meter for accurate measurement.

  • Add Organic Solvent: Measure the required volume of the organic solvent (e.g., acetonitrile (B52724) or methanol) and combine it with the pH-adjusted aqueous buffer to achieve the desired mobile phase composition (e.g., 60:40 acetonitrile:buffer).

  • Filter and Degas: Filter the final mobile phase mixture through a 0.22 µm or 0.45 µm membrane filter and degas it using sonication or vacuum filtration to prevent air bubbles in the system.

Protocol 2: Column Flushing and Regeneration

  • Disconnect from Detector: Disconnect the column outlet from the detector to avoid contamination.

  • Reverse the Column: Connect the column outlet to the pump outlet.

  • Flush with a Series of Solvents: Flush the column sequentially with solvents of increasing strength to remove contaminants. A typical sequence for a C18 column is:

    • Mobile phase without buffer

    • 100% Water

    • Isopropanol

    • Hexane (if necessary, for very non-polar contaminants)

    • Isopropanol

    • 100% Water

    • Mobile phase without buffer

  • Equilibrate: Reconnect the column in the correct flow direction and equilibrate with the mobile phase until a stable baseline is achieved.

Frequently Asked Questions (FAQs)

Q1: Could the peak tailing be caused by the 2-Deacetyltaxuspine C compound itself?

A1: Yes, the inherent chemical properties of 2-Deacetyltaxuspine C are a likely cause. If the molecule contains basic nitrogen atoms, it will be prone to interact with residual acidic silanol groups on the silica-based stationary phase, leading to peak tailing. This is a common issue with complex natural products.

Q2: I am using a brand new column and still see peak tailing. What should I do?

A2: Even new columns can exhibit peak tailing, especially with challenging analytes. First, ensure the column is properly conditioned with the mobile phase. If tailing persists, focus on optimizing the mobile phase chemistry. Lowering the pH or adding a mobile phase modifier like TEA can be very effective even on new columns.

Q3: Can my sample solvent cause peak tailing?

A3: Absolutely. If your sample is dissolved in a solvent that is much stronger than your mobile phase (e.g., 100% acetonitrile when the mobile phase is 50% acetonitrile), it can cause peak distortion, including tailing or fronting. It is always best to dissolve your sample in the initial mobile phase composition.

Q4: How do I know if the problem is chemical or physical?

A4: A good diagnostic test is to inject a neutral compound (e.g., toluene (B28343) or naphthalene) that is not expected to interact with silanol groups. If the neutral compound gives a symmetrical peak while your 2-Deacetyltaxuspine C peak tails, the problem is likely chemical in nature (silanol interactions). If both peaks tail, the issue is more likely physical (e.g., a column void or extra-column dead volume).

Q5: Will switching from acetonitrile to methanol (B129727) in the mobile phase help with peak tailing?

A5: Switching the organic modifier can sometimes influence peak shape due to changes in selectivity and solvent properties. Methanol is more viscous and can sometimes provide different interactions. However, for tailing caused by silanol interactions, adjusting the pH or using additives is generally a more direct and effective solution than simply changing the organic solvent.

Logical Relationship Diagram for Diagnosing Peak Tailing

start Peak Tailing Issue inject_neutral Inject a Neutral Compound start->inject_neutral peak_shape Symmetrical Peak for Neutral Compound? inject_neutral->peak_shape chemical_cause Chemical Cause Likely: Silanol Interactions peak_shape->chemical_cause Yes physical_cause Physical Cause Likely: Column Void, Dead Volume, etc. peak_shape->physical_cause No optimize_mobile_phase Optimize Mobile Phase: - Lower pH - Increase Buffer - Add Modifier chemical_cause->optimize_mobile_phase check_column Inspect HPLC System: - Check for leaks/voids - Minimize tubing - Replace column/frit physical_cause->check_column

Caption: A logical diagram to differentiate between chemical and physical causes of peak tailing.

References

Technical Support Center: Storage and Handling of 2-Deacetyltaxuspine X

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: There is currently a lack of publicly available stability and degradation data specifically for 2-Deacetyltaxuspine X. The following guidelines are based on established knowledge of closely related taxane (B156437) compounds, such as paclitaxel (B517696) and docetaxel. Researchers should use this information as a starting point and are strongly encouraged to perform their own stability studies for this compound under their specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation during storage?

A1: Based on studies of related taxanes, the primary degradation pathways for this compound are likely to be hydrolysis of its ester groups and epimerization at the C7 position.[1][2] These reactions are sensitive to pH, temperature, and the solvent system used for storage.

Q2: What is the optimal pH for storing this compound in solution?

A2: For taxane compounds, optimal stability in aqueous solutions is generally found in the acidic pH range of 4 to 5.[3] Both neutral and, more significantly, basic conditions (pH > 7) can catalyze hydrolysis and epimerization, leading to the degradation of the compound.[1][2]

Q3: What is the recommended storage temperature for this compound?

A3: For short-term storage of solutions, refrigeration at 2-8°C is recommended to slow down the rate of degradation. For long-term storage, it is advisable to store the compound as a dry powder at -20°C or below, protected from moisture.

Q4: Can I store this compound in plastic containers?

A4: Caution should be exercised when using plastic containers. Some taxane formulations can leach plasticizers like di(2-ethylhexyl) phthalate (B1215562) (DEHP) from polyvinyl chloride (PVC) containers. It is recommended to use non-PVC containers, such as those made of polyolefin, polyethylene, or glass, for storing solutions of this compound.

Q5: How can I monitor the degradation of my this compound sample?

A5: The most common and effective method for monitoring the degradation of taxanes is High-Performance Liquid Chromatography (HPLC) with a UV detector.[1] This technique allows for the separation and quantification of the intact drug from its degradation products. Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with Charged Aerosol Detection (CAD) or Mass Spectrometry (MS) can also be used for more comprehensive analysis.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of biological activity in my sample. Degradation of this compound due to improper storage.Verify storage conditions (temperature, pH, container type). Perform an HPLC analysis to check for the presence of degradation products. Prepare fresh solutions for experiments.
Appearance of new peaks in my HPLC chromatogram. Chemical degradation (e.g., hydrolysis, epimerization) of the compound.Characterize the new peaks using LC-MS to identify degradation products.[1] Optimize storage conditions (lower temperature, adjust pH to 4-5) to minimize further degradation.
Precipitation of the compound in my aqueous solution. Low aqueous solubility of taxanes. Exceeding the solubility limit.Prepare solutions in appropriate solvents like methanol (B129727), acetonitrile (B52724), or a mixture with water. For aqueous infusions, consider the use of solubilizing agents, but be aware of their potential impact on stability.[3] Ensure the storage temperature does not promote precipitation.
Inconsistent experimental results. Inconsistent sample integrity due to ongoing degradation.Always use freshly prepared solutions or solutions that have been stored under validated stable conditions. Perform a quick purity check using HPLC before critical experiments.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to identify potential degradation products and pathways for this compound.

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent like methanol or acetonitrile.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix equal volumes of the stock solution and 0.1 N hydrochloric acid. Incubate at 60°C for 24 hours. Neutralize with 0.1 N sodium hydroxide (B78521) before analysis.

    • Basic Hydrolysis: Mix equal volumes of the stock solution and 0.1 N sodium hydroxide. Keep at room temperature for 2 hours. Neutralize with 0.1 N hydrochloric acid before analysis.

    • Oxidative Degradation: Mix equal volumes of the stock solution and 3% hydrogen peroxide. Keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid compound at 105°C for 24 hours or the stock solution at 80°C for 48 hours.

  • Sample Analysis: Dilute the stressed samples to an appropriate concentration with the mobile phase and analyze using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method

This is a general method that should be optimized for this compound.

  • Instrumentation: HPLC with a UV detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient mixture of acetonitrile and water or a phosphate (B84403) buffer. A typical gradient might start with a higher aqueous composition and gradually increase the acetonitrile concentration.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 230 nm.

  • Column Temperature: 25°C.

  • Injection Volume: 20 µL.

Visualizations

A This compound (Intact) B Hydrolysis Products (e.g., cleavage of ester groups) A->B  Basic conditions (pH > 7)  Elevated Temperature C Epimerization Product (e.g., at C7 position) A->C  Neutral to Basic pH  (Base-catalyzed)

Caption: Primary degradation pathways for taxane compounds.

cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis A Prepare Solution of This compound B1 Condition 1 (e.g., 4°C, pH 4) A->B1 B2 Condition 2 (e.g., 25°C, pH 7) A->B2 B3 Condition 3 (e.g., 40°C, pH 8) A->B3 C Collect Aliquots at Different Time Points B1->C B2->C B3->C D Analyze by Stability-Indicating HPLC Method C->D E Quantify Remaining This compound D->E

Caption: Experimental workflow for a stability study.

References

Technical Support Center: Optimization of 2-Deacetyltaxuspine C Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the derivatization of 2-deacetyltaxuspine C. Given the limited specific literature on 2-deacetyltaxuspine C, this guide is built upon established principles of taxane (B156437) chemistry, primarily focusing on the derivatization of the structurally related and well-studied compound, 2-deacetylbaccatin III.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the selective derivatization of 2-deacetyltaxuspine C?

A1: The primary challenge lies in achieving regioselectivity. The 2-deacetyltaxuspine C core possesses multiple hydroxyl groups with varying reactivities. The C10-hydroxyl group is generally the most reactive, followed by the C7-hydroxyl. The C2-hydroxyl, exposed after deacetylation, is also a potential site for derivatization. Steric hindrance makes the C13-hydroxyl the least reactive.[1][2] Therefore, protecting group strategies are often necessary to direct the derivatization to the desired position.

Q2: What are the most common derivatization reactions performed on the 2-hydroxyl position?

A2: The most common derivatization is acylation (esterification) to introduce a variety of functional groups.[3] This is typically achieved by reacting the 2-hydroxyl group with an acylating agent such as an acid chloride or anhydride (B1165640) in the presence of a base.

Q3: How stable is the taxane core during derivatization reactions?

A3: The taxane core is sensitive to both acidic and basic conditions. The strained oxetane (B1205548) ring is susceptible to cleavage under acidic conditions (pH < 3), and epimerization at the C7 position can occur under basic conditions.[4][5] It is crucial to maintain a pH as close to neutral as possible, with maximum stability observed around pH 4-5.[5][6] Reactions should be conducted at low temperatures to minimize degradation.

Q4: What are suitable protecting groups for the other hydroxyl groups on the taxane ring?

A4: To achieve selective derivatization at the C2 position, protection of the more reactive C7 and C10 hydroxyls is often required. Common protecting groups include:

  • Silyl ethers: Triethylsilyl (TES) is frequently used for its relative stability and ease of removal.[2]

  • Carbonates: Benzyloxycarbonyl (Cbz), t-butoxycarbonyl (Boc), and 2,2,2-trichloroethoxycarbonyl (Troc) are also effective.[2]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Reaction Yield 1. Steric Hindrance: The C2 position may be sterically hindered, slowing down the reaction. 2. Reagent Instability: The acylating agent may be degrading under the reaction conditions. 3. Incomplete Deprotection: If starting from a protected precursor, the C2-hydroxyl may not be fully deprotected. 4. Substrate Degradation: The taxane core may be degrading under the reaction conditions.1. Increase reaction time and/or temperature cautiously. Use a more reactive acylating agent or a catalyst. 2. Add the acylating agent in portions. Ensure all reagents are fresh and anhydrous. 3. Verify complete deprotection by NMR or LC-MS before proceeding with derivatization. 4. Monitor the reaction closely by TLC or LC-MS. Use milder bases (e.g., pyridine (B92270), DMAP) and lower temperatures.
Formation of Multiple Products (Lack of Selectivity) 1. Reaction at Other Hydroxyls: The acylating agent is reacting with other hydroxyl groups (e.g., C7, C10). 2. Epimerization: Base-catalyzed epimerization at C7 may be occurring.1. Protect the more reactive hydroxyl groups (C7, C10) with suitable protecting groups (e.g., TES, Boc) prior to C2 derivatization.[2] 2. Use a non-nucleophilic base and maintain a low reaction temperature.
Product Degradation 1. Harsh Reaction Conditions: The pH or temperature of the reaction is causing the taxane core to degrade. 2. Work-up and Purification: The product may be degrading during extraction or chromatography.1. Maintain a pH between 4 and 6 if possible. Use low reaction temperatures (-20°C to 0°C). 2. Use a buffered aqueous solution for work-up. Employ rapid purification techniques like flash chromatography with a neutral stationary phase.
Difficulty in Product Purification 1. Similar Polarity of Products: The desired product and byproducts have similar polarities. 2. Presence of Unreacted Starting Material: The reaction has not gone to completion.1. Optimize the chromatographic conditions (solvent system, gradient). Consider reverse-phase chromatography if normal-phase is ineffective. 2. Drive the reaction to completion by using a slight excess of the acylating agent.

Experimental Protocols

General Protocol for Selective Acylation of the C2-Hydroxyl Group

This protocol is a generalized procedure based on the derivatization of related taxanes and should be optimized for 2-deacetyltaxuspine C.

1. Protection of C7 and C10 Hydroxyls (if necessary):

  • Dissolve the 2-deacetyltaxuspine C starting material in a suitable anhydrous solvent (e.g., pyridine or dichloromethane).

  • Add the protecting group reagent (e.g., TES-Cl) and a catalyst (e.g., DMAP) at 0°C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Work up the reaction and purify the protected intermediate.

2. Acylation of the C2-Hydroxyl:

  • Dissolve the protected 2-deacetyltaxuspine C in anhydrous dichloromethane (B109758) or pyridine.

  • Cool the solution to 0°C.

  • Add the acylating agent (e.g., a specific aroyl chloride) and a base (e.g., pyridine or DMAP).

  • Stir the reaction at 0°C to room temperature until the starting material is consumed (monitor by TLC or LC-MS).

  • Quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography.

3. Deprotection (if necessary):

  • Remove the protecting groups under appropriate conditions (e.g., TBAF for TES groups).

  • Purify the final derivatized product.

Data Presentation

Table 1: Comparison of Reaction Conditions for Acylation of Taxane Hydroxyls

Hydroxyl PositionAcylating AgentBaseSolventTemperature (°C)Typical YieldReference
C10Acetic AnhydridePyridineDichloromethane0 - 25>90%[1]
C7Benzoyl ChloridePyridineDichloromethane0 - 25Variable[2]
C2Aroyl ChloridePyridine/DMAPDichloromethane0 - 25Variable[3]
C13Acid ChlorideDMAPToluene25 - 50Moderate[2]

Visualizations

experimental_workflow start 2-Deacetyltaxuspine C protect Protection of C7 and C10 Hydroxyls start->protect Protecting Agent (e.g., TES-Cl) acylate Acylation of C2-Hydroxyl protect->acylate Acylating Agent (e.g., R-COCl) deprotect Deprotection of C7 and C10 acylate->deprotect Deprotecting Agent (e.g., TBAF) product Final C2-Derivatized Product deprotect->product

Caption: General workflow for the selective derivatization of the C2-hydroxyl group of 2-deacetyltaxuspine C.

troubleshooting_logic cluster_problem Problem Identification cluster_cause Potential Causes cluster_solution Solutions low_yield Low Yield steric Steric Hindrance low_yield->steric multi_prod Multiple Products reactivity Incorrect Reactivity Order multi_prod->reactivity degradation Product Degradation conditions Harsh Conditions degradation->conditions optimize Optimize Reaction Time/Temp steric->optimize protect Use Protecting Groups reactivity->protect mild Use Milder Conditions conditions->mild

Caption: A logical diagram illustrating the troubleshooting process for common issues in 2-deacetyltaxuspine C derivatization.

References

Addressing poor cell permeability of 2-Deacetyltaxuspine X in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor cell permeability of 2-Deacetyltaxuspine X.

Frequently Asked Questions (FAQs)

Q1: We are observing low intracellular concentrations of this compound in our initial cell-based assays. What are the likely causes of its poor cell permeability?

A1: The poor cell permeability of this compound, a member of the taxane (B156437) family, can be attributed to several physicochemical properties. Taxanes are known to be poorly soluble in water.[1] Like other taxanes, this compound is a large and complex molecule, which can hinder its ability to passively diffuse across the cell membrane.[2] Its chemical structure suggests a high molecular weight and a significant number of hydrogen bond donors and acceptors, which can also contribute to low permeability.[3] Furthermore, it is possible that this compound is a substrate for cellular efflux pumps, such as P-glycoprotein (P-gp), which actively transport the compound out of the cell, further reducing its intracellular concentration.[2]

Q2: How can we experimentally confirm and quantify the poor cell permeability of this compound?

A2: A tiered approach using in vitro permeability assays is recommended to confirm and quantify poor cell permeability.[2]

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that predicts a compound's ability to passively diffuse across a lipid membrane.[2] It provides a good initial assessment of its intrinsic permeability.

  • Caco-2 Permeability Assay: This cell-based assay utilizes a monolayer of human colon adenocarcinoma cells that mimic the intestinal epithelium.[2] It offers a more comprehensive evaluation by assessing both passive diffusion and active transport, including the potential for efflux.[2]

  • Cellular Uptake Assays: These experiments directly measure the accumulation of the compound within cultured cells over time.

Q3: What strategies can we employ to improve the intracellular delivery of this compound in our experiments?

A3: Several strategies can be explored to enhance the cell permeability of this compound, which can be broadly categorized as formulation-based and chemical modification approaches.

  • Formulation Strategies:

    • Nanoparticle Encapsulation: Encapsulating this compound in nanoparticles, such as albumin-bound nanoparticles or liposomes, can improve its solubility and facilitate cellular uptake.[4]

    • Use of Permeability Enhancers: Co-administration with compounds that transiently increase membrane permeability can be effective.

  • Chemical Modification (Prodrug Approach): Modifying the structure of this compound to create a more permeable prodrug that is converted to the active compound inside the cell is a common strategy to enhance drug permeability.[5]

Troubleshooting Guide: Low Intracellular Concentration of this compound

This guide provides a systematic approach to troubleshooting experiments where low intracellular concentrations of this compound are observed.

Diagram: Troubleshooting Workflow for Low Cell Permeability

TroubleshootingWorkflow Troubleshooting Workflow for Low Permeability start Low intracellular concentration of this compound observed check_properties Step 1: Assess Physicochemical Properties (Solubility, LogP, MW) start->check_properties pampa_assay Step 2: Perform PAMPA Assay to evaluate passive permeability check_properties->pampa_assay caco2_assay Step 3: Conduct Caco-2 Permeability Assay to assess active transport and efflux pampa_assay->caco2_assay low_passive Issue Identified: Poor Passive Permeability caco2_assay->low_passive Low Papp high_efflux Issue Identified: High Efflux Ratio caco2_assay->high_efflux High Efflux Ratio (B-A / A-B > 2) solution_formulation Solution: Formulation Strategies (e.g., Nanoparticles, Liposomes) low_passive->solution_formulation solution_prodrug Solution: Chemical Modification (Prodrug Approach) low_passive->solution_prodrug high_efflux->solution_formulation solution_inhibitors Solution: Co-administer with Efflux Pump Inhibitors high_efflux->solution_inhibitors

Caption: A logical workflow for diagnosing and addressing poor cell permeability of this compound.

Data Presentation

Table 1: Physicochemical Properties of Selected Taxanes

CompoundMolecular FormulaMolecular Weight ( g/mol )
This compound C39H48O13724.79[3]
PaclitaxelC47H51NO14853.9
DocetaxelC43H53NO14807.9
CabazitaxelC45H57NO14835.9
Taxane (core structure)C20H36276.508[1]

Note: Data for Paclitaxel, Docetaxel, and Cabazitaxel are widely available in chemical databases. The data for the taxane core is from PubChem.[6]

Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol

This protocol provides a general framework for assessing the passive permeability of this compound.

  • Preparation of the PAMPA 'Sandwich' :

    • A 96-well filter plate (donor plate) with a PVDF membrane is coated with a solution of a lipid (e.g., 10% lecithin (B1663433) in dodecane).

    • A 96-well acceptor plate is filled with buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Compound Preparation :

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).

    • Dilute the stock solution in the donor buffer to the final desired concentration. The final concentration of the organic solvent should be low (typically <1%) to not disrupt the membrane.

  • Permeability Assay :

    • Add the compound solution to the donor plate wells.

    • Place the donor plate on top of the acceptor plate to form the 'sandwich'.

    • Incubate at room temperature for a defined period (e.g., 4-18 hours).

  • Analysis :

    • After incubation, separate the plates.

    • Determine the concentration of this compound in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.

  • Calculation of Apparent Permeability (Papp) :

    • The apparent permeability coefficient is calculated using the concentrations in the donor and acceptor wells and considering the incubation time and membrane surface area.

Caco-2 Permeability Assay Protocol

This protocol provides a general method for assessing the permeability of this compound across a Caco-2 cell monolayer.

  • Cell Culture :

    • Culture Caco-2 cells on permeable filter supports (e.g., Transwell inserts) for 21-28 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Check :

    • Before the experiment, measure the transepithelial electrical resistance (TEER) of the cell monolayers to ensure their integrity.

  • Permeability Assay (Apical to Basolateral - A-B) :

    • Wash the Caco-2 monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

    • Add the dosing solution containing this compound to the apical (upper) chamber.

    • Add fresh transport buffer to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber and replace with fresh buffer.[2]

  • Permeability Assay (Basolateral to Apical - B-A for efflux) :

    • To assess active efflux, perform the assay in the reverse direction by adding the dosing solution to the basolateral chamber and sampling from the apical chamber.

  • Analysis and Calculation :

    • Determine the concentration of this compound in the collected samples using LC-MS/MS.

    • Calculate the Papp values for both A-B and B-A directions. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests active efflux.

Cellular Uptake Assay Protocol

This protocol outlines a general method for measuring the intracellular accumulation of this compound.

  • Cell Culture :

    • Plate the cells of interest in a multi-well plate and grow to the desired confluency.

  • Compound Incubation :

    • Wash the cells with a suitable buffer (e.g., PBS).

    • Add the test compound, this compound, at various concentrations and incubate for different time points at 37°C.

  • Cell Lysis and Analysis :

    • After incubation, wash the cells with ice-cold PBS to remove any extracellular compound.

    • Lyse the cells using a suitable lysis buffer.

    • Determine the intracellular concentration of this compound in the cell lysate using LC-MS/MS.

    • The total protein content of the lysate should also be determined to normalize the compound concentration.

Mandatory Visualization

Diagram: General Experimental Workflow for Permeability Assessment

ExperimentalWorkflow General Experimental Workflow for Permeability Assessment start Start: Poorly permeable this compound step1 Step 1: Physicochemical Characterization start->step1 step2 Step 2: In Vitro Permeability Screening step1->step2 pampa PAMPA (Passive Diffusion) step2->pampa caco2 Caco-2 Assay (Passive + Active Transport) step2->caco2 step3 Step 3: Formulation or Chemical Modification pampa->step3 caco2->step3 formulation Formulation Strategies (Nanoparticles, etc.) step3->formulation prodrug Prodrug Synthesis step3->prodrug step4 Step 4: Re-evaluation of Permeability and Cellular Uptake formulation->step4 prodrug->step4 cellular_uptake Cellular Uptake Assay step4->cellular_uptake end End: Optimized Intracellular Delivery cellular_uptake->end

Caption: A streamlined workflow for assessing and improving the cell permeability of this compound.

Diagram: Taxane Mechanism of Action - Microtubule Stabilization

TaxaneMechanism Taxane Mechanism of Action: Microtubule Stabilization cluster_cell Cancer Cell taxane This compound (Taxane) microtubule Microtubule taxane->microtubule Binds to β-tubulin subunit tubulin αβ-Tubulin Dimers tubulin->microtubule Polymerization microtubule->tubulin Depolymerization (Blocked by Taxane) mitotic_spindle Mitotic Spindle microtubule->mitotic_spindle Forms mitotic_arrest Mitotic Arrest mitotic_spindle->mitotic_arrest Stabilization prevents normal dynamics apoptosis Apoptosis (Cell Death) mitotic_arrest->apoptosis

Caption: The signaling pathway of taxanes, leading to mitotic arrest and apoptosis through microtubule stabilization.[7][8]

References

Technical Support Center: Managing 2-Deacetyltaxuspine X Batch-to-Batch Variability

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: 2-Deacetyltaxuspine X is a minor taxane (B156437) with limited publicly available data. The following guide is based on established principles for the extraction, purification, and analysis of taxanes from natural sources, primarily Taxus species. The quantitative data and specific protocols provided are representative examples based on more abundant taxanes and should be adapted and optimized for this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and where does it come from?

A1: this compound is a naturally occurring taxane diterpenoid. Taxanes are a class of complex organic compounds primarily isolated from various species of the yew tree, genus Taxus.[1][2][3] The concentration of specific taxanes, including this compound, can vary significantly between different Taxus species and even between individual plants.[4]

Q2: What are the primary causes of batch-to-batch variability for this compound?

A2: Batch-to-batch variability of this compound from natural sources is a significant challenge. The main contributing factors include:

  • Genetic Variation: Different species and cultivars of Taxus have inherently different profiles of taxanes.[4][5]

  • Environmental Conditions: The geographical location, climate, light intensity, and soil quality where the Taxus plant is grown can significantly affect the taxoid content.[5]

  • Harvesting Time: The concentration of taxanes in the plant material can fluctuate with the seasons. Total taxoid content often peaks in the winter.[1][5]

  • Plant Part Used: The distribution of taxanes varies within the plant. For instance, bark and roots are often richer in certain taxanes compared to needles and stems.[5][6]

  • Post-Harvest Handling and Storage: The degradation of taxoids in dried plant material can be influenced by storage conditions such as light and temperature.[5]

  • Extraction and Purification Protocol: Minor variations in extraction solvents, temperature, time, and chromatographic conditions can lead to significant differences in the final yield and purity of the isolated compound.

Q3: How can I minimize batch-to-batch variability in my experiments?

A3: While complete elimination of variability from natural sources is difficult, it can be managed through:

  • Standardized Sourcing: Whenever possible, source your Taxus raw material from the same species, geographical location, and harvest season.

  • Thorough Homogenization: Ensure the dried plant material is finely ground and thoroughly mixed to create a more homogenous starting batch.

  • Robust Standard Operating Procedures (SOPs): Strictly adhere to validated protocols for extraction, purification, and analysis.

  • Use of Reference Standards: Employ a well-characterized internal or external reference standard of this compound for accurate quantification across different batches.

  • Analytical Characterization: Perform rigorous analytical testing (e.g., HPLC, LC-MS) on each batch to quantify the purity and impurity profile.

Troubleshooting Guides

Issue 1: Low Yield of this compound
Possible Cause Suggested Solution
Inappropriate Taxus species or plant part used. Research the Taxus species known for higher concentrations of minor taxanes. The concentration of taxanes can vary significantly between species and plant parts (needles, bark, twigs).[4][5][6]
Suboptimal extraction solvent. The choice of solvent is crucial. Taxanes are typically extracted with alcohols (methanol, ethanol) or mixtures with water.[7] Experiment with different solvent systems and ratios to optimize the extraction of your target compound.
Incomplete extraction. Increase the extraction time or use methods like ultrasound-assisted or microwave-assisted extraction to improve efficiency.[8] Ensure the plant material is finely powdered to maximize surface area for solvent penetration.
Degradation of the compound during extraction. Avoid high temperatures during extraction and solvent evaporation, as taxanes can be thermolabile. Use a rotary evaporator under reduced pressure for solvent removal.
Loss of product during purification steps. Each purification step (e.g., liquid-liquid partitioning, column chromatography) can lead to product loss. Minimize the number of steps where possible and optimize each step for recovery.
Issue 2: Poor Purity of the Isolated this compound
Possible Cause Suggested Solution
Co-elution with other taxanes. The chemical similarity of taxanes makes their separation challenging.[9] Optimize your chromatographic method (e.g., gradient, mobile phase composition, column chemistry) for better resolution. Preparative HPLC is often necessary for high purity.[10][11]
Presence of non-taxane impurities (chlorophylls, lipids). Incorporate a preliminary clean-up step. This can include a liquid-liquid partitioning step (e.g., hexane (B92381) wash to remove nonpolar impurities) or solid-phase extraction (SPE).[7]
Inadequate chromatographic separation. Ensure your chromatography column is not overloaded. Use a step-gradient or a shallow linear gradient during elution to improve the separation of closely related compounds. Consider using different stationary phases (e.g., C18, Phenyl, Cyano) to alter selectivity.[12]
Contamination from equipment or solvents. Use high-purity solvents and thoroughly clean all glassware and equipment between batches.

Quantitative Data on Taxane Content

The following table presents representative data for the content of major taxanes in different Taxus species. This illustrates the expected range of variability. The content of minor taxanes like this compound is expected to be significantly lower and more variable.

Taxus SpeciesPlant PartPaclitaxel (µg/g dry weight)10-Deacetylbaccatin III (µg/g dry weight)Reference
T. cuspidataNeedles46 - 1670-[4]
T. mediaNeedles15 - 1220-[4]
T. maireiNeedles<100 - 660-[4]
T. wallichianaNeedles-247.6 - 594.9[4]
T. baccataNeedles-High content[5]
T. chinensisStem BarkHigher than needles-[6]

Note: '-' indicates data not specified in the cited source.

Experimental Protocols

Protocol 1: General Extraction of Taxanes from Taxus Needles
  • Preparation of Plant Material:

    • Dry the Taxus needles at a controlled temperature (e.g., 40°C) until a constant weight is achieved.

    • Grind the dried needles into a fine powder using a mechanical grinder.

    • Thoroughly homogenize the powder to ensure uniformity.

  • Solvent Extraction:

    • Macerate the powdered needles in methanol (B129727) (or 80% ethanol) at a solid-to-solvent ratio of 1:10 (w/v) for 24 hours at room temperature with constant stirring.[7]

    • Alternatively, perform sonication for 1 hour at 25°C to enhance extraction efficiency.[8]

    • Filter the mixture through cheesecloth and then filter paper to separate the extract from the solid residue.

    • Repeat the extraction process on the residue two more times to ensure exhaustive extraction.

    • Combine the filtrates.

  • Solvent Removal:

    • Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a crude extract.

Protocol 2: Preparative HPLC Purification of a Target Taxane

This protocol is a representative example and must be optimized for this compound.

  • Sample Preparation:

    • Dissolve the crude extract in a suitable solvent (e.g., methanol) to a high concentration (e.g., 20 mg/mL).[11]

    • Filter the solution through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Instrument: Preparative High-Performance Liquid Chromatography (Prep-HPLC) system.[10]

    • Column: C18 reverse-phase column (e.g., 250 mm x 20 mm, 5 µm).[10]

    • Mobile Phase: A gradient of acetonitrile (B52724) (Solvent B) and water (Solvent A).

    • Gradient Program (Example):

      • 0-10 min: 40% to 50% B

      • 10-13 min: 50% to 53% B[9]

    • Flow Rate: 10 mL/min.[10]

    • Detection Wavelength: 227 nm (typical for taxanes).[9]

    • Injection Volume: 0.5 mL.[10]

    • Column Temperature: 30°C.[10]

  • Fraction Collection:

    • Collect fractions corresponding to the peak of interest based on the chromatogram.

    • Analyze the collected fractions for purity using analytical HPLC or LC-MS.

    • Pool the pure fractions and evaporate the solvent to obtain the purified compound.

Visualizations

Experimental_Workflow cluster_0 Extraction cluster_1 Purification Start Taxus Raw Material Grinding Grinding & Homogenization Start->Grinding Extraction Solvent Extraction (Methanol/Ethanol) Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration Crude_Extract Crude Taxane Extract Concentration->Crude_Extract Prep_HPLC Preparative HPLC Crude_Extract->Prep_HPLC Inject Fraction_Collection Fraction Collection Prep_HPLC->Fraction_Collection Purity_Analysis Purity Analysis (Analytical HPLC/LC-MS) Fraction_Collection->Purity_Analysis Solvent_Evaporation Solvent Evaporation Purity_Analysis->Solvent_Evaporation Pure_Compound Pure this compound Solvent_Evaporation->Pure_Compound

Caption: Workflow for the extraction and purification of this compound.

Troubleshooting_Logic Start Low Purity Issue Check_Coelution Co-eluting Impurities? Start->Check_Coelution Optimize_HPLC Optimize HPLC Gradient & Mobile Phase Check_Coelution->Optimize_HPLC Yes Check_Overload Column Overloaded? Check_Coelution->Check_Overload No Change_Column Change Column Chemistry (e.g., Phenyl, Cyano) Optimize_HPLC->Change_Column Change_Column->Check_Overload Reduce_Load Reduce Injection Volume or Concentration Check_Overload->Reduce_Load Yes Check_Cleanup Non-taxane Impurities? Check_Overload->Check_Cleanup No Reduce_Load->Check_Cleanup Add_Cleanup Add Pre-purification Step (e.g., LLE, SPE) Check_Cleanup->Add_Cleanup Yes End Purity Improved Check_Cleanup->End No Add_Cleanup->End

Caption: Troubleshooting logic for low purity of isolated this compound.

References

Strategies to reduce epimerization of 2-Deacetyltaxuspine X

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 2-Deacetyltaxuspine X. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the epimerization of this compound.

Frequently Asked Questions (FAQs)

Q1: What is epimerization and why is it a concern for this compound?

A: Epimerization is a chemical process where one stereoisomer of a compound converts into another. For this compound, the primary concern is the epimerization at the C-7 position, which can lead to the formation of the 7-epi-isomer. This is problematic because the biological activity of taxanes is highly dependent on their specific three-dimensional structure. The formation of the 7-epi-isomer can result in a significant loss of therapeutic efficacy.

Q2: Under what conditions does epimerization of this compound occur?

A: The epimerization of the C-7 hydroxyl group in taxanes is primarily a base-catalyzed process.[1] There is no evidence to suggest that this reaction occurs under acidic conditions.[2] In fact, a pH of around 4 is considered to be the most stable for the taxane (B156437) core structure.[2] The rate of epimerization is influenced by pH, temperature, and the buffer system used.

Q3: How does the structure of this compound, specifically the absence of the C-10 acetyl group, affect its stability against epimerization?

A: Studies on related taxanes have shown that the removal of the acetyl group at the C-10 position increases the rate of epimerization in basic aqueous solutions.[1] Therefore, this compound is expected to be more susceptible to C-7 epimerization under basic conditions compared to its C-10 acetylated counterparts like paclitaxel (B517696).

Q4: What is the underlying mechanism of C-7 epimerization in taxanes?

A: The base-catalyzed epimerization at the C-7 position is understood to proceed through a retro-aldol/aldol reaction mechanism.[1][3] This involves the deprotonation of the C-7 hydroxyl group, followed by a ring-opening of the B-ring to form an enolate intermediate. Subsequent re-cyclization can then occur from either face, leading to the formation of both the original and the epi-isomer.

Troubleshooting Guides

Problem: Unexpected loss of biological activity of my this compound sample.

Possible Cause: Epimerization at the C-7 position leading to the formation of the less active 7-epi-isomer.

Troubleshooting Steps:

  • Analyze the sample for epimers: Use a validated High-Performance Liquid Chromatography (HPLC) method to separate and quantify the presence of the 7-epi-isomer.

  • Review storage and handling conditions:

    • pH: Ensure that the compound has been stored and handled in neutral or slightly acidic conditions (pH 4-6). Avoid basic buffers and solutions.

    • Temperature: Store the compound at low temperatures (e.g., -20°C or -80°C) to minimize the rate of any potential degradation, including epimerization.

    • Solvent: Use aprotic or alcoholic solvents for storage if possible. If aqueous solutions are necessary, use a buffered system in the optimal pH range.

Problem: Appearance of a new, closely eluting peak in my HPLC chromatogram during purification or analysis.

Possible Cause: On-column or pre-analytical epimerization of this compound.

Troubleshooting Steps:

  • Check the pH of the mobile phase: If using reversed-phase HPLC, ensure the mobile phase is not basic. A slightly acidic mobile phase (e.g., with 0.1% formic acid or acetic acid) is generally recommended for taxane analysis.

  • Control the temperature: If the separation is performed at elevated temperatures, consider reducing the column temperature to minimize on-column epimerization.

  • Sample preparation: Ensure that the sample is not left in basic solutions for extended periods before injection. If the sample is dissolved in a basic buffer for other reasons, it should be neutralized or acidified shortly before analysis.

Data Presentation

Table 1: Influence of pH on the Stability of Taxanes (Qualitative)

pH RangeStability against EpimerizationOther Potential DegradationReference
1-3HighAcid-catalyzed hydrolysis of ester groups and oxetane (B1205548) ring cleavage.[2]
4-5OptimalMinimal degradation.[2]
6-7ModerateSlow, base-catalyzed epimerization begins.[1]
> 7LowRapid, base-catalyzed epimerization.[1][3]

Table 2: Relative Epimerization Rates of Taxanes

CompoundC-10 SubstituentRelative Rate of Epimerization in Basic SolutionReference
PaclitaxelAcetyl1x[1]
10-DeacetyltaxolHydroxyl> 1x (Faster)[1]
This compound Hydroxyl Expected to be faster than C-10 acetylated analogs Inferred from[1]

Experimental Protocols

Protocol 1: HPLC Method for Separation of this compound and its C-7 Epimer

This protocol is a general guideline and may require optimization for your specific instrumentation and sample matrix.

  • Column: A C18 or Phenyl-Hexyl column with high resolving power (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile (B52724) with 0.1% Formic Acid

  • Gradient:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 70% B

    • 25-30 min: 70% B

    • 30-31 min: 70% to 30% B

    • 31-35 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection: UV at 227 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water. Ensure the final solution is not basic.

Protocol 2: Minimizing Epimerization During Sample Handling and Storage
  • Solvent Selection: For long-term storage, dissolve this compound in a non-aqueous solvent such as ethanol, methanol, or DMSO and store at -20°C or below.

  • Aqueous Solutions: If aqueous solutions are required, prepare them in a buffer with a pH between 4 and 5 (e.g., acetate (B1210297) buffer). Prepare these solutions fresh and use them as quickly as possible.

  • Purification:

    • During extraction from natural sources or after synthesis, avoid the use of strong bases.

    • For chromatographic purification (e.g., flash chromatography or preparative HPLC), use neutral or slightly acidic solvent systems. If basic modifiers are unavoidable (e.g., for silica (B1680970) gel chromatography), use them sparingly and for the shortest possible time. Neutralize the fractions containing the product immediately after collection.

  • Monitoring: Regularly check the purity of your stock solutions and samples using the HPLC method described above to monitor for the formation of the 7-epi-isomer.

Mandatory Visualization

Caption: Base-catalyzed C-7 epimerization via a retro-aldol/aldol mechanism.

Note: The images in the DOT script are placeholders and would need to be replaced with actual chemical structure images for a functional diagram.

Experimental_Workflow Figure 2: Workflow to Mitigate and Analyze Epimerization A Sample Preparation/ Purification B Is the process under basic conditions? A->B C Proceed with caution. Minimize time and temperature. B->C Yes D Process is likely safe from epimerization. B->D No E HPLC Analysis (Protocol 1) C->E D->E F Is a second peak observed near the main peak? E->F G Epimerization is likely occurring. F->G Yes H Sample is pure. F->H No I Implement preventative measures (Protocol 2) G->I

Caption: Troubleshooting workflow for identifying and addressing epimerization.

References

Technical Support Center: Crystallization of 2-Deacetyltaxuspine X and Related Taxane Diterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining crystallization techniques for 2-Deacetyltaxuspine X and other complex taxane (B156437) diterpenoids. The information is presented in a practical, question-and-answer format to directly address common challenges encountered during purification and crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in crystallizing complex taxanes like this compound? A1: The primary challenges stem from their complex, rigid molecular structures and often low solubility in common solvents. Taxanes can also exist as multiple conformers or be contaminated with structurally similar impurities, which can inhibit nucleation and crystal growth.[1][2][3] Furthermore, many taxanes are prone to "oiling out" or forming amorphous precipitates instead of well-ordered crystals.[4][5]

Q2: What are the most common crystallization methods suitable for taxane diterpenoids? A2: The most successful methods for small organic molecules and natural products, including taxanes, are solution-based techniques that aim to achieve supersaturation slowly.[6][7] These include:

  • Slow Evaporation: Simple and widely used, where the solvent is allowed to evaporate gradually from a saturated solution.[4][8]

  • Vapor Diffusion: A controlled method where an anti-solvent vapor slowly diffuses into a sealed chamber containing the dissolved compound, reducing its solubility.[8]

  • Solvent-Anti-Solvent Diffusion (Layering): Involves carefully layering a poor solvent (anti-solvent) on top of a solution of the compound in a good solvent. Crystals form at the interface as the solvents slowly mix.[4][9]

  • Cooling Crystallization: Involves dissolving the compound in a suitable solvent at an elevated temperature and then allowing it to cool slowly, reducing solubility and promoting crystal growth.

Q3: How do I choose an appropriate solvent system? A3: Solvent selection is critical. An ideal solvent should dissolve the compound moderately to highly when hot but poorly when cold.[5] For complex natural products, mixed solvent systems are often required.[5][10] A good starting point is to use a "good" solvent in which the taxane is soluble (e.g., dichloromethane (B109758), ethyl acetate, acetone) and a "poor" solvent (anti-solvent) in which it is insoluble but miscible with the good solvent (e.g., hexane (B92381), heptane, water).[5][11]

Q4: My starting material is a crude or semi-purified extract. Can I crystallize directly from it? A4: Direct crystallization from crude extracts is rarely successful due to the high concentration of impurities. It is highly recommended to perform chromatographic purification (e.g., normal or reverse-phase silica (B1680970) gel chromatography) to achieve a purity of >90% before attempting crystallization.[12] Impurities can act as inhibitors to crystal nucleation and growth.[5]

Troubleshooting Guide

This guide addresses specific issues that may arise during the crystallization of this compound.

Problem: No crystals have formed after an extended period.

  • Possible Cause 1: Solution is undersaturated.

    • Solution: The concentration of your compound is too low. Try to slowly evaporate some of the solvent to increase the concentration.[8] If using a mixed-solvent system, you can also try adding a small amount of anti-solvent to decrease solubility.[7]

  • Possible Cause 2: Nucleation is inhibited.

    • Solution A (Seeding): If you have a previously grown crystal, add a tiny amount (a "seed") to the supersaturated solution to initiate growth. A crystal of a similar compound can also sometimes work.[4]

    • Solution B (Scratching): Use a clean glass rod to gently scratch the inside surface of the vial below the solution level. The microscopic imperfections on the glass can serve as nucleation sites.[7]

  • Possible Cause 3: Incorrect solvent system.

    • Solution: The compound may be too soluble in the chosen solvent. Re-evaluate your solvent system. Screen a wider range of solvents and anti-solvents with varying polarities.

Problem: An oil or amorphous precipitate has formed instead of crystals.

  • Possible Cause 1: Supersaturation was achieved too quickly.

    • Solution: This is common when the solution is cooled too rapidly or when a large volume of anti-solvent is added at once. Redissolve the material by gently warming and allow it to cool much more slowly (e.g., by placing the flask in a warm water bath and allowing it to cool to room temperature overnight).[9] If using an anti-solvent, add it dropwise and much more slowly.

  • Possible Cause 2: Presence of impurities.

    • Solution: Oiling out is a classic sign of impurities hindering the lattice formation. The material likely needs further purification. Consider an additional chromatographic step.[5]

  • Possible Cause 3: Solvent boiling point is too low.

    • Solution: If the solvent's boiling point is close to the compound's melting point, it can "oil out." Choose a solvent with a higher boiling point if using a heat-cool cycle.[5]

Problem: The resulting crystals are very small, needle-like, or of poor quality.

  • Possible Cause 1: High level of supersaturation.

    • Solution: A very high concentration can lead to rapid nucleation at many points, resulting in a large number of small crystals. Reduce the initial concentration of your solution.[9] Slowing down the entire process (slower evaporation, slower cooling, slower diffusion) will favor the growth of fewer, larger crystals.[13]

  • Possible Cause 2: Vibrations or disturbances.

    • Solution: Ensure the crystallization vessel is left in a stable, vibration-free environment. Disturbances can fracture growing crystals and cause new, smaller crystals to form.[13]

Troubleshooting Workflow

G start Crystallization Attempt outcome Observe Outcome start->outcome no_xtal Problem: No Crystals outcome->no_xtal No oil_out Problem: Oil / Amorphous Solid outcome->oil_out Oil poor_xtal Problem: Poor Quality Crystals outcome->poor_xtal Poor success Success: High-Quality Crystals outcome->success Yes check_sat Is solution supersaturated? no_xtal->check_sat check_rate Was supersaturation too rapid? oil_out->check_rate check_conc Is concentration too high? poor_xtal->check_conc increase_conc Action: Increase Concentration (Evaporate / Add Anti-solvent) check_sat->increase_conc No induce_nuc Action: Induce Nucleation (Seed / Scratch) check_sat->induce_nuc Yes increase_conc->outcome induce_nuc->outcome revisit_solv Action: Re-screen Solvents induce_nuc->revisit_solv Still No Crystals revisit_solv->start slow_down Action: Slow Down Process (Slower cooling / diffusion) check_rate->slow_down Yes check_purity Is purity >95%? check_rate->check_purity No slow_down->start check_purity->slow_down Yes repurify Action: Re-purify Material (Chromatography) check_purity->repurify No repurify->start dilute Action: Reduce Concentration check_conc->dilute Yes isolate Action: Isolate from Vibrations check_conc->isolate No dilute->start isolate->outcome

Caption: A logical workflow for troubleshooting common crystallization issues.

Experimental Protocols

The following protocols are generalized for taxane diterpenoids and should be optimized for this compound.

Protocol 1: Slow Evaporation

  • Dissolution: Dissolve the purified compound (typically 5-20 mg) in a minimal amount of a good, volatile solvent (e.g., dichloromethane or ethyl acetate) in a small vial.

  • Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of cotton or a syringe filter into a clean vial.

  • Evaporation: Cover the vial with parafilm and pierce it with 1-3 small holes using a needle. The number of holes controls the rate of evaporation.

  • Incubation: Place the vial in a location free from vibrations and temperature fluctuations.

  • Monitoring: Check for crystal growth daily. The process can take several days to weeks.

Protocol 2: Ternary Solvent System for Taxanes (Anti-Solvent Method)

This protocol is adapted from a method proven effective for paclitaxel (B517696).[11]

  • Dissolution: Dissolve the purified taxane in a 1:2 mixture of dichloromethane and acetone. Use a mass-to-volume ratio of approximately 1g of taxane to 3-5 mL of the dichloromethane/acetone mixture.

  • Anti-Solvent Addition: While gently stirring, slowly add an alkane anti-solvent (e.g., hexane or heptane) dropwise to the solution. The target volume ratio of the (dichloromethane/acetone) mixture to the alkane is typically between 1:1.5 and 1:2.5.

  • Nucleation: Continue adding the anti-solvent until the solution becomes faintly turbid (cloudy), which indicates the point of nucleation.

  • Crystal Growth: Stop adding the anti-solvent, cover the vessel, and allow it to stand undisturbed at a constant temperature (room temperature or 4°C) for 12-48 hours.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold anti-solvent, and dry under vacuum.

Data & Optimization Tables

Since quantitative data for this compound is not publicly available, the following tables provide illustrative examples of solvent systems and parameters to guide optimization.

Table 1: Suggested Solvent Systems for Screening

Good Solvent (High Polarity)Anti-Solvent (Low Polarity)Technique SuitabilityNotes
Acetonen-HeptaneDiffusion, CoolingA common combination for moderately polar compounds.
Ethyl AcetateHexaneEvaporation, DiffusionGood for compounds with ester functionalities.[4][5]
DichloromethanePentaneDiffusion, EvaporationEffective but dichloromethane is highly volatile.
Methanol / EthanolWaterCooling, DiffusionUseful if the compound has some water solubility.
AcetonitrileDiethyl EtherDiffusionCan be effective for polar natural products.
Dichloromethane / Acetonen-HeptaneAnti-Solvent AdditionA powerful ternary system for taxanes.[11]

Table 2: Example of Optimization Parameters for Protocol 2

ParameterRange to TestStarting PointEffect of Increase
Concentration (mg/mL) 50 - 300200Increases yield, may decrease crystal size.
DCM:Acetone Ratio (v/v) 1:1 to 1:51:2Affects initial solubility.
(Solvent):Anti-Solvent Ratio 1:1 to 1:31:2Higher ratio induces faster precipitation.
Temperature (°C) 4 - 2520 (Room Temp)Lower temp decreases solubility, can improve quality.

Crystallization Workflow Diagram

G cluster_prep Preparation Phase cluster_method Crystallization Method cluster_growth Growth & Isolation process process input input output output decision decision fail fail start Start with Purified (>90%) Compound dissolve Dissolve in Minimal 'Good' Solvent start->dissolve method Select Method dissolve->method evap Slow Evaporation method->evap Evaporation diffuse Vapor / Liquid Diffusion method->diffuse Diffusion cool Slow Cooling method->cool Cooling incubate Incubate Undisturbed evap->incubate diffuse->incubate cool->incubate check Crystals Formed? incubate->check isolate Isolate & Wash Crystals check->isolate Yes troubleshoot Go to Troubleshooting Guide check->troubleshoot No / Oil dry Dry Under Vacuum isolate->dry final Pure Crystals dry->final

Caption: General experimental workflow for the crystallization of taxanes.

References

Validation & Comparative

A Comparative Analysis of the Bioactivity of 2-Deacetyltaxuspine X and Paclitaxel

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the known bioactivities of the well-established anticancer drug paclitaxel (B517696) and the less-characterized natural product 2-Deacetyltaxuspine X. While extensive data is available for paclitaxel, research on this compound is limited. This comparison draws upon existing literature for paclitaxel and available information on closely related taxuspine derivatives to infer the potential bioactivity of this compound.

Executive Summary

Paclitaxel is a potent cytotoxic agent that functions primarily by stabilizing microtubules, leading to cell cycle arrest and apoptosis. In contrast, available data on taxuspine derivatives, including taxuspine X, suggest a primary role in the reversal of multidrug resistance (MDR) by inhibiting P-glycoprotein (P-gp), rather than direct cytotoxicity. This guide presents a detailed comparison of their mechanisms of action, effects on microtubule polymerization, and cytotoxic activities, supported by experimental data from published studies.

Data Presentation

The following tables summarize the key comparative data between paclitaxel and what is known about taxuspine derivatives.

Table 1: Comparison of Bioactivity and Mechanism of Action

FeaturePaclitaxelThis compound (inferred from taxuspine derivatives)
Primary Bioactivity Cytotoxic, AntiproliferativeP-glycoprotein (P-gp) inhibitor, Multidrug resistance (MDR) reversal agent
Mechanism of Action Promotes microtubule assembly and stabilization, preventing depolymerization.[1][2][3][4]Inhibition of P-glycoprotein efflux pump.
Cellular Target β-tubulin subunit of microtubules.[1][3]P-glycoprotein (ABCB1).
Effect on Cell Cycle Arrest at the G2/M phase.[1]Indirectly enhances the efficacy of cytotoxic drugs by preventing their efflux.

Table 2: In Vitro Cytotoxicity Data (IC50)

CompoundCell LineIC50 (nM)Reference
PaclitaxelVarious human tumor cell lines2.5 - 7.5 (24h exposure)[5][6]
PaclitaxelMDA-MB-231 (breast cancer)Substantial cell death at ≤100 nM (72h)[7]
PaclitaxelCal51 (breast cancer)Substantial cell death at ≤100 nM (120h)[7]
PaclitaxelT47D (breast cancer)1577.2 ± 115.3 (24h)[8]
This compound-Data not available-

Table 3: Effect on Microtubule Polymerization

CompoundEffectExperimental Observation
Paclitaxel Promotes polymerization and stabilizationInduces the assembly of tubulin into stable microtubules, even in the absence of GTP.[1][2][3][4]
Taxuspine D (a related taxane) Inhibits Ca2+-induced depolymerizationMarkedly inhibited the depolymerization of microtubules induced by calcium.

Experimental Protocols

1. Cytotoxicity Assay (MTT Assay)

  • Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).

  • Methodology:

    • Cells (e.g., T47D breast cancer cells) are seeded in 96-well plates and allowed to attach overnight.

    • The cells are then treated with a range of concentrations of the test compound (e.g., paclitaxel) for a specified duration (e.g., 24, 48, or 72 hours).

    • After the incubation period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

    • The plates are incubated to allow the formazan (B1609692) crystals to form in viable cells.

    • The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.

2. Microtubule Polymerization Assay

  • Objective: To assess the effect of a compound on the assembly of tubulin into microtubules.

  • Methodology:

    • Purified tubulin is kept on ice to prevent spontaneous polymerization.

    • The tubulin solution is mixed with a polymerization buffer containing GTP and the test compound at various concentrations.

    • The mixture is transferred to a temperature-controlled spectrophotometer, and the temperature is raised to 37°C to initiate polymerization.

    • The increase in turbidity, which corresponds to microtubule formation, is monitored by measuring the absorbance at 340 nm over time.

    • Compounds that promote polymerization will show a faster rate and a higher plateau of absorbance compared to the control (tubulin with GTP alone).

Visualizations

Signaling Pathways and Mechanisms

paclitaxel_mechanism cluster_cell Cancer Cell paclitaxel Paclitaxel tubulin β-tubulin subunit paclitaxel->tubulin Binds to microtubule Microtubule paclitaxel->microtubule Promotes assembly & prevents disassembly tubulin->microtubule Polymerizes into stabilized_microtubule Stabilized, Non-functional Microtubule Bundles microtubule->stabilized_microtubule mitotic_spindle Mitotic Spindle Assembly Disrupted stabilized_microtubule->mitotic_spindle g2m_arrest G2/M Phase Arrest mitotic_spindle->g2m_arrest apoptosis Apoptosis g2m_arrest->apoptosis

Caption: Mechanism of action of paclitaxel leading to apoptosis.

mdr_reversal cluster_mdr_cell Multidrug Resistant Cancer Cell chemo_drug Chemotherapeutic Drug pgp P-glycoprotein (P-gp) chemo_drug->pgp Efflux intracellular_drug Increased Intracellular Drug Concentration chemo_drug->intracellular_drug Accumulation taxuspine_x Taxuspine Derivative taxuspine_x->pgp Inhibits cytotoxicity Enhanced Cytotoxicity intracellular_drug->cytotoxicity

Caption: Proposed mechanism of MDR reversal by taxuspine derivatives.

Experimental Workflow

experimental_workflow cluster_cytotoxicity Cytotoxicity Assessment cluster_polymerization Microtubule Polymerization Assay cell_seeding Seed Cells in 96-well Plate compound_treatment Treat with Paclitaxel or Taxuspine Derivative cell_seeding->compound_treatment mtt_addition Add MTT Reagent compound_treatment->mtt_addition formazan_solubilization Solubilize Formazan Crystals mtt_addition->formazan_solubilization absorbance_reading Read Absorbance formazan_solubilization->absorbance_reading ic50_calculation Calculate IC50 absorbance_reading->ic50_calculation prepare_tubulin Prepare Purified Tubulin add_gtp_compound Add GTP and Test Compound prepare_tubulin->add_gtp_compound initiate_polymerization Incubate at 37°C add_gtp_compound->initiate_polymerization monitor_turbidity Monitor Absorbance at 340 nm initiate_polymerization->monitor_turbidity analyze_kinetics Analyze Polymerization Kinetics monitor_turbidity->analyze_kinetics

Caption: Workflow for cytotoxicity and microtubule polymerization assays.

Conclusion

Paclitaxel is a well-characterized and potent anticancer agent with a clear mechanism of action involving the stabilization of microtubules. While direct comparative data for this compound is currently unavailable, the existing research on related taxuspine derivatives points towards a different and potentially complementary bioactivity. These compounds, including taxuspine X, show promise as inhibitors of P-glycoprotein, which could be crucial in overcoming multidrug resistance in cancer chemotherapy. Further research is warranted to fully elucidate the bioactivity and therapeutic potential of this compound, both as a standalone agent and in combination with conventional cytotoxic drugs like paclitaxel.

References

A Comparative Analysis of 2-Deacetyltaxuspine X and Docetaxel in Combating Multidrug-Resistant Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug resistance (MDR) is a primary obstacle in the successful chemotherapeutic treatment of cancer. A key mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively efflux a broad range of anticancer drugs from cancer cells, thereby reducing their intracellular concentration and efficacy. Docetaxel (B913), a potent taxane-based chemotherapeutic agent, is a known substrate of P-gp, and its effectiveness is often compromised in MDR cancer cells. This guide provides a comparative overview of 2-Deacetyltaxuspine X and docetaxel, focusing on their mechanisms of action and potential efficacy against MDR cancer cells, supported by available experimental data.

Executive Summary

This guide contrasts the established anticancer agent docetaxel with the promising natural product this compound in the context of multidrug-resistant cancers. While docetaxel is a potent cytotoxic agent, its efficacy is diminished in MDR cells due to its recognition and efflux by P-glycoprotein. In contrast, evidence suggests that taxane (B156437) derivatives, such as the simplified analog of taxuspine X, can act as potent inhibitors of P-gp. This suggests a potential dual role for compounds like this compound: not only possessing intrinsic cytotoxic properties but also acting as chemosensitizers that can reverse docetaxel resistance. This guide will delve into the available data on their mechanisms of action, cytotoxicity, and the signaling pathways they influence.

Comparative Performance Data

Quantitative data on the cytotoxic and P-gp inhibitory activities of docetaxel and a simplified analog of taxuspine X are presented below. It is important to note that direct comparative studies on this compound are limited in the available literature. The data for the taxuspine X analog is used as a proxy to infer the potential P-gp inhibitory activity of this compound.

Table 1: Cytotoxicity (IC50) of Docetaxel in Sensitive and Multidrug-Resistant (MDR) Cancer Cell Lines
Cell LineTypeP-gp ExpressionDocetaxel IC50 (nM)Resistance Fold
KBHuman oral carcinomaNegative1.3 ± 0.2[1]-
KBv200Human oral carcinomaPositive69.8 ± 7.3[1]~54
C4-2BHuman prostate cancerLow1.00–1.40[2]-
C4-2BRHuman prostate cancerHigh99.47–100.50[2]~77
LNCaPHuman prostate cancerLow0.78–1.06[2]-
LNCaPRHuman prostate cancerHigh49.50–50.65[2]~50
MCF7Human breast cancerLowN/A-
MCF7/HTHormone-resistant breast cancerLowMore sensitive than parentalN/A
MDA-MB-231Triple-negative breast cancerHighLess sensitive than MCF7N/A

Data compiled from multiple sources, direct comparison between all cell lines is not possible.

Table 2: P-glycoprotein Inhibitory Activity
CompoundAssayIC50
Simplified "non-natural" taxane (analog of taxuspine X)P-gp-mediated Rhodamine 123 efflux7.2 µM[3][4]

Mechanisms of Action in MDR Cancer Cells

Docetaxel: A P-glycoprotein Substrate

Docetaxel exerts its cytotoxic effects by promoting the assembly of microtubules from tubulin dimers and stabilizing them by preventing depolymerization.[5] This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis.[5][6] However, in MDR cancer cells overexpressing P-gp, the intracellular concentration of docetaxel is significantly reduced due to active efflux, leading to diminished efficacy.[7][8] Docetaxel is a known substrate for human P-gp.[7]

This compound: A Potential P-glycoprotein Inhibitor

While direct studies on this compound are scarce, research on related taxanes provides strong evidence for their role as P-gp inhibitors. A synthesized, simplified analog of taxuspine X has been shown to be a very efficient P-gp inhibitor.[3][4] This suggests that this compound may not only possess its own cytotoxic activity but could also act as an MDR reversal agent. By inhibiting P-gp, it could increase the intracellular accumulation of co-administered chemotherapeutic drugs like docetaxel, thereby restoring their cytotoxicity in resistant cells. P-gp inhibitors can work by competitively binding to the transporter or by non-competitively inhibiting its ATPase activity.[9]

Signaling Pathways

Docetaxel-Induced Apoptosis Pathway

Docetaxel-induced apoptosis is a complex process involving multiple signaling pathways. A key event is the phosphorylation of the anti-apoptotic protein Bcl-2, which inactivates its protective function and promotes cell death.[5][6] Docetaxel can also influence other critical signaling pathways such as Akt/mTOR and NF-κB.[5]

Docetaxel_Apoptosis_Pathway Docetaxel Docetaxel Microtubules Microtubule Stabilization Docetaxel->Microtubules Bcl2 Bcl-2 Docetaxel->Bcl2 Induces phosphorylation Akt_mTOR Akt/mTOR Pathway Docetaxel->Akt_mTOR Affects NFkB NF-κB Pathway Docetaxel->NFkB Affects G2M_Arrest G2/M Phase Arrest Microtubules->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis pBcl2 p-Bcl-2 (Inactive) Bcl2->pBcl2 pBcl2->Apoptosis Promotes

Caption: Docetaxel-induced signaling leading to apoptosis.

Proposed Mechanism of this compound in Reversing Docetaxel Resistance

Based on its presumed P-gp inhibitory activity, this compound could reverse docetaxel resistance by blocking the P-gp efflux pump. This would lead to an increased intracellular concentration of docetaxel, allowing it to reach its microtubule target and induce apoptosis effectively, even in MDR cells.

MDR_Reversal_Pathway cluster_cell MDR Cancer Cell Pgp P-glycoprotein (P-gp) Docetaxel_out Extracellular Docetaxel Pgp->Docetaxel_out Efflux Docetaxel_in Intracellular Docetaxel Docetaxel_in->Pgp Substrate for efflux Microtubules Microtubules Docetaxel_in->Microtubules Binds to Apoptosis Apoptosis Microtubules->Apoptosis Induces Docetaxel_out->Docetaxel_in Enters cell DeacetyltaxuspineX This compound DeacetyltaxuspineX->Pgp Inhibits

Caption: Proposed mechanism of P-gp inhibition by this compound.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Seed cancer cells (e.g., KB and KBv200, or C4-2B and C4-2BR) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of docetaxel or this compound for a specified period (e.g., 48 or 72 hours). Include a vehicle-only control.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells following drug treatment.

  • Cell Treatment: Treat cancer cells with the desired concentrations of docetaxel or this compound for the indicated time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold PBS.

  • Cell Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and propidium (B1200493) iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Annexin V-negative/PI-negative cells are considered viable.

    • Annexin V-positive/PI-negative cells are in early apoptosis.

    • Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

P-glycoprotein Inhibition Assay (Rhodamine 123 Efflux Assay)

This assay measures the ability of a compound to inhibit the efflux of a fluorescent P-gp substrate, Rhodamine 123.

  • Cell Loading: Incubate P-gp overexpressing cells (e.g., KBv200) with Rhodamine 123 for a specified time to allow for intracellular accumulation.

  • Compound Incubation: Wash the cells and incubate them with different concentrations of the test compound (e.g., this compound) or a known P-gp inhibitor (e.g., verapamil) as a positive control.

  • Efflux Measurement: After incubation, measure the intracellular fluorescence of Rhodamine 123 using a fluorescence plate reader or flow cytometer.

  • Data Analysis: A higher intracellular fluorescence in the presence of the test compound indicates inhibition of P-gp-mediated efflux.

Conclusion and Future Directions

The available data strongly suggests that while docetaxel is a potent anticancer agent, its efficacy is significantly hampered by P-gp-mediated multidrug resistance. This compound, based on the activity of its structural analogs, holds promise as a P-gp inhibitor capable of reversing this resistance.

Key takeaways:

  • Docetaxel: A powerful cytotoxic agent that is a substrate for P-gp, leading to reduced effectiveness in MDR cancer cells.

  • This compound: A potential P-gp inhibitor that could be used in combination with docetaxel to overcome MDR.

Future research should focus on:

  • Directly comparing the cytotoxic effects of this compound and docetaxel in a panel of sensitive and MDR cancer cell lines.

  • Quantifying the P-gp inhibitory activity of this compound and elucidating its precise mechanism of inhibition.

  • Evaluating the in vivo efficacy of co-administering this compound and docetaxel in animal models of multidrug-resistant cancer.

  • Investigating the specific signaling pathways modulated by this compound to fully understand its cellular effects.

Such studies are crucial to validate the potential of this compound as a valuable tool in the fight against multidrug-resistant cancer.

References

Navigating the Structure-Activity Landscape of 2-Deacetyltaxuspine X Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The intricate relationship between the chemical structure of a compound and its biological activity is a cornerstone of modern drug discovery. This guide delves into the structure-activity relationship (SAR) of 2-deacetyltaxuspine X derivatives, a class of compounds with potential therapeutic applications. Due to the limited availability of comprehensive SAR studies on a homologous series of this compound derivatives in publicly accessible literature, this guide will establish a framework for comparison and outline the essential experimental protocols for evaluating such compounds.

Data Presentation: A Template for SAR Analysis

A systematic SAR study involves the synthesis of a series of analogues with modifications at specific positions of the lead compound, in this case, this compound. The biological activity of each derivative is then quantitatively assessed. The following table provides a standardized format for presenting such data, which is crucial for discerning the impact of structural modifications on cytotoxic and anti-microtubule activities.

Compound IDR1 GroupR2 GroupR3 GroupCytotoxicity (IC50, µM) vs. A549 Cell LineTubulin Polymerization (% of control)
This compound HAcHData not availableData not available
Derivative 1 MeAcHData not availableData not available
Derivative 2 EtAcHData not availableData not available
Derivative 3 HCOCH2CH3HData not availableData not available
Derivative 4 HAcMeData not availableData not available
Paclitaxel (Reference) ---Reference ValueReference Value

Experimental Protocols

Accurate and reproducible experimental data are the bedrock of any SAR study. The following are detailed methodologies for key experiments used to evaluate the biological activity of taxane (B156437) derivatives.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Human cancer cell line (e.g., A549, human lung carcinoma)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Test compounds (this compound derivatives) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microplates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the A549 cells into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Paclitaxel).

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated using the following formula:

    • Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100

    • The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.

In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to promote or inhibit the polymerization of tubulin into microtubules. The polymerization is monitored by an increase in turbidity.

Materials:

  • Purified bovine brain tubulin (>99% pure)

  • General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • GTP solution (10 mM)

  • Glycerol

  • Test compounds dissolved in DMSO

  • Paclitaxel (as a positive control for polymerization promotion)

  • Nocodazole (as a positive control for polymerization inhibition)

  • Temperature-controlled spectrophotometer with a 96-well plate reader capable of reading absorbance at 340 nm.

Procedure:

  • Preparation of Tubulin Solution: On ice, prepare a tubulin solution at a final concentration of 3 mg/mL in General Tubulin Buffer supplemented with 1 mM GTP and 10% glycerol.

  • Compound Addition: In a pre-chilled 96-well plate, add 10 µL of the test compound at various concentrations. Include controls with DMSO, Paclitaxel, and Nocodazole.

  • Initiation of Polymerization: Add 90 µL of the cold tubulin solution to each well.

  • Monitoring Polymerization: Immediately place the plate in the spectrophotometer pre-warmed to 37°C. Measure the absorbance at 340 nm every minute for 60 minutes.

  • Data Analysis: The change in absorbance over time reflects the rate and extent of tubulin polymerization. Compare the polymerization curves of the test compounds with the controls to determine their effect on tubulin assembly. An increase in the rate and extent of polymerization indicates a stabilizing effect, while a decrease suggests an inhibitory effect.

Mandatory Visualization

To facilitate a clear understanding of the SAR workflow, the following diagram illustrates the logical progression from compound design to biological evaluation.

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation cluster_sar SAR Analysis Lead_Compound Lead Compound (this compound) Modification Structural Modification (e.g., at R1, R2, R3) Lead_Compound->Modification Derivatives Library of Derivatives Modification->Derivatives Cytotoxicity Cytotoxicity Assays (e.g., MTT) Derivatives->Cytotoxicity Tubulin_Polymerization Tubulin Polymerization Assay Derivatives->Tubulin_Polymerization Data_Analysis Data Analysis (IC50, % Polymerization) Cytotoxicity->Data_Analysis Tubulin_Polymerization->Data_Analysis SAR_Model Structure-Activity Relationship Model Data_Analysis->SAR_Model Optimized_Leads Optimized_Leads SAR_Model->Optimized_Leads Identification of Optimized Leads

Caption: Workflow for Structure-Activity Relationship (SAR) Studies.

This guide provides a foundational framework for conducting and interpreting SAR studies of this compound derivatives. The generation of robust and comparable data through standardized protocols is paramount for advancing our understanding of these promising compounds and accelerating the development of novel therapeutic agents.

Validating the Mechanism of Action of 2-Deacetyltaxuspine X on Tubulin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hypothetical novel taxane-like compound, 2-Deacetyltaxuspine X, with established tubulin-targeting agents. Due to the absence of publicly available data on this compound, this document serves as a framework for its potential validation, drawing comparisons with well-characterized microtubule stabilizers and destabilizers. The experimental data and protocols presented are based on established findings for analogous compounds.

Overview of Tubulin-Targeting Agents

Microtubules, dynamic polymers of α- and β-tubulin dimers, are crucial for cell structure, transport, and division.[1][2][3] Their dynamic instability is a key target for anticancer drugs.[3][4] These agents are broadly classified into two categories: microtubule destabilizers and microtubule stabilizers.

  • Microtubule Stabilizing Agents: These compounds, including the taxane (B156437) family (e.g., Paclitaxel), bind to β-tubulin to enhance microtubule polymerization and suppress depolymerization.[4][5] This leads to the formation of abnormally stable microtubules, mitotic arrest, and subsequent apoptosis.

  • Microtubule Destabilizing Agents: This group includes vinca (B1221190) alkaloids (e.g., Vincristine) and colchicine (B1669291) site binders. They bind to tubulin to prevent its polymerization, leading to microtubule depolymerization, disruption of the mitotic spindle, and cell cycle arrest.[1][3][4]

Comparative Efficacy of Tubulin-Targeting Agents

The following table summarizes the quantitative data for representative tubulin-targeting agents. The values for this compound are presented as hypothetical targets for a novel, potent taxane derivative.

CompoundClassBinding SiteEffect on Tubulin PolymerizationIC50 (MCF-7 Cells)
This compound StabilizerTaxane Site (β-tubulin)PromotesHypothetical: < 5 nM
Paclitaxel StabilizerTaxane Site (β-tubulin)Promotes[5][6]~2-10 nM[2]
Vincristine DestabilizerVinca Site (β-tubulin)Inhibits[4]~1-5 nM
Colchicine DestabilizerColchicine Site (β-tubulin)Inhibits[6][7]~5-20 nM

Experimental Protocols for Mechanism of Action Validation

To validate the mechanism of action of a novel compound like this compound, a series of in vitro and cell-based assays are required.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.

Protocol:

  • Reagents: Purified tubulin protein (>99%), GTP solution, polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA), and a fluorescent reporter dye (e.g., DAPI).[2]

  • Procedure:

    • Reconstitute purified tubulin in polymerization buffer.

    • In a 96-well plate, add the test compound (e.g., this compound) at various concentrations. Include positive controls (Paclitaxel for stabilization, Colchicine for destabilization) and a DMSO vehicle control.[7]

    • Add the tubulin solution and GTP to each well to initiate polymerization.

    • Incubate the plate at 37°C in a fluorescence plate reader.

    • Measure the fluorescence intensity at regular intervals (e.g., every 30 seconds for 60 minutes) at an excitation/emission wavelength suitable for the reporter dye.[7]

  • Data Analysis: Plot fluorescence intensity versus time. An increase in fluorescence indicates polymerization. Stabilizing agents will show a faster and higher rate of polymerization compared to the control, while destabilizing agents will show inhibition.[6]

Immunofluorescence Microscopy of Cellular Microtubules

This technique visualizes the effect of a compound on the microtubule network within cells.

Protocol:

  • Cell Culture: Plate adherent cancer cells (e.g., HeLa or A549) on glass coverslips and allow them to attach overnight.

  • Treatment: Treat the cells with the test compound at various concentrations for a defined period (e.g., 24 hours).[7]

  • Fixation and Permeabilization:

    • Fix the cells with 4% formaldehyde (B43269) in PBS.

    • Permeabilize the cells with a detergent solution (e.g., 0.1% Triton X-100 in PBS).

  • Immunostaining:

    • Block non-specific binding with a blocking buffer (e.g., 1% BSA in PBS).

    • Incubate with a primary antibody against α-tubulin.

    • Wash and incubate with a fluorescently labeled secondary antibody.[7]

    • Counterstain the nuclei with DAPI.

  • Imaging: Mount the coverslips on microscope slides and visualize the microtubule morphology using a fluorescence microscope.

  • Expected Results: Untreated cells will show a fine, filamentous microtubule network. Stabilizing agents like Paclitaxel and hypothetically this compound will induce the formation of thick microtubule bundles.[2] Destabilizing agents will cause the network to disassemble, resulting in diffuse cytoplasmic staining.[7]

Cell Viability and Cycle Analysis

These assays determine the cytotoxic effect of the compound and its impact on cell cycle progression.

Protocol:

  • Cell Viability (MTT Assay):

    • Seed cells in a 96-well plate and treat with a range of compound concentrations for 48-72 hours.

    • Add MTT reagent and incubate to allow the formation of formazan (B1609692) crystals.

    • Solubilize the crystals and measure the absorbance at 570 nm.

    • Calculate the IC50 value (the concentration that inhibits cell growth by 50%).

  • Cell Cycle Analysis (Flow Cytometry):

    • Treat cells with the compound at its approximate IC50 concentration for 24 hours.

    • Harvest, fix, and stain the cells with a DNA-binding dye (e.g., propidium (B1200493) iodide).

    • Analyze the DNA content of the cells using a flow cytometer.

    • Expected Results: Both microtubule stabilizers and destabilizers are expected to cause an arrest in the G2/M phase of the cell cycle.[6][8]

Visualizing Workflows and Signaling Pathways

The following diagrams illustrate the experimental workflow for validating a tubulin-targeting agent and the downstream signaling pathway leading to apoptosis.

G Experimental Workflow for Validating Tubulin-Targeting Agents cluster_0 In Vitro Analysis cluster_1 Cell-Based Analysis cluster_2 Mechanism of Action Confirmed a Tubulin Polymerization Assay c Immunofluorescence Microscopy a->c b Competitive Binding Assay f Confirmation as Stabilizer/Destabilizer b->f d Cell Viability Assay (IC50) c->d e Cell Cycle Analysis (G2/M Arrest) d->e e->f

Caption: A flowchart of the key experiments to validate the mechanism of action of a novel tubulin-targeting agent.

G Signaling Pathway for Tubulin-Targeting Agent-Induced Apoptosis a Tubulin-Targeting Agent (e.g., this compound) b Microtubule Disruption (Stabilization or Destabilization) a->b c Mitotic Spindle Malformation b->c d Mitotic Arrest (G2/M Phase) c->d e Activation of Apoptotic Pathway (e.g., Bcl-2 phosphorylation) d->e f Caspase Cascade Activation e->f g Apoptosis f->g

Caption: A simplified signaling pathway from microtubule disruption to apoptosis.

Conclusion

The validation of a novel tubulin-targeting agent like this compound requires a systematic approach comparing its activity to known stabilizers and destabilizers. By employing the experimental protocols outlined in this guide, researchers can elucidate its precise mechanism of action, determine its potency, and evaluate its potential as a therapeutic agent. The comparative framework presented here provides a robust foundation for the preclinical assessment of this and other novel microtubule inhibitors.

References

Comparative Analysis of Novel Taxuspine Compound Side-Effect Profiles: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative framework for evaluating the side-effect profiles of novel taxuspine compounds. Due to the limited availability of direct comparative preclinical and clinical data on novel taxuspines in public literature, this guide establishes a baseline using well-characterized taxanes, paclitaxel (B517696) and docetaxel (B913), and offers detailed experimental protocols for assessing key toxicities.

Introduction to Taxane and Taxuspine Toxicity

Taxanes, including the widely used chemotherapeutic agents paclitaxel and docetaxel, are known for their efficacy in treating a variety of cancers. Their mechanism of action involves the stabilization of microtubules, leading to cell cycle arrest and apoptosis.[1] However, their clinical use is often limited by a range of side effects.[1][2] Novel taxuspine compounds, derived from various Taxus species, are being investigated for their potential as anticancer agents or as modulators of multidrug resistance.[3] Understanding their side-effect profiles is crucial for their development and potential clinical application. The cytotoxic compounds present in the Taxus genus can exhibit toxicity, with some studies indicating potential cardiac effects.[4]

Comparative Side-Effect Profiles

While direct comparative data for novel taxuspine compounds is scarce, a comparison of the side-effect profiles of paclitaxel and docetaxel can serve as a benchmark for future studies. The most common dose-limiting toxicities for taxanes are myelosuppression (particularly neutropenia) and peripheral neuropathy.[1][2]

Data Summary

The following table summarizes the key grade 3/4 adverse events for paclitaxel and docetaxel, which should be considered primary endpoints in the evaluation of novel taxuspine compounds. Data for novel taxuspine compounds are listed as "Not Available in Public Literature" to highlight the current data gap.

Adverse EventPaclitaxel (Grade 3/4)Docetaxel (Grade 3/4)Novel Taxuspine Compound ANovel Taxuspine Compound B
Myelosuppression
NeutropeniaLower incidence than docetaxel[1][5]Higher incidence than paclitaxel[1][5]Not Available in Public LiteratureNot Available in Public Literature
Febrile NeutropeniaLower risk than docetaxel[1]Higher risk than paclitaxel[1]Not Available in Public LiteratureNot Available in Public Literature
Anemia17% - 51% (Grade 1/2 with Paclitaxel-Carboplatin regimen)[6]Incidence varies by regimenNot Available in Public LiteratureNot Available in Public Literature
ThrombocytopeniaIncidence varies by regimenIncidence varies by regimenNot Available in Public LiteratureNot Available in Public Literature
Neurological
Peripheral NeuropathyMore frequent than docetaxel[5]Less frequent than paclitaxel[5]Not Available in Public LiteratureNot Available in Public Literature
Gastrointestinal
Nausea & VomitingCommon[1]Common[1]Not Available in Public LiteratureNot Available in Public Literature
DiarrheaCommon[1]Common[1]Not Available in Public LiteratureNot Available in Public Literature
MucositisLower incidence than docetaxel[5]Higher incidence than paclitaxel[5]Not Available in Public LiteratureNot Available in Public Literature
Other
Fluid Retention (Edema)0% - 0.5%[7]2.8% - 12.6%[7]Not Available in Public LiteratureNot Available in Public Literature
Skin ToxicitiesLess frequent than docetaxel[5]More frequent than paclitaxel[5]Not Available in Public LiteratureNot Available in Public Literature
MyalgiaComparable to docetaxel[5]Comparable to paclitaxelNot Available in Public LiteratureNot Available in Public Literature
Cardiotoxicity
BradycardiaMost common cardiac abnormality[2]Less common than paclitaxelNot Available in Public LiteratureNot Available in Public Literature

Experimental Protocols

Detailed and standardized methodologies are essential for the accurate comparison of side-effect profiles. Below are protocols for assessing the most common and dose-limiting toxicities associated with taxanes.

Assessment of Chemotherapy-Induced Peripheral Neuropathy (CIPN) in a Mouse Model

This protocol outlines the induction and assessment of CIPN in mice, a critical step in evaluating the neurotoxicity of novel taxuspine compounds.

1. Induction of CIPN:

  • Animal Model: C57BL/6J mice are commonly used.

  • Drug Administration: Administer the novel taxuspine compound or control (e.g., paclitaxel at 2 mg/kg) via intraperitoneal (i.p.) injection. A typical regimen for paclitaxel is four injections on consecutive days for a cumulative dose of 8 mg/kg. The vehicle for the compound should also be administered to a control group, as some vehicles, like Cremophor EL, can induce neurotoxicity.

2. Assessment of Mechanical Allodynia (von Frey Test):

  • Purpose: To measure sensitivity to a non-noxious mechanical stimulus.

  • Procedure:

    • Acclimatize mice to the testing environment.

    • Place mice on a wire mesh platform.

    • Apply von Frey filaments of varying forces to the plantar surface of the hind paw.

    • A positive response is a sharp withdrawal of the paw.

    • Determine the 50% paw withdrawal threshold using the up-down method.

  • Interpretation: A significant decrease in the paw withdrawal threshold in the treated group compared to the control group indicates mechanical allodynia.

3. Assessment of Thermal Hyperalgesia (Hargreaves Test):

  • Purpose: To measure sensitivity to a thermal (heat) stimulus.

  • Procedure:

    • Place mice in a chamber with a glass floor.

    • A radiant heat source is aimed at the plantar surface of the hind paw.

    • Record the latency to paw withdrawal.

  • Interpretation: A shorter latency to paw withdrawal in the treated group compared to the control group indicates thermal hyperalgesia.

4. Assessment of Nerve Conduction Velocity (NCV):

  • Purpose: To directly measure nerve damage.

  • Procedure:

    • Anesthetize the mouse.

    • Stimulate a peripheral nerve (e.g., sciatic nerve) at two different points.

    • Record the resulting muscle action potentials.

    • Calculate the NCV based on the distance between the stimulation points and the difference in latency.

  • Interpretation: A decrease in NCV is a hallmark of neuropathy.

Experimental_Workflow_for_CIPN_Assessment cluster_induction CIPN Induction cluster_assessment Neuropathy Assessment Induction Administer Novel Taxuspine or Control (i.p.) vonFrey Mechanical Allodynia (von Frey Test) Induction->vonFrey Behavioral Testing Hargreaves Thermal Hyperalgesia (Hargreaves Test) Induction->Hargreaves Behavioral Testing NCV Nerve Conduction Velocity (NCV) Induction->NCV Electrophysiological Measurement Myelosuppression_Assessment_Workflow Start Administer Novel Taxuspine Compound Blood_Collection Serial Peripheral Blood Collection Start->Blood_Collection BM_Analysis Optional: Bone Marrow Analysis Start->BM_Analysis CBC Complete Blood Count (CBC) Blood_Collection->CBC Analysis Analyze Neutrophils, RBCs, Platelets CBC->Analysis Grading Grade Myelosuppression (e.g., adapted CTCAE) Analysis->Grading Taxane_Neuropathy_Signaling_Pathway cluster_neuron Neuron cluster_inflammation Inflammatory Response Taxane Taxane Compound Microtubule Microtubule Disruption Taxane->Microtubule Mitochondria Mitochondrial Dysfunction Taxane->Mitochondria Immune_Cells Immune Cell Activation Taxane->Immune_Cells Ion_Channel Ion Channel Alterations Microtubule->Ion_Channel Mitochondria->Ion_Channel Neuropathy Peripheral Neuropathy (Pain, Numbness) Ion_Channel->Neuropathy Cytokines Pro-inflammatory Cytokine Release Immune_Cells->Cytokines Cytokines->Neuropathy

References

Benchmarking the Stability of 2-Deacetyltaxuspine X Against Other Taxoids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stability of a drug candidate is a critical parameter influencing its development, formulation, and clinical efficacy. This guide provides a comparative analysis of the predicted stability of 2-Deacetyltaxuspine X against other well-established taxoids, namely Paclitaxel (B517696) and Docetaxel. Due to a lack of publicly available empirical stability data for this compound, this comparison is based on established knowledge of taxoid chemistry and degradation pathways. The primary hypothesis is that the absence of the C2 acetyl ester group in this compound enhances its chemical stability by removing a key site for hydrolysis.

Comparative Stability Profile of Taxoids

The following table summarizes the known stability of Paclitaxel and Docetaxel under various conditions and presents a projected stability profile for this compound. The data for this compound is extrapolated based on its structure and the known degradation patterns of other taxoids.

TaxoidKey Structural Difference from PaclitaxelStability Under Acidic Conditions (pH < 4)Stability Under Neutral to Basic Conditions (pH > 7)Plasma StabilityPrimary Degradation Pathway
Paclitaxel -Unstable; degradation rate increases with decreasing pH.[1]Unstable; base-catalyzed hydrolysis of ester groups.[2]Short half-life.Epimerization at C7 and hydrolysis of the C13 side chain and C2 and C10 ester groups.[2]
Docetaxel Tert-butoxycarbonyl group at C13 side chain; hydroxyl group at C10.Generally more stable than Paclitaxel.Susceptible to base-catalyzed hydrolysis.Short half-life.Hydrolysis of the C13 side chain and other ester groups.
This compound -OH at C2 (lacks benzoate (B1203000) group) Predicted to be more stable than Paclitaxel Predicted to be more stable than Paclitaxel due to the absence of the C2 ester. Predicted longer half-life than Paclitaxel. Hydrolysis of other ester groups (e.g., at C4, C10, C13).

Note: The stability of taxoids in solution is influenced by factors such as pH, temperature, buffer concentration, and the presence of co-solvents.[1][2]

Experimental Protocols for Stability Assessment

To empirically determine the stability of this compound, a forced degradation study would be essential. Such a study would involve subjecting the compound to a range of stress conditions to identify potential degradation products and establish its degradation profile.

Forced Degradation Study Protocol

Objective: To assess the intrinsic stability of this compound and identify its degradation products under various stress conditions.

Materials:

  • This compound reference standard

  • Paclitaxel and Docetaxel reference standards

  • High-purity water

  • Acetonitrile (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Phosphate buffers (various pH values)

  • Human plasma (pooled)

Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with a UV or Mass Spectrometry (MS) detector

  • pH meter

  • Thermostatically controlled water bath or oven

  • Photostability chamber

  • Vortex mixer

  • Centrifuge

Methodology:

  • Preparation of Stock Solutions: Prepare stock solutions of this compound, Paclitaxel, and Docetaxel in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for various time points (e.g., 2, 4, 8, 24 hours).

    • Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for various time points.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for various time points.

    • Thermal Degradation: Expose the solid drug and its solution to dry heat at 80°C for up to 72 hours.

    • Photolytic Degradation: Expose the solid drug and its solution to UV light (254 nm) and fluorescent light in a photostability chamber.

    • Plasma Stability: Incubate the drug solution in human plasma at 37°C for various time points. At each time point, precipitate the plasma proteins (e.g., with acetonitrile), centrifuge, and analyze the supernatant.

  • Sample Analysis:

    • At each time point, withdraw an aliquot of the stressed sample, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.

    • Analyze the samples using a validated stability-indicating HPLC method. The method should be capable of separating the parent drug from all its degradation products.

    • Quantify the amount of the remaining parent drug and the formed degradation products.

  • Data Analysis:

    • Calculate the percentage of degradation for each stress condition and time point.

    • Determine the degradation kinetics (e.g., first-order, zero-order) and calculate the degradation rate constants and half-life of the drug under each condition.

    • Characterize the major degradation products using techniques like LC-MS/MS and NMR.

Visualizing Experimental Workflows and Biological Pathways

To further aid in the understanding of the experimental and biological context, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL in Acetonitrile) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid Incubate at various time points base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base Incubate at various time points oxidation Oxidation (3% H₂O₂, RT) stock->oxidation Incubate at various time points thermal Thermal Stress (80°C) stock->thermal Incubate at various time points photo Photolytic Stress (UV/Vis Light) stock->photo Incubate at various time points plasma Plasma Incubation (37°C) stock->plasma Incubate at various time points stress_solutions Prepare Stress Solutions (HCl, NaOH, H₂O₂, Buffers) hplc HPLC-UV/MS Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc plasma->hplc quant Quantification of Parent & Degradants hplc->quant kinetic Kinetic Analysis (Half-life, Rate Constant) quant->kinetic char Degradant Characterization (LC-MS/MS, NMR) kinetic->char

Caption: Workflow for a forced degradation study of a taxoid.

G Taxoids Taxoids (Paclitaxel, Docetaxel, this compound) Tubulin β-Tubulin Subunits Taxoids->Tubulin Binds to StableMicrotubules Stabilized Microtubules Taxoids->StableMicrotubules Directly Promotes Microtubules Microtubule Polymerization Tubulin->Microtubules Promotes Microtubules->StableMicrotubules Inhibits Depolymerization MitoticSpindle Mitotic Spindle Disruption StableMicrotubules->MitoticSpindle MitoticArrest Mitotic Arrest (G2/M Phase) MitoticSpindle->MitoticArrest Apoptosis Apoptosis MitoticArrest->Apoptosis

Caption: Mechanism of action of taxoids leading to apoptosis.

Conclusion

While direct experimental data on the stability of this compound is currently unavailable, its chemical structure suggests a potentially enhanced stability profile compared to Paclitaxel and Docetaxel, primarily due to the absence of the hydrolytically labile C2 benzoate group. Empirical validation through forced degradation studies is imperative to confirm this hypothesis and to fully characterize its degradation pathways. The protocols and workflows outlined in this guide provide a robust framework for conducting such stability assessments, which are crucial for the continued development of this and other novel taxoid-based therapeutic agents.

References

The Synthesis and Biological Evaluation of 2-Deacetyltaxuspine X: A Review of an Elusive Taxane

Author: BenchChem Technical Support Team. Date: December 2025

Despite its identification as a natural product, a comprehensive review of publicly available scientific literature reveals a significant gap in the understanding of 2-deacetyltaxuspine X. To date, no complete total synthesis or detailed biological evaluation of this specific taxane (B156437) diterpenoid has been published. This lack of data precludes a comparative analysis of the reproducibility of its synthesis and biological testing, a critical step in the development of new therapeutic agents.

This compound has been identified and isolated from the plant Taxus sumatrana. Its basic chemical information, including molecular formula and weight, is available through chemical suppliers. However, the core requirements for a comprehensive comparison guide—namely, detailed experimental protocols, quantitative data on synthesis yields and biological activity, and established signaling pathways—are absent from the current body of scientific literature.

While research into the vast family of taxanes is extensive, with numerous total syntheses and biological studies reported for compounds like Paclitaxel (Taxol®) and Docetaxel (Taxotere®), this compound remains an understudied molecule. Searches for its synthesis and biological activity have yielded information on related compounds, such as taxuspine C derivatives and simplified analogues of taxuspine X, which have been investigated for their potential as P-glycoprotein inhibitors.[1][2][3]

Furthermore, studies on other taxanes isolated from Taxus sumatrana have reported cytotoxic activity against various cancer cell lines.[4][5][6] However, these studies do not include this compound in their analyses. A recent review on the therapeutic potential of Taxus sumatrana explicitly states a lack of pharmacological reports on the anticancer activity of extracts from this plant, despite its use in traditional medicine.[7] This highlights the nascent stage of research into many of the specific phytochemicals, including this compound, present in this species.

The absence of primary literature on the synthesis and biological testing of this compound makes it impossible to construct the detailed comparison guide requested. There are no competing synthesis methodologies to compare for reproducibility, no quantitative biological data to summarize in tables, and no elucidated signaling pathways to visualize.

Future Directions

The current state of knowledge presents a clear opportunity for future research. A complete total synthesis of this compound would be a significant achievement in natural product chemistry. Such a study would provide a reproducible synthetic route and sufficient material for in-depth biological evaluation.

Subsequent biological testing could then explore its cytotoxic potential against a panel of cancer cell lines and investigate its mechanism of action. Should this compound exhibit promising activity, further studies could elucidate its impact on specific signaling pathways, potentially revealing novel therapeutic targets.

Until such research is undertaken and published, a comprehensive and objective comparison guide on the reproducibility of this compound synthesis and biological testing cannot be compiled. The scientific community awaits these foundational studies to unlock the potential of this elusive taxane.

References

Safety Operating Guide

Navigating the Safe Disposal of 2-Deacetyltaxuspine X: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers and drug development professionals handling 2-Deacetyltaxuspine X now have a comprehensive guide to its proper disposal, ensuring laboratory safety and regulatory compliance. As a member of the taxane (B156437) family of compounds, this compound is classified as a cytotoxic agent, necessitating stringent disposal protocols to mitigate risks to personnel and the environment. This guide provides essential, step-by-step instructions for the safe handling and disposal of this potent compound.

Due to its cytotoxic nature, all materials that come into contact with this compound must be treated as hazardous waste.[1] Proper segregation, containment, and disposal are paramount to a comprehensive safety program.[1][2]

Chemical and Toxicity Profile

Table 1: Chemical Properties of Taxane Analogs

PropertyDescription
Chemical ClassDiterpenoid
Mechanism of ActionMicrotubule stabilization, leading to cell cycle arrest at the G2/M phase and apoptosis.[3][4]
SolubilityGenerally, taxanes are hydrophobic and may require specific solvents for parenteral administration.[5]
StabilityShould be stored according to supplier recommendations, typically in a cool, dry, and well-ventilated area away from ignition sources.

Table 2: Toxicological Data for the Taxane Class of Compounds

Toxicity EndpointObserved Effects in Taxanes
Primary HazardsCytotoxic, potentially mutagenic, and teratogenic.[2]
Routes of ExposureInhalation, ingestion, skin and eye contact.
Common Adverse EffectsMyelosuppression, neuropathy, hypersensitivity reactions, gastrointestinal toxicity, and alopecia.[3][6]
Acute ToxicitySpecific LD50 values for this compound are not available. However, the entire class of taxane compounds is considered highly potent.
CarcinogenicityClassified as known or suspected carcinogens.

Experimental Protocol: Surface Decontamination

Effective decontamination of surfaces that have come into contact with this compound is critical to prevent inadvertent exposure.

Materials:

  • Appropriate Personal Protective Equipment (PPE): double chemotherapy gloves, disposable gown, eye protection, and a respirator (if handling powders).[7]

  • Low-lint wipes

  • Detergent solution

  • 70% Isopropyl Alcohol (IPA)

  • Designated cytotoxic waste container (yellow or purple, based on institutional policy).[8][9]

Procedure:

  • Initial Cleaning: Moisten a low-lint wipe with a detergent solution. Wipe the contaminated surface in a unidirectional manner, starting from the cleanest area and moving towards the most contaminated. Dispose of the wipe in the designated cytotoxic waste container.[1]

  • Rinsing: Using a new low-lint wipe moistened with sterile water, rinse the surface using the same unidirectional technique to remove any detergent residue. Dispose of the wipe in the cytotoxic waste container.[1]

  • Final Decontamination: With a new low-lint wipe, apply 70% IPA to the surface, again using the unidirectional wiping technique. Allow the surface to air dry completely.[1]

Proper Disposal Procedures

All waste generated from the handling of this compound must be segregated and disposed of as cytotoxic waste. This waste is typically incinerated at high temperatures to ensure complete destruction.[8][10]

Waste Segregation:

  • Bulk Waste: This category includes unused or expired this compound, grossly contaminated items, and spill cleanup materials. This waste should be placed in a designated "bulk" chemotherapy waste container, often black.[11]

  • Trace Waste: This includes items with minimal residual contamination, such as empty vials, syringes, used PPE, and labware. This waste should be disposed of in a designated "trace" chemotherapy waste container, typically yellow or purple.[9][11]

Step-by-Step Disposal Protocol:

  • Segregate at the Source: Immediately place any item that has come into contact with this compound into the appropriate, clearly labeled cytotoxic waste container.[1]

  • Container Management: Do not overfill waste containers. When a container is three-quarters full, it should be securely sealed.[1]

  • Labeling: Ensure all waste containers are clearly labeled as "Cytotoxic Waste" or "Chemotherapy Waste" with the appropriate hazard symbols.[12]

  • Storage: Store sealed waste containers in a designated, secure area away from general laboratory traffic until they are collected by the institution's environmental health and safety (EHS) department.

  • Collection and Disposal: Follow your institution's specific procedures for the collection and disposal of cytotoxic waste. This is typically handled by a specialized hazardous waste management service for high-temperature incineration.[8][10]

Visualizing the Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound waste.

cluster_0 Waste Generation Point cluster_1 Waste Segregation cluster_2 Final Disposal A Handling of this compound B Contaminated Materials (PPE, Glassware, etc.) A->B C Unused/Expired Compound A->C D Trace Cytotoxic Waste (Yellow/Purple Container) B->D Trace Contamination E Bulk Cytotoxic Waste (Black Container) C->E Gross Contamination F Secure Sealing of Containers D->F E->F G Storage in Designated Area F->G H Collection by EHS/Hazardous Waste Vendor G->H I High-Temperature Incineration H->I

Caption: Workflow for the proper disposal of this compound waste.

By adhering to these procedures, laboratories can ensure a safe working environment and maintain compliance with regulations governing the disposal of hazardous cytotoxic compounds.

References

Essential Safety and Logistics for Handling 2-Deacetyltaxuspine X

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety and logistical guidance for the handling and disposal of 2-Deacetyltaxuspine X. Due to its structural similarity to potent cytotoxic agents like paclitaxel, this compound should be treated as a hazardous compound. Adherence to these protocols is essential to minimize exposure and ensure a safe laboratory environment.

Hazard Identification and Health Effects

While specific toxicological data for this compound is limited, its analogy to paclitaxel, a known hazardous substance, necessitates treating it with the highest degree of caution. The primary health risks are associated with its cytotoxic potential.

Potential Health Hazards:

  • Carcinogenicity: May be suspected of causing cancer.[1]

  • Mutagenicity: May cause genetic defects.[1][2]

  • Reproductive Toxicity: May be suspected of damaging fertility or the unborn child.[1][2]

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]

  • Skin and Eye Irritation: May cause skin irritation and serious eye damage.[1][2]

  • Allergic Reaction: May cause an allergic skin reaction.[1]

  • Respiratory Irritation: May cause respiratory irritation.[2]

Personal Protective Equipment (PPE)

A comprehensive suite of PPE is mandatory to prevent exposure through inhalation, skin contact, or ingestion. There are no established safe exposure levels for cytotoxic drugs, making minimized contact paramount.[1]

PPE ComponentSpecifications and Guidelines
Gloves Double nitrile gloves or other compatible cytotoxic-resistant gloves are required. Ensure the outer glove covers the cuff of the lab coat. Inspect gloves for integrity before each use.[1]
Eye Protection Chemical safety goggles are mandatory. In situations with a risk of splashes, a full-face shield must be worn in addition to goggles.[1]
Lab Coat A disposable, solid-front, back-closing gown made of a low-permeability fabric is required. Cuffs should be elastic or knit. Do not wear outside of the designated handling area.
Respiratory Protection A NIOSH-approved respirator (e.g., N95 or higher) is required when handling the powdered form of the compound or when there is a risk of aerosolization. All respiratory protection should be part of a formal respiratory protection program with fit testing.

Operational Plan for Handling this compound

A systematic approach to handling this compound is crucial for safety and experimental integrity.

Preparation and Handling Protocol
  • Designated Area: All handling of this compound must occur in a designated area, such as a chemical fume hood or a Class II Type B biological safety cabinet, to control airborne particles. The work area should be clearly marked with a "Cytotoxic Agent in Use" sign.

  • PPE Donning: Before handling the compound, put on all required PPE in the correct order: lab coat, inner gloves, respirator (if needed), safety goggles, and then outer gloves (ensuring they cover the lab coat cuffs).

  • Weighing and Reconstitution: When weighing the solid compound, do so in a containment device (e.g., ventilated balance enclosure) to prevent dissemination of powder. Reconstitute in a fume hood, directing the needle toward the vial wall to avoid splashing.

  • Labeling: All containers of this compound, including stock solutions and dilutions, must be clearly labeled with the compound name, concentration, date, and a hazard warning (e.g., "Cytotoxic").

  • Transport: When moving the compound between locations, use a sealed, unbreakable secondary container.

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling A Designate Handling Area (Fume Hood/BSC) B Don Full PPE A->B C Weigh Solid in Containment B->C D Reconstitute Solution C->D E Label All Containers D->E F Decontaminate Work Area E->F G Doff PPE Correctly F->G H Dispose of Waste G->H

Caption: A logical workflow for the safe handling of this compound.

Spill Management

In the event of a spill, immediately evacuate the area and alert others. Only trained personnel with appropriate PPE should perform cleanup.

  • Containment: Cover the spill with absorbent pads, starting from the outside and working inward.

  • Decontamination: Use a suitable deactivating solution (e.g., 10% bleach solution followed by a thiosulfate (B1220275) solution to neutralize the bleach) to clean the spill area.

  • Disposal: All materials used for spill cleanup must be disposed of as cytotoxic waste.

Disposal Plan

All materials contaminated with this compound are considered cytotoxic waste and must be disposed of according to institutional and regulatory guidelines.

  • Solid Waste: Needles, syringes, gloves, lab coats, and any other contaminated disposable materials should be placed in a designated, puncture-proof, and clearly labeled cytotoxic waste container.

  • Liquid Waste: Unused solutions should be collected in a designated, sealed, and labeled waste container. Do not pour this waste down the drain.[3]

  • Decontamination of Glassware: Reusable glassware should be decontaminated by soaking in a validated deactivating solution before standard washing.

G Disposal Pathway for this compound Waste cluster_waste_streams Waste Generation cluster_containers Segregation & Collection cluster_disposal Final Disposal Solid Contaminated Solids (Gloves, Vials, etc.) Cytotoxic_Bin Labeled Cytotoxic Waste Bin Solid->Cytotoxic_Bin Liquid Unused Solutions Liquid_Waste Sealed Liquid Waste Container Liquid->Liquid_Waste Sharps Contaminated Sharps Sharps_Container Puncture-Proof Sharps Container Sharps->Sharps_Container Incineration Licensed Chemical Incineration Cytotoxic_Bin->Incineration Liquid_Waste->Incineration Sharps_Container->Incineration

Caption: A diagram illustrating the correct disposal pathway for all waste.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.